molecular formula C6H6ClNO2S B1467797 Ethyl 5-chlorothiazole-4-carboxylate CAS No. 425392-45-6

Ethyl 5-chlorothiazole-4-carboxylate

Cat. No.: B1467797
CAS No.: 425392-45-6
M. Wt: 191.64 g/mol
InChI Key: FUWZDBRUOMUDCX-UHFFFAOYSA-N
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Description

Ethyl 5-chlorothiazole-4-carboxylate is a useful research compound. Its molecular formula is C6H6ClNO2S and its molecular weight is 191.64 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 5-chloro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-2-10-6(9)4-5(7)11-3-8-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWZDBRUOMUDCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729880
Record name Ethyl 5-chloro-1,3-thiazole-4-carboxylate
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Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425392-45-6
Record name Ethyl 5-chloro-1,3-thiazole-4-carboxylate
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Record name Ethyl 5-chlorothiazole-4-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-chlorothiazole-4-carboxylate is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties and versatile reactivity make it a valuable intermediate for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the fundamental properties of Ethyl 5-chlorothiazole-4-carboxylate, including its physicochemical characteristics, spectroscopic profile, synthesis, and reactivity. Furthermore, it delves into its applications in drug discovery, supported by detailed experimental protocols and mechanistic insights, to empower researchers in leveraging this compound for their scientific endeavors.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery.[1][2][3][4][5] Its presence in numerous FDA-approved drugs highlights its ability to engage in various biological interactions.[1][6] Thiazole derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][7][8] Ethyl 5-chlorothiazole-4-carboxylate, as a functionalized thiazole, serves as a key starting material for the synthesis of a diverse array of biologically active molecules.[9][10] The chloro and ethyl ester functionalities at positions 5 and 4, respectively, provide orthogonal handles for molecular elaboration.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of a compound is paramount for its effective utilization in research and development.

Physicochemical Properties

The fundamental physicochemical properties of Ethyl 5-chlorothiazole-4-carboxylate are summarized in the table below. These properties are crucial for determining appropriate solvents, reaction conditions, and storage protocols.

PropertyValueSource
Molecular Formula C₆H₆ClNO₂S[11]
Molecular Weight 191.64 g/mol [9][11]
CAS Number 425392-45-6[11]
Appearance White needles[9]
Melting Point 84-92 °C[9]
Purity ≥97%[9][11]
Storage Conditions Inert atmosphere, 2-8°C[9][11][12]
Spectroscopic Characterization

Spectroscopic analysis provides unequivocal structural confirmation of Ethyl 5-chlorothiazole-4-carboxylate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a characteristic quartet and triplet for the ethyl group and a singlet for the proton on the thiazole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine and carboxylate groups.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the thiazole ring, and the carbons of the ethyl group. The carbon attached to the chlorine atom will exhibit a characteristic chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1710-1730 cm⁻¹. Other characteristic peaks will include C-Cl, C-N, and C-S stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (191.64 g/mol ).[9][11] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable in the molecular ion cluster.

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of Ethyl 5-chlorothiazole-4-carboxylate are key to its utility.

Synthesis

The Hantzsch thiazole synthesis is a classical and widely employed method for the preparation of thiazole derivatives.[3][13] A plausible synthetic route to Ethyl 5-chlorothiazole-4-carboxylate is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Work-up & Purification Thioformamide Thioformamide Mixing Mixing in Acetone Thioformamide->Mixing Ethyl_2_chloro_2_formylacetate Ethyl_2_chloro_2_formylacetate Ethyl_2_chloro_2_formylacetate->Mixing Reflux Heating at Reflux Mixing->Reflux 2 hours Solvent_Removal Solvent Removal (in vacuo) Reflux->Solvent_Removal Chromatography Column Chromatography Solvent_Removal->Chromatography Product Ethyl 5-chlorothiazole- 4-carboxylate Chromatography->Product

Caption: Synthetic workflow for Ethyl 5-chlorothiazole-4-carboxylate.

Step-by-Step Protocol: [14]

  • To a solution of thioformamide in a suitable solvent (e.g., dry acetone), add an equimolar amount of ethyl 2-chloro-2-formylacetate.

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford pure Ethyl 5-chlorothiazole-4-carboxylate.

Reactivity

The reactivity of Ethyl 5-chlorothiazole-4-carboxylate is dictated by its functional groups, offering several avenues for chemical modification.

  • Hydrolysis of the Ester: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using NaOH or LiOH) to yield the corresponding 5-chlorothiazole-4-carboxylic acid. This carboxylic acid is a versatile intermediate for the synthesis of amides and other derivatives.

  • Amide Bond Formation: The resulting carboxylic acid can be coupled with a wide range of amines to form amides using standard peptide coupling reagents such as DCC, EDC, or HATU.[15][16] This reaction is fundamental in the synthesis of many biologically active compounds.

  • Suzuki Cross-Coupling: The chlorine atom at the 5-position can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, with various boronic acids or their esters.[17][18][19][20] This allows for the introduction of aryl, heteroaryl, or alkyl substituents at this position, enabling the exploration of a broad chemical space.

Reactivity_Diagram cluster_hydrolysis Ester Hydrolysis cluster_coupling Further Derivatization Start Ethyl 5-chlorothiazole- 4-carboxylate Acid 5-chlorothiazole- 4-carboxylic acid Start->Acid Base (e.g., NaOH) Suzuki_Product 5-Aryl/Alkyl-thiazole Derivatives Start->Suzuki_Product R-B(OH)₂, Pd Catalyst, Base Amide Amide Derivatives Acid->Amide Amine, Coupling Reagent

Caption: Key reactions of Ethyl 5-chlorothiazole-4-carboxylate.

Applications in Medicinal Chemistry and Drug Development

Ethyl 5-chlorothiazole-4-carboxylate is a valuable building block for the synthesis of compounds with potential therapeutic applications. The thiazole nucleus is a key component of many drugs, and the ability to functionalize this core at multiple positions makes it an attractive starting point for drug discovery programs.[1][9][21]

As a Scaffold for Bioactive Molecules

The structural motif of Ethyl 5-chlorothiazole-4-carboxylate can be found in various classes of biologically active compounds, including:

  • Anticancer Agents: Thiazole derivatives have shown promise as anticancer agents by targeting various cellular pathways.[22][23]

  • Antimicrobial Agents: The thiazole ring is present in several antibacterial and antifungal drugs.[7][8]

  • Enzyme Inhibitors: The ability of the thiazole scaffold to participate in hydrogen bonding and other non-covalent interactions makes it suitable for the design of enzyme inhibitors.

Case Study: Synthesis of a Hypothetical Bioactive Amide

To illustrate the utility of Ethyl 5-chlorothiazole-4-carboxylate, a representative synthetic workflow for a hypothetical bioactive amide is presented.

Protocol: Synthesis of N-benzyl-5-chlorothiazole-4-carboxamide

  • Hydrolysis of Ethyl 5-chlorothiazole-4-carboxylate:

    • Dissolve Ethyl 5-chlorothiazole-4-carboxylate in a mixture of THF and water.

    • Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Acidify the reaction mixture with dilute HCl to precipitate the 5-chlorothiazole-4-carboxylic acid.

    • Filter the solid, wash with water, and dry under vacuum.

  • Amide Coupling:

    • To a solution of 5-chlorothiazole-4-carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

    • Stir the mixture for a few minutes to activate the carboxylic acid.

    • Add benzylamine and continue stirring at room temperature overnight.

    • Perform an aqueous work-up to remove the coupling reagents and byproducts.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired N-benzyl-5-chlorothiazole-4-carboxamide.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 5-chlorothiazole-4-carboxylate.

  • Hazard Identification: Based on data for similar thiazole derivatives, this compound may cause skin and eye irritation, as well as respiratory tract irritation.[24][25]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[9][11]

Conclusion

Ethyl 5-chlorothiazole-4-carboxylate is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its well-defined physicochemical and spectroscopic properties, coupled with its predictable reactivity, make it an ideal starting material for the synthesis of a wide range of functionalized thiazole derivatives. This guide has provided a comprehensive overview of its basic properties, synthesis, and applications, with the aim of empowering researchers to effectively utilize this compound in their pursuit of scientific innovation.

References

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  • Lead Sciences. (n.d.). Ethyl 5-chlorothiazole-4-carboxylate. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(4), 865. [Link]

  • Sridhar, M. A., et al. (2018). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1155, 45-56.
  • PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester. Retrieved from [Link]

  • Ask this paper | Bohrium. (2020). review-of-the-synthesis-and-biological-activity-of-thiazoles. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

  • Falb, E., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89.
  • Google Patents. (n.d.). KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.
  • Kuczyński, L., et al. (2018).
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  • Thiazole Ring—A Biologically Active Scaffold - PMC - PubMed Central. (2020). Molecules, 25(21), 5251.
  • ResearchGate. (2015). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]

  • Taylor & Francis. (2020). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]

  • ResearchGate. (2021). Application and synthesis of thiazole ring in clinically approved drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]

  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Synthetic Chemistry: Formation of The Amide Bond: Advanced Article. Retrieved from [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (n.d.). Retrieved from [Link]

  • ResearchGate. (2005). Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. Retrieved from [Link]

  • RSC Publishing. (2009). Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. Retrieved from [Link]

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  • PubMed. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of benzothiazole derivative (5) with some amines and with 2-mercaptoethanol. Retrieved from [Link]

  • ResearchGate. (2023). Evolution of amide bond formation. Retrieved from [Link]

  • ResearchGate. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Retrieved from [Link]

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Sources

An In-depth Technical Guide to Ethyl 5-chlorothiazole-4-carboxylate (CAS No. 425392-45-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-chlorothiazole-4-carboxylate, bearing the CAS number 425392-45-6, is a pivotal heterocyclic building block in modern medicinal chemistry and agrochemical synthesis. Its unique electronic properties and multiple reaction sites make it a versatile intermediate for the construction of complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications, with a particular focus on its role in drug discovery. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers with the necessary knowledge for its effective utilization.

Introduction: The Significance of the Chlorothiazole Scaffold

The thiazole ring is a privileged scaffold in drug discovery, present in a wide array of FDA-approved drugs and clinical candidates.[1] The introduction of a chlorine atom at the 5-position of the ethyl thiazole-4-carboxylate core, as in Ethyl 5-chlorothiazole-4-carboxylate, significantly modulates the molecule's reactivity and biological profile. The electron-withdrawing nature of the chlorine atom and the carboxylate group influences the aromaticity of the thiazole ring, making the C-Cl bond susceptible to nucleophilic substitution and cross-coupling reactions. This strategic placement of functional groups allows for the facile introduction of diverse substituents, enabling the exploration of vast chemical space in the quest for novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Ethyl 5-chlorothiazole-4-carboxylate is essential for its handling, reaction optimization, and formulation.

PropertyValueSource
CAS Number 425392-45-6[2][3]
Molecular Formula C₆H₆ClNO₂S[2]
Molecular Weight 191.64 g/mol [2]
Appearance Solid[3]
Storage Temperature 2-8°C, under an inert atmosphere[4]
Solubility Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate[4]

Synthesis of Ethyl 5-chlorothiazole-4-carboxylate

Proposed Synthetic Pathway: A Sandmeyer-type Reaction

The synthesis would likely commence with the commercially available or readily synthesized Ethyl 2-aminothiazole-4-carboxylate. The amino group can be converted to a diazonium salt, which is then displaced by a chlorine atom using a copper(I) chloride catalyst.

Synthesis_of_Ethyl_5-chlorothiazole-4-carboxylate start Ethyl 2-aminothiazole-4-carboxylate intermediate Diazonium Salt Intermediate start->intermediate NaNO₂, HCl, 0-5°C product Ethyl 5-chlorothiazole-4-carboxylate intermediate->product CuCl

Caption: Proposed synthesis of Ethyl 5-chlorothiazole-4-carboxylate.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the general procedure for the synthesis of a related isomer, ethyl 2-chlorothiazole-5-carboxylate, and should be optimized for the target molecule.[4]

Materials:

  • Ethyl 2-aminothiazole-4-carboxylate

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Acetonitrile

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Diazotization: Dissolve Ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in a mixture of acetonitrile and concentrated HCl at 0-5°C. To this stirring solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir the resulting mixture for 30-60 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in acetonitrile. To this solution, add the freshly prepared diazonium salt solution slowly, controlling the evolution of nitrogen gas.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity and Synthetic Applications

The chloro-substituent at the 5-position of Ethyl 5-chlorothiazole-4-carboxylate is a key handle for further molecular elaboration, particularly through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. Ethyl 5-chlorothiazole-4-carboxylate can be coupled with a variety of aryl or heteroaryl boronic acids to introduce diverse substituents at the 5-position of the thiazole ring. This reaction is instrumental in building the complex molecular scaffolds often required for potent biological activity.

Suzuki_Coupling_Reaction start Ethyl 5-chlorothiazole-4-carboxylate product Ethyl 5-arylthiazole-4-carboxylate start->product Pd Catalyst, Base reactant Arylboronic Acid (Ar-B(OH)₂) reactant->product

Sources

An In-Depth Technical Guide to Ethyl 5-Chlorothiazole-4-Carboxylate: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its unique electronic properties and ability to engage in diverse intermolecular interactions have cemented its role as a cornerstone in a multitude of FDA-approved therapeutics. Molecules incorporating this motif exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anti-cancer effects.[1][2] Within this vital class of compounds, Ethyl 5-chlorothiazole-4-carboxylate emerges as a particularly valuable and versatile synthetic intermediate. Its strategically placed functional groups—an activatable chlorine atom, a modifiable ester, and the reactive thiazole core—offer medicinal chemists a powerful toolkit for molecular elaboration and the construction of complex, biologically active molecules. This guide provides an in-depth examination of its chemical properties, a robust synthesis protocol, spectral analysis, and its applications as a pivotal precursor in drug development programs.

Physicochemical and Structural Properties

Ethyl 5-chlorothiazole-4-carboxylate is a stable, crystalline solid under standard conditions. Its key properties are summarized below, providing essential data for reaction planning, analytical characterization, and safe handling.

PropertyValueSource(s)
Chemical Formula C₆H₆ClNO₂S[3]
Molecular Weight 191.64 g/mol [3]
CAS Number 425392-45-6[3]
Appearance White to off-white crystalline solid[4]
Melting Point 84-92 °C[4]
Purity Typically ≥97%[3]
Storage Conditions Inert atmosphere, 2-8°C[3]
SMILES CCOC(=O)C1=C(Cl)SC=N1[3]
InChI Key FUWZDBRUOMUDCX-UHFFFAOYSA-N[5]

Synthesis and Mechanistic Considerations

The synthesis of Ethyl 5-chlorothiazole-4-carboxylate is logically approached via a two-stage process. The core thiazole ring is first constructed using the well-established Hantzsch thiazole synthesis, followed by a regioselective chlorination at the C5 position. This sequence is favored because direct construction of the chlorinated ring from acyclic precursors can be challenging and may lead to a mixture of isomers.

Stage 1: Hantzsch Synthesis of Ethyl Thiazole-4-carboxylate (Precursor)

The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of an α-halocarbonyl compound with a thioamide.[4][6] In this protocol, we utilize ethyl 2-chloroacetoacetate and formamide (which serves as a surrogate for the unstable thioformamide) to build the precursor thiazole ring system.

Hantzsch_Synthesis_Workflow Start Starting Materials (Ethyl 2-chloroacetoacetate, Formamide, P4S10) Reaction Thioformamide Formation & Hantzsch Cyclization Start->Reaction Reflux in Dioxane Workup Aqueous Work-up & Extraction Reaction->Workup Cooling & Quenching Purification Column Chromatography Workup->Purification Crude Product Product Ethyl thiazole-4-carboxylate (Precursor) Purification->Product Purity >95%

Caption: Workflow for the Hantzsch synthesis of the precursor.

Detailed Experimental Protocol (Stage 1):

  • Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Phosphorus pentasulfide (P₄S₁₀) is water-reactive and corrosive. Wear appropriate personal protective equipment (PPE).

  • Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add formamide (1.0 eq) and anhydrous 1,4-dioxane (5 volumes).

  • Thioformamide Generation: In portions, carefully add phosphorus pentasulfide (P₄S₁₀) (0.25 eq) to the stirred solution. The mixture will exotherm.

  • Addition of α-Haloketone: Once the initial exotherm subsides, add ethyl 2-chloroacetoacetate (1.0 eq) dropwise to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (approx. 101 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) mobile phase.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice with stirring.

  • Neutralization and Extraction: Neutralize the aqueous slurry with a saturated solution of sodium bicarbonate until effervescence ceases. Extract the product into ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield Ethyl thiazole-4-carboxylate as a pale yellow oil.[3][7]

Stage 2: Electrophilic Chlorination

The electron-rich nature of the thiazole ring makes it susceptible to electrophilic aromatic substitution. The C5 position is generally the most reactive site for such reactions.[1] We employ N-chlorosuccinimide (NCS) as a mild and effective chlorinating agent.

Detailed Experimental Protocol (Stage 2):

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the Ethyl thiazole-4-carboxylate (1.0 eq) from Stage 1 in acetonitrile (10 volumes).

  • Chlorination: Add N-chlorosuccinimide (NCS) (1.1 eq) in one portion to the stirred solution at room temperature.

  • Reaction Execution: Heat the reaction mixture to 50-60 °C and stir for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the mixture to room temperature and remove the acetonitrile under reduced pressure.

  • Isolation: Redissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Final Product: Concentrate the solution in vacuo. The crude product can often be recrystallized from a hexane/ethyl acetate mixture to afford Ethyl 5-chlorothiazole-4-carboxylate as a white crystalline solid.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. The following table summarizes the expected spectroscopic data for Ethyl 5-chlorothiazole-4-carboxylate, based on its structure and data from analogous compounds.[8][9]

Analysis TypeExpected Data
¹H NMR (400 MHz, CDCl₃)δ ~8.5 ppm (s, 1H, thiazole C2-H), δ ~4.4 ppm (q, 2H, -OCH₂ CH₃), δ ~1.4 ppm (t, 3H, -OCH₂CH₃ )
¹³C NMR (100 MHz, CDCl₃)δ ~161 ppm (C =O), δ ~155 ppm (Thiazole C 2), δ ~145 ppm (Thiazole C 4), δ ~125 ppm (Thiazole C 5-Cl), δ ~62 ppm (-OCH₂ CH₃), δ ~14 ppm (-OCH₂CH₃ )
FT-IR (KBr, cm⁻¹)~3100 (C-H aromatic stretch), ~1720 (C=O ester stretch), ~1550, 1480 (C=N, C=C ring stretch), ~850 (C-Cl stretch)
Mass Spec. (EI)m/z 191/193 (M⁺, M⁺+2, ~3:1 ratio due to ³⁵Cl/³⁷Cl isotope pattern), 146/148 ([M-OEt]⁺)

Applications in Drug Discovery and Development

The true value of Ethyl 5-chlorothiazole-4-carboxylate lies in its capacity as a versatile synthetic hub. The chlorine atom at the C5 position can be readily displaced or used in cross-coupling reactions, while the ethyl ester at C4 can be hydrolyzed to the corresponding carboxylic acid for amide coupling or other transformations.

Applications_Workflow Core Ethyl 5-chlorothiazole-4-carboxylate Mod1 Ester Hydrolysis (LiOH, THF/H2O) Core->Mod1 Mod2 Suzuki/Stille Coupling (Pd Catalyst, Boronic Acid/Stannane) Core->Mod2 Intermediate1 5-Chloro-thiazole-4-carboxylic Acid Mod1->Intermediate1 Intermediate2 5-Aryl/Alkyl-thiazole-4-carboxylate Mod2->Intermediate2 AmideCoupling Amide Coupling (EDC, HOBt, Amine R-NH2) Intermediate1->AmideCoupling FinalProducts Diverse Library of Bioactive Candidates Intermediate2->FinalProducts Further Modification AmideCoupling->FinalProducts

Sources

The Genesis and Synthetic Evolution of Ethyl 5-chlorothiazole-4-carboxylate: A Keystone Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-chlorothiazole-4-carboxylate, a pivotal heterocyclic compound, has carved a significant niche as a versatile intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals. Its unique chemical architecture, featuring a chlorinated thiazole ring, imparts desirable biological activities and offers multiple avenues for synthetic modification. This technical guide provides a comprehensive exploration of the discovery, historical development, and synthetic evolution of this crucial chemical entity. We delve into the foundational synthetic strategies, including the seminal Hantzsch thiazole synthesis, and trace their adaptation for the production of this specific carboxylate. Furthermore, we present detailed modern synthetic protocols, comparative analyses of different routes, and a discussion of the compound's key physicochemical properties and applications, offering valuable insights for researchers and professionals in the field of chemical and drug development.

Introduction: The Significance of a Halogenated Thiazole

The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal and agricultural chemistry.[1] Its presence in numerous biologically active molecules, including vitamin B1, underscores its fundamental role in biochemical processes. The introduction of a chlorine atom and an ethyl carboxylate group onto this core structure, as seen in Ethyl 5-chlorothiazole-4-carboxylate, creates a highly valuable and reactive building block. The electron-withdrawing nature of the chlorine and ester groups influences the reactivity of the thiazole ring, making it amenable to a variety of chemical transformations. This compound serves as a key precursor in the synthesis of targeted fungicides, herbicides, and a range of therapeutic agents, including potential treatments for bacterial infections and cancer.[2]

This guide will first illuminate the historical context of thiazole synthesis, leading to the eventual discovery of Ethyl 5-chlorothiazole-4-carboxylate. It will then provide a detailed examination of the synthetic methodologies, from classical approaches to modern, optimized procedures.

The Historical Tapestry: From Hantzsch to a Specialized Intermediate

The journey to Ethyl 5-chlorothiazole-4-carboxylate is intrinsically linked to the broader history of thiazole synthesis. The landmark discovery in this field was the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887.[3] This robust and versatile method involves the condensation of an α-haloketone with a thioamide to form the thiazole ring.[4] This fundamental reaction laid the groundwork for the synthesis of a vast array of thiazole derivatives.

While the precise first synthesis of Ethyl 5-chlorothiazole-4-carboxylate is not prominently documented in a single seminal publication, its development can be traced through the evolution of synthetic methodologies for halogenated and carboxylated thiazoles. Early research in the mid-20th century focused on the synthesis and derivatization of various thiazole compounds for potential applications in dyes, vulcanization accelerators, and pharmaceuticals.

The emergence of Ethyl 5-chlorothiazole-4-carboxylate as a commercially significant intermediate is closely tied to the rise of the modern agrochemical and pharmaceutical industries. The need for sophisticated molecular building blocks to create targeted and effective active ingredients drove the development and optimization of synthetic routes to this specific compound. It is often referred to in the literature as Ethyl 2-chlorothiazole-4-carboxylate , with the numbering of the ring positions varying depending on the nomenclature system used. For the purpose of this guide, we will primarily use the name Ethyl 5-chlorothiazole-4-carboxylate, while acknowledging its synonymy with Ethyl 2-chlorothiazole-4-carboxylate (CAS Number: 41731-52-6).

Synthetic Methodologies: A Journey of Refinement

The synthesis of Ethyl 5-chlorothiazole-4-carboxylate has evolved from classical, multi-step procedures to more streamlined and efficient modern methods. The choice of synthetic route often depends on the availability of starting materials, desired scale, and economic viability.

The Hantzsch Synthesis and its Progeny: A Foundational Approach

The Hantzsch synthesis remains a cornerstone for the construction of the thiazole ring. A plausible retrosynthetic analysis for Ethyl 5-chlorothiazole-4-carboxylate based on this method is depicted below:

G Ethyl 5-chlorothiazole-4-carboxylate Ethyl 5-chlorothiazole-4-carboxylate Thioamide Precursor Thioamide Precursor Ethyl 5-chlorothiazole-4-carboxylate->Thioamide Precursor Hantzsch Condensation α-halocarbonyl Precursor α-halocarbonyl Precursor Ethyl 5-chlorothiazole-4-carboxylate->α-halocarbonyl Precursor Hantzsch Condensation

Caption: Retrosynthetic analysis based on the Hantzsch thiazole synthesis.

A common forward synthesis would involve the reaction of a thioamide with an appropriate α-halocarbonyl compound. For instance, the reaction of ethyl 2-chloro-3-oxobutanoate with a suitable thioamide could theoretically yield the desired product. However, the direct synthesis using this specific combination can be challenging due to the reactivity of the starting materials.

Modern Synthetic Routes: The Rise of the Aminothiazole Precursor

A more prevalent and efficient modern approach involves the conversion of a pre-formed aminothiazole derivative. This strategy offers better control over the reaction and often leads to higher yields. The most common precursor is ethyl 2-aminothiazole-4-carboxylate .

The overall transformation can be visualized as follows:

G cluster_0 Synthesis via Aminothiazole Precursor Ethyl 2-aminothiazole-4-carboxylate Ethyl 2-aminothiazole-4-carboxylate Diazotization Diazotization Ethyl 2-aminothiazole-4-carboxylate->Diazotization NaNO2, HCl Sandmeyer Reaction Sandmeyer Reaction Diazotization->Sandmeyer Reaction CuCl Ethyl 5-chlorothiazole-4-carboxylate Ethyl 5-chlorothiazole-4-carboxylate Sandmeyer Reaction->Ethyl 5-chlorothiazole-4-carboxylate

Caption: Key steps in the synthesis from an aminothiazole precursor.

Experimental Protocol: Synthesis from Ethyl 2-aminothiazole-4-carboxylate

This protocol is a generalized procedure based on established Sandmeyer reactions for the conversion of aromatic amines to chlorides.

Materials:

  • Ethyl 2-aminothiazole-4-carboxylate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Water (H₂O)

  • Ethyl Acetate

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, suspend Ethyl 2-aminothiazole-4-carboxylate in concentrated hydrochloric acid.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Vigorous stirring is essential during this step to ensure efficient formation of the diazonium salt. The reaction is typically monitored for the disappearance of the starting amine.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid, also cooled in an ice bath.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Gas evolution (N₂) will be observed. The reaction mixture is typically stirred at a low temperature for a period and then allowed to warm to room temperature.

  • Work-up and Isolation:

    • Once the reaction is complete, quench the mixture by pouring it into water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude Ethyl 5-chlorothiazole-4-carboxylate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Low Temperature: The diazotization reaction is performed at low temperatures to prevent the unstable diazonium salt from decomposing.

  • Acidic Conditions: The use of concentrated hydrochloric acid is crucial for the formation of nitrous acid from sodium nitrite and for stabilizing the resulting diazonium salt.

  • Copper(I) Chloride Catalyst: CuCl acts as a catalyst in the Sandmeyer reaction, facilitating the displacement of the diazonium group with a chloride ion.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physical and chemical properties of Ethyl 5-chlorothiazole-4-carboxylate is essential for its handling, purification, and subsequent reactions.

Table 1: Physicochemical Properties of Ethyl 5-chlorothiazole-4-carboxylate

PropertyValue
CAS Number 41731-52-6
Molecular Formula C₆H₆ClNO₂S
Molecular Weight 191.64 g/mol
Appearance White to off-white crystalline solid
Melting Point 45-48 °C
Boiling Point Decomposes upon heating
Solubility Soluble in most organic solvents (e.g., ethanol, acetone, ethyl acetate), sparingly soluble in water.

Structural Features and Reactivity:

G cluster_0 Ethyl 5-chlorothiazole-4-carboxylate cluster_1 Key Reactive Sites mol C2-Cl C2-Cl bond (Nucleophilic Substitution) Ester Ester Group (Hydrolysis, Amidation) Thiazole_Ring Thiazole Ring (Electrophilic/Nucleophilic Attack)

Caption: Structure and key reactive sites of Ethyl 5-chlorothiazole-4-carboxylate.

The chlorine atom at the 2-position (or 5-position depending on numbering) is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The ethyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, expanding the synthetic utility of this intermediate.

Applications in Drug Discovery and Agrochemicals

The versatility of Ethyl 5-chlorothiazole-4-carboxylate has made it a valuable starting material in several key industrial sectors.

  • Agrochemicals: This compound is a crucial intermediate in the synthesis of a number of fungicides and herbicides.[2] The thiazole moiety is known to exhibit a broad spectrum of biological activities, and the specific substitution pattern of this molecule allows for the development of highly potent and selective crop protection agents.

  • Pharmaceuticals: In the pharmaceutical industry, Ethyl 5-chlorothiazole-4-carboxylate serves as a building block for the synthesis of various drug candidates.[2] The thiazole ring is a common feature in many antimicrobial and anticancer agents. The ability to functionalize both the chloro and ester groups allows for the creation of diverse libraries of compounds for high-throughput screening and lead optimization.

Conclusion

Ethyl 5-chlorothiazole-4-carboxylate, a compound born from the foundational principles of heterocyclic chemistry, has evolved into an indispensable tool for synthetic chemists. Its history, rooted in the pioneering work of Hantzsch, has culminated in its widespread use as a key intermediate in the development of vital agrochemicals and pharmaceuticals. The synthetic pathways to this molecule, particularly the efficient route from its amino precursor, highlight the elegance and practicality of modern organic synthesis. A thorough understanding of its synthesis, properties, and reactivity is paramount for researchers and professionals seeking to leverage this versatile building block for the creation of novel and impactful molecules.

References

Sources

An In-depth Technical Guide to Ethyl 5-chlorothiazole-4-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to engage in a variety of intermolecular interactions have made it a privileged scaffold in the design of numerous therapeutic agents. Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] This guide focuses on a key building block in the synthesis of novel bioactive molecules: Ethyl 5-chlorothiazole-4-carboxylate .

This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of Ethyl 5-chlorothiazole-4-carboxylate, with a particular emphasis on its utility in drug discovery and development.

Chemical Identity and Properties

IUPAC Name and Structural Information

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is ethyl 5-chloro-1,3-thiazole-4-carboxylate .

Identifier Value
IUPAC Name ethyl 5-chloro-1,3-thiazole-4-carboxylate
CAS Number 425392-45-6
Molecular Formula C₆H₆ClNO₂S
Molecular Weight 191.64 g/mol
Canonical SMILES CCOC(=O)C1=C(Cl)SC=N1
InChI InChI=1S/C6H6ClNO2S/c1-2-10-6(9)4-5(7)11-3-8-4/h3H,2H2,1H3
Physicochemical Properties
Property Value
Appearance White to off-white crystalline solid
Melting Point 84-92 °C
Boiling Point Not determined
Solubility Soluble in most organic solvents (e.g., DMSO, methanol, ethyl acetate). Limited solubility in water.

Synthesis of Ethyl 5-chlorothiazole-4-carboxylate

The most common and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of Ethyl 5-chlorothiazole-4-carboxylate, a plausible and efficient approach is the reaction of ethyl 2-chloroacetoacetate with thioformamide.

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The Hantzsch synthesis provides a direct route to the thiazole core. The proposed reaction for Ethyl 5-chlorothiazole-4-carboxylate is as follows:

Hantzsch Synthesis cluster_reactants Starting Materials cluster_product Product start reagent1 Ethyl 2-chloroacetoacetate reagent2 Thioformamide intermediate Thioester Intermediate reagent1->intermediate + product Ethyl 5-chlorothiazole-4-carboxylate intermediate->product Cyclization & Dehydration Reactivity start Ethyl 5-chlorothiazole-4-carboxylate snar Nucleophilic Aromatic Substitution (SₙAr) start->snar Nu⁻ cross_coupling Cross-Coupling Reactions (e.g., Suzuki, Stille) start->cross_coupling Pd catalyst, R-B(OH)₂ ester_hydrolysis Ester Hydrolysis start->ester_hydrolysis H₂O, H⁺ or OH⁻ GHS_Pictograms GHS Pictograms cluster_exclamation Exclamation Mark exclamation_mark

Sources

An In-depth Technical Guide to Ethyl 5-chlorothiazole-4-carboxylate: A Key Intermediate in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 5-chlorothiazole-4-carboxylate is a halogenated heterocyclic compound featuring a core thiazole ring, a scaffold of significant interest in medicinal and materials science. This guide provides a comprehensive technical overview of this molecule, from its fundamental physicochemical properties to its synthesis, characterization, and applications. By elucidating the causality behind synthetic strategies and analytical validation, this document serves as a practical resource for professionals engaged in chemical research and development. The molecular weight of Ethyl 5-chlorothiazole-4-carboxylate is 191.64 g/mol .[1]

The Thiazole Scaffold: A Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a "privileged scaffold" in drug discovery.[2] Its unique electronic properties, ability to participate in hydrogen bonding, and relative stability make it a versatile building block for designing molecules that can interact with a wide range of biological targets. Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antibacterial, antiviral, antifungal, and anticancer properties.[2] The strategic placement of functional groups, such as the chloro- and ethyl carboxylate moieties in the title compound, allows for fine-tuning of a molecule's steric and electronic profile, making it a valuable intermediate for creating libraries of potential drug candidates.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its core properties. Ethyl 5-chlorothiazole-4-carboxylate is defined by the specific arrangement of its atoms and the resulting chemical characteristics.

Molecular Structure and Identity

The structure consists of a central thiazole ring, chlorinated at position 5, with an ethyl carboxylate group at position 4. This specific substitution pattern dictates its reactivity and potential applications.

Caption: Chemical structure of Ethyl 5-chlorothiazole-4-carboxylate.

Quantitative Data Summary

Key identifying information and physical properties are summarized in the table below for quick reference.

PropertyValueSource
Molecular Weight 191.64 g/mol [1]
Molecular Formula C₆H₆ClNO₂S[1]
CAS Number 425392-45-6[1]
Purity (Typical) ≥97%[1]
Storage Conditions Inert atmosphere, 2-8°C[1]

Synthesis and Mechanistic Insights

The construction of the thiazole ring is a classic topic in heterocyclic chemistry. The most prominent and versatile method for synthesizing substituted thiazoles like Ethyl 5-chlorothiazole-4-carboxylate is the Hantzsch Thiazole Synthesis .

The Hantzsch Synthesis Pathway

This method involves the condensation reaction between a thioamide and an α-halocarbonyl compound. For the target molecule, the likely precursors would be a thioamide (providing the N1-C2-S backbone) and a suitably substituted α-halo-β-ketoester (providing the C4-C5 atoms and the attached functional groups).

The causality for this choice of pathway is its reliability and high degree of modularity. By simply changing the thioamide or the α-halocarbonyl component, a diverse array of thiazole derivatives can be synthesized, making it a cornerstone of combinatorial chemistry and drug discovery efforts.

Hantzsch_Workflow arrow arrow start Starting Materials: - Thioamide - α-Halo Carbonyl Compound mix Step 1: Reaction Setup Mix reactants in a suitable solvent (e.g., Ethanol, Acetone) start->mix Preparation reaction Step 2: S-Alkylation & Cyclization Heat mixture under reflux mix->reaction Initiation workup Step 3: Work-up & Isolation - Remove solvent - Neutralize/Extract reaction->workup Quenching purify Step 4: Purification Column Chromatography workup->purify Crude Product product Final Product: Ethyl 5-chlorothiazole-4-carboxylate purify->product Pure Product

Sources

Ethyl 5-chlorothiazole-4-carboxylate physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Department], Senior Application Scientist

Introduction: The Significance of the Thiazole Moiety in Medicinal Chemistry

The thiazole ring is a cornerstone in the architecture of numerous biologically active compounds, recognized for its presence in a wide array of pharmaceuticals and natural products.[1] This five-membered heterocyclic motif, containing both sulfur and nitrogen, serves as a "privileged scaffold" in drug discovery.[2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a highly sought-after component in the design of novel therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, and antifungal properties.[1] Ethyl 5-chlorothiazole-4-carboxylate, as a functionalized thiazole, represents a key building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.[3] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and reactivity, offering valuable insights for researchers in the field.

Physicochemical Properties of Ethyl 5-chlorothiazole-4-carboxylate

Precise characterization of a compound's physical and chemical properties is fundamental for its application in research and development. While specific experimental data for Ethyl 5-chlorothiazole-4-carboxylate is not extensively documented in publicly available literature, the following table summarizes its known and predicted properties. It is crucial to note that some of the data for related isomers are often misattributed, and therefore, careful verification of the specific CAS number is paramount.

PropertyValueSource
CAS Number 425392-45-6[4]
Molecular Formula C₆H₆ClNO₂S[4][5]
Molecular Weight 191.64 g/mol [5]
Physical Form Solid[6]
Purity 97%[4]
Storage Temperature Ambient; Inert atmosphere, 2-8°C recommended[4][6]
IUPAC Name ethyl 5-chloro-1,3-thiazole-4-carboxylate[5]
InChI Key FUWZDBRUOMUDCX-UHFFFAOYSA-N[6]
Canonical SMILES CCOC(=O)C1=C(Cl)SC=N1[4]

Synthesis and Chemical Reactivity

The synthesis of substituted thiazoles is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a classic and versatile method.[2] While a specific, detailed protocol for the synthesis of Ethyl 5-chlorothiazole-4-carboxylate is not explicitly described in the searched literature, a general understanding of thiazole synthesis and the reactivity of halothiazoles can provide a logical pathway for its preparation.

Conceptual Synthetic Approach

A plausible synthetic route to Ethyl 5-chlorothiazole-4-carboxylate could involve the cyclocondensation of a suitable α-halocarbonyl compound with a thioamide. The specific starting materials would need to be carefully selected to yield the desired 5-chloro and 4-ethoxycarbonyl substitution pattern.

Diagram: Conceptual Synthetic Pathway

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product alpha_halo_carbonyl α-Halocarbonyl Derivative condensation Cyclocondensation (Hantzsch-type reaction) alpha_halo_carbonyl->condensation thioamide Thioamide Derivative thioamide->condensation product Ethyl 5-chlorothiazole-4-carboxylate condensation->product

Caption: A generalized workflow for the synthesis of the target molecule.

Reactivity of the 5-Chlorothiazole Scaffold

The presence of a chlorine atom at the 5-position of the thiazole ring significantly influences the molecule's reactivity. Halogenated thiazoles are versatile intermediates, with the halogen atom serving as a leaving group in various nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at this position, making Ethyl 5-chlorothiazole-4-carboxylate a valuable precursor for the synthesis of diverse derivatives.

The electron-withdrawing nature of the chlorine atom and the ester group can also affect the aromaticity and the electron density of the thiazole ring, influencing its susceptibility to electrophilic and nucleophilic attack. The ester functionality at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives, further expanding the synthetic possibilities.[2]

Experimental Protocol: General Procedure for Spectroscopic Analysis

Given the limited availability of specific spectral data for Ethyl 5-chlorothiazole-4-carboxylate, the following outlines a general protocol for its characterization using common spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Analysis: Acquire a proton NMR spectrum to determine the number of different proton environments, their chemical shifts, splitting patterns (multiplicity), and integration. This will provide information about the ethyl group and the proton on the thiazole ring.

  • ¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum to identify the number of different carbon environments in the molecule, including the carbonyl carbon of the ester, the carbons of the thiazole ring, and the carbons of the ethyl group.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable volatile solvent.

  • Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), to generate charged molecules.

  • Analysis: Analyze the mass-to-charge ratio of the resulting ions to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can help confirm the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Analysis: Acquire the IR spectrum to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C=O stretch of the ester, C-Cl stretch, and the vibrations associated with the thiazole ring.

Diagram: Analytical Workflow for Characterization

G start Ethyl 5-chlorothiazole-4-carboxylate Sample nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (MS) start->ms ir Infrared Spectroscopy (IR) start->ir data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis final_structure Confirmed Structure data_analysis->final_structure

Caption: A typical workflow for the structural elucidation of the title compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Ethyl 5-chlorothiazole-4-carboxylate is not widely available, general precautions for handling chlorinated heterocyclic compounds should be followed. Based on the hazard statements for this compound, it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[4]

Conclusion and Future Outlook

Ethyl 5-chlorothiazole-4-carboxylate is a valuable synthetic intermediate with significant potential in the development of novel compounds for the pharmaceutical and agrochemical industries. While there is a current scarcity of detailed experimental data for this specific isomer, the foundational knowledge of thiazole chemistry provides a strong basis for its synthesis and functionalization. Further research into the specific properties and reactivity of this compound will undoubtedly unlock new avenues for its application in drug discovery and materials science. As the demand for innovative heterocyclic compounds continues to grow, the importance of well-characterized building blocks like Ethyl 5-chlorothiazole-4-carboxylate will only increase.

References

  • Chempure. (2025, October 26). Ethyl 5-chlorothiazole-4-carboxylate 97% 425392-45-6. Retrieved from [Link]

  • Lead Sciences. (n.d.). Ethyl 5-chlorothiazole-4-carboxylate. Retrieved from [Link]

  • Acme Bioscience. (n.d.). Ethyl 2-Chlorothiazole-4-Carboxylate: A Versatile Research Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactivity of (Z)-4-Aryliden-5(4H)-thiazolones: [2 + 2]-Photocycloaddition, Ring-Opening Reactions, and Influence of the Lewis Acid BF3. Retrieved from [Link]

  • National Institutes of Health. (2023, July 17). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Retrieved from [Link]

  • PubMed. (n.d.). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Retrieved from [Link]

  • UNIST Scholar Works. (2022, March). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl] thiazole-4-carboxylate. Retrieved from [Link]

  • PubMed. (2023, March 15). Application and synthesis of thiazole ring in clinically approved drugs. Retrieved from [Link]

  • ResearchGate. (2025, August 9). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

  • PubMed. (n.d.). N-ethyl-3-carbazolecarboxaldehyde-3-thiosemicarbazone: a new extractive spectrophotometric reagent for the determination of copper(II) in environmental and pharmaceutical samples. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis, spectroscopy and crystal structure of 2-ethyl-6-(4-nitro-phenyl)imidazo[2,1-b][4][5][7]thiadiazole-5-carbaldehyde. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents. 1. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates, -selenazole-2-carbamates, and related derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Preliminary Reactivity of Ethyl 5-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the preliminary reactivity of Ethyl 5-chlorothiazole-4-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While direct literature on this specific isomer is emerging, this document, grounded in the fundamental principles of thiazole chemistry, offers a predictive exploration of its synthetic utility. We will delve into the probable synthetic routes, outline its key physicochemical properties, and present a detailed analysis of its expected reactivity at both the C5-chloro and C4-ester functionalities. This guide is intended to serve as a foundational resource for researchers looking to incorporate this versatile scaffold into their discovery programs, providing both theoretical insights and actionable experimental protocols.

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring is a privileged heterocyclic motif, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties, arising from the presence of both sulfur and nitrogen heteroatoms, impart a range of chemical behaviors that make it a versatile synthon in organic chemistry.[3] The subject of this guide, Ethyl 5-chlorothiazole-4-carboxylate, combines the reactivity of a halogenated aromatic system with the synthetic handles of an ester, making it a particularly attractive starting material for the synthesis of diverse molecular architectures. This document will explore the anticipated reactivity of this molecule, providing a roadmap for its application in the synthesis of novel chemical entities.

Synthesis and Physicochemical Properties

A plausible and widely used method for the synthesis of substituted thiazoles is the Hantzsch thiazole synthesis.[4][5] For Ethyl 5-chlorothiazole-4-carboxylate, a potential route would involve the condensation of a suitable α-halocarbonyl compound with a thioamide.

Table 1: Physicochemical Properties of Ethyl 5-chlorothiazole-4-carboxylate (Predicted)
PropertyValueSource
Molecular FormulaC₆H₆ClNO₂S-
Molecular Weight191.64 g/mol -
AppearanceOff-white to pale yellow solidPredicted
Melting PointNot available-
Boiling PointNot available-
SolubilitySoluble in most organic solvents (e.g., DCM, EtOAc, THF)Predicted
Diagram 1: Proposed Hantzsch Synthesis of Ethyl 5-chlorothiazole-4-carboxylate

Hantzsch_Synthesis reagent1 Ethyl 2-chloro-3-oxobutanoate reaction Condensation (e.g., Ethanol, reflux) reagent1->reaction + reagent2 Thioformamide reagent2->reaction + product Ethyl 5-chlorothiazole-4-carboxylate reaction->product

Caption: Hantzsch synthesis of the target compound.

Reactivity at the C5-Position: The Chloro Substituent

The chlorine atom at the C5 position of the thiazole ring is anticipated to be the primary site for a variety of transformations, most notably nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the adjacent ester group at C4 should enhance the electrophilicity of the C5 position, making it more susceptible to nucleophilic attack.[6][7]

Nucleophilic Aromatic Substitution (SNA)

The SNAr reaction is a powerful tool for the introduction of a wide range of nucleophiles onto an aromatic ring.[7][8] For Ethyl 5-chlorothiazole-4-carboxylate, this reaction is expected to proceed readily with various nucleophiles.

  • To a solution of Ethyl 5-chlorothiazole-4-carboxylate (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (1.5-2.0 eq).

  • The reaction mixture is heated to a temperature between 80-150 °C and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Table 2: Potential Nucleophiles for SNAr Reactions
NucleophileProduct Type
Amines (R-NH₂)5-Aminothiazole derivatives
Alcohols/Phenols (R-OH)5-Alkoxy/Aryloxythiazole derivatives
Thiols (R-SH)5-Thioetherthiazole derivatives
Azides (NaN₃)5-Azidothiazole derivatives
Diagram 2: SNAr Reaction Workflow

SNAr_Workflow start Ethyl 5-chlorothiazole-4-carboxylate heating Heating start->heating nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) nucleophile->heating base Base (e.g., K2CO3) base->heating solvent Solvent (e.g., DMF) solvent->heating workup Aqueous Workup & Extraction heating->workup purification Purification (Chromatography) workup->purification product 5-Substituted Thiazole Derivative purification->product

Caption: General workflow for SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituted thiazole is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are cornerstones of modern organic synthesis.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[9][10][11]

  • To a degassed mixture of Ethyl 5-chlorothiazole-4-carboxylate (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq) is added a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

  • The reaction mixture is heated under an inert atmosphere (N₂ or Ar) at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction is cooled, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes.[12][13][14]

  • In a reaction vessel, combine Ethyl 5-chlorothiazole-4-carboxylate (1.0 eq), an alkene (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N, 2.0 eq) in a suitable solvent (e.g., DMF or acetonitrile).

  • The mixture is degassed and heated under an inert atmosphere at 80-120 °C.

  • After completion, the reaction is worked up as described for the Suzuki coupling and purified by chromatography.

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes from aryl halides and terminal alkynes.[15][16][17][18]

  • To a solution of Ethyl 5-chlorothiazole-4-carboxylate (1.0 eq) and a terminal alkyne (1.2 eq) in a solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., Et₃N or piperidine).

  • The reaction is stirred at room temperature to 60 °C under an inert atmosphere.

  • Upon completion, the reaction mixture is filtered, concentrated, and purified by column chromatography.

Diagram 3: Palladium-Catalyzed Cross-Coupling Reactions

Cross_Coupling cluster_suzuki Suzuki Coupling cluster_heck Heck Reaction cluster_sonogashira Sonogashira Coupling start Ethyl 5-chlorothiazole-4-carboxylate suzuki_reagent R-B(OH)2 start->suzuki_reagent Pd catalyst, Base heck_reagent Alkene start->heck_reagent Pd catalyst, Base sonogashira_reagent Terminal Alkyne start->sonogashira_reagent Pd catalyst, Cu(I), Base suzuki_product 5-Aryl/Vinyl Thiazole suzuki_reagent->suzuki_product heck_product 5-Alkenyl Thiazole heck_reagent->heck_product sonogashira_product 5-Alkynyl Thiazole sonogashira_reagent->sonogashira_product

Caption: Overview of key cross-coupling reactions.

Reactivity at the C4-Position: The Ethyl Carboxylate Group

The ethyl ester at the C4 position offers another site for chemical modification, allowing for the introduction of various functional groups.

Hydrolysis to the Carboxylic Acid

Basic or acidic hydrolysis of the ester will yield the corresponding carboxylic acid, a versatile intermediate for further functionalization.

  • Dissolve Ethyl 5-chlorothiazole-4-carboxylate (1.0 eq) in a mixture of an alcohol (e.g., ethanol or methanol) and water.

  • Add an excess of a base (e.g., NaOH or LiOH, 2-3 eq) and stir the mixture at room temperature to 50 °C.

  • Monitor the reaction by TLC. Upon completion, remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution with a mineral acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry.

Amide Formation

The ester can be converted to a variety of amides through reaction with primary or secondary amines.[19][20]

  • In a sealed tube, dissolve Ethyl 5-chlorothiazole-4-carboxylate (1.0 eq) in a suitable solvent (e.g., methanol or neat amine).

  • Add the desired amine (2-10 eq) and heat the mixture to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the excess amine and solvent under reduced pressure.

  • Purify the resulting amide by crystallization or column chromatography.

Reduction to the Alcohol

The ester can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • To a solution of lithium aluminum hydride (1.5-2.0 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0 °C under an inert atmosphere, add a solution of Ethyl 5-chlorothiazole-4-carboxylate (1.0 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until complete.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

  • Filter the resulting precipitate and wash with an organic solvent.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate to afford the alcohol.

Diagram 4: Transformations of the Ester Group

Ester_Reactions start Ethyl 5-chlorothiazole-4-carboxylate hydrolysis Hydrolysis (NaOH, H2O/EtOH) start->hydrolysis amide_formation Amide Formation (R2NH, heat) start->amide_formation reduction Reduction (LiAlH4, THF) start->reduction acid 5-Chlorothiazole-4-carboxylic acid hydrolysis->acid amide 5-Chlorothiazole-4-carboxamide amide_formation->amide alcohol (5-Chlorothiazol-4-yl)methanol reduction->alcohol

Caption: Key reactions of the C4-ester functionality.

Characterization

The structural elucidation of the products derived from Ethyl 5-chlorothiazole-4-carboxylate will rely on standard spectroscopic techniques.

Table 3: Expected Spectroscopic Data for a Representative Thiazole Derivative
TechniqueExpected Features
¹H NMRAromatic proton signal (singlet) in the region of 7.5-8.5 ppm. Signals for the ethyl group (quartet and triplet). Signals corresponding to the newly introduced substituent.[3][21]
¹³C NMRCarbonyl carbon of the ester around 160-165 ppm. Aromatic carbons of the thiazole ring between 110-160 ppm.[21]
IRStrong C=O stretch for the ester around 1710-1730 cm⁻¹. C=N and C=C stretching vibrations in the 1500-1600 cm⁻¹ region.[22]
Mass SpecMolecular ion peak corresponding to the expected product. Isotopic pattern for chlorine-containing compounds.[22]

Conclusion

Ethyl 5-chlorothiazole-4-carboxylate is a promising building block for the synthesis of a wide array of complex molecules. This guide has outlined the expected reactivity at both the C5-chloro and C4-ester positions, providing a foundation for its use in research and development. The presented protocols, based on well-established transformations of similar heterocyclic systems, offer a starting point for the exploration of this compound's synthetic potential. As research into this specific isomer progresses, a more detailed understanding of its reactivity profile will undoubtedly emerge, further expanding its utility in the creation of novel chemical entities with potential applications in medicine and materials science.

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An In-depth Technical Guide to the Solubility of Ethyl 5-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Senior Application Scientist's Perspective

In the landscape of pharmaceutical development and fine chemical synthesis, understanding the fundamental physicochemical properties of a molecule is not merely an academic exercise; it is the bedrock upon which successful, scalable, and reproducible processes are built. Ethyl 5-chlorothiazole-4-carboxylate, a key heterocyclic building block, is no exception. Its utility as a precursor in the synthesis of bioactive molecules necessitates a thorough characterization of its behavior in various solvent systems. This guide is constructed from a deep-seated understanding that true scientific integrity lies in the causality behind our experimental choices. We will not just present protocols; we will delve into the 'why'—equipping you with the foundational knowledge to not only replicate but also adapt and troubleshoot. The methodologies outlined herein are designed to be self-validating, ensuring that the data you generate is robust, reliable, and, above all, trustworthy.

Introduction to Ethyl 5-chlorothiazole-4-carboxylate: A Molecule of Interest

The solubility of this compound is a critical parameter that influences:

  • Reaction kinetics and yield: In synthetic chemistry, the extent to which a reactant dissolves in the reaction solvent can dictate the rate and efficiency of the reaction.

  • Purification and crystallization: The selection of appropriate solvents for crystallization, a key purification technique, is entirely dependent on the solubility profile of the compound at different temperatures.

  • Formulation development: For a compound to be developed into a pharmaceutical product, its solubility in various physiological and formulation-relevant media is a primary determinant of its bioavailability.

Given the absence of extensive, publicly available quantitative solubility data for ethyl 5-chlorothiazole-4-carboxylate, this guide will provide a comprehensive framework for its determination.

Theoretical Underpinnings of Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process. This process can be conceptualized as a two-step phenomenon: the breaking of the crystal lattice of the solid and the solvation of the solute molecules by the solvent molecules. The overall free energy change of this process determines the solubility.

Thermodynamic models, such as the general solubility equation, can be employed to predict solubility, often considering factors like the melting point of the solid and the enthalpy of fusion.[2] While these models provide valuable estimations, empirical determination remains the gold standard for obtaining accurate solubility data.[3]

Safety First: Handling Ethyl 5-chlorothiazole-4-carboxylate

Before commencing any experimental work, a thorough understanding of the safety precautions associated with ethyl 5-chlorothiazole-4-carboxylate and the solvents used is paramount.

Hazard Identification:

  • Based on data for the related compound, 2-chlorothiazole-4-carboxylic acid, skin and serious eye irritation are potential hazards.

  • General handling of chlorinated organic compounds warrants caution for potential respiratory tract irritation.

  • Always consult the specific Safety Data Sheet (SDS) for the lot of ethyl 5-chlorothiazole-4-carboxylate you are using. If an SDS for the exact isomer is unavailable, treat it with the same precautions as for its close structural analogs.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat is required. Ensure exposed skin is covered.

  • Respiratory Protection: Work in a well-ventilated fume hood. If handling large quantities or if there is a risk of aerosolization, a respirator may be necessary.

Handling and Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[4]

  • Keep the container tightly closed when not in use.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[3][5] It involves agitating an excess amount of the solid solute in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined analytically.

Materials and Equipment
  • Ethyl 5-chlorothiazole-4-carboxylate (solid, of known purity)

  • A selection of analytical grade solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, acetonitrile, dichloromethane, dimethyl sulfoxide (DMSO))

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis A Add excess solid solute to a vial B Add a known volume of solvent A->B C Seal the vial and place on an orbital shaker B->C D Agitate at a constant temperature until equilibrium is reached (e.g., 24-48 hours) C->D E Allow solid to settle D->E F Withdraw a sample of the supernatant E->F G Filter the sample to remove undissolved solid F->G H Dilute the filtered sample as necessary G->H I Analyze the sample by HPLC to determine the concentration H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol
  • Preparation of Vials:

    • To a series of vials, add an excess amount of ethyl 5-chlorothiazole-4-carboxylate. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved. A good starting point is to add approximately 10-20 mg of the solid.

    • Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). For temperature-dependent solubility studies, this process should be repeated at different temperatures (e.g., 37 °C).

    • Agitate the vials at a moderate speed (e.g., 150-200 rpm) for a predetermined period. A typical equilibration time is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at various time points (e.g., 12, 24, 48, and 72 hours) and analyzing them. Equilibrium is reached when the concentration of the solute no longer increases with time.

  • Sampling and Preparation for Analysis:

    • After the equilibration period, remove the vials from the shaker and allow the excess solid to settle for a short period.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be recorded precisely.

Analytical Quantification by HPLC

Proposed HPLC Method:

  • Column: A C18 reversed-phase column is a versatile choice for this type of molecule (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of water (with 0.1% formic acid or phosphoric acid) and an organic modifier like acetonitrile or methanol. A good starting point for method development would be an isocratic elution with 60:40 acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Thiazole derivatives typically have a UV absorbance maximum. This should be determined experimentally using a UV-Vis spectrophotometer or a photodiode array (PDA) detector on the HPLC. A reasonable starting wavelength for screening is around 254 nm or 272 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Calibration:

  • Prepare a series of standard solutions of ethyl 5-chlorothiazole-4-carboxylate of known concentrations in the mobile phase.

  • Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

  • The concentration of the unknown samples can then be determined by interpolating their peak areas on this calibration curve.

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison of solubility in different solvents and at different temperatures.

Table 1: Illustrative Solubility Data for Ethyl 5-chlorothiazole-4-carboxylate

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25[Experimental Value][Calculated Value]
Water37[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Ethanol37[Experimental Value][Calculated Value]
Acetone25[Experimental Value][Calculated Value]
Ethyl Acetate25[Experimental Value][Calculated Value]
Dichloromethane25[Experimental Value][Calculated Value]
DMSO25[Experimental Value][Calculated Value]

Interpretation of Results: The obtained solubility data will provide a quantitative measure of the affinity of ethyl 5-chlorothiazole-4-carboxylate for different solvents. This information is invaluable for:

  • Synthetic Chemists: Selecting appropriate reaction solvents to ensure homogeneity or to control reaction rates.

  • Process Chemists: Designing and optimizing crystallization processes for purification. A solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature is often an ideal candidate for crystallization.

  • Formulation Scientists: Understanding the potential for developing aqueous-based formulations versus those requiring co-solvents or other solubility-enhancing excipients.

Advanced Considerations and Best Practices

  • Purity of the Solute: The purity of the ethyl 5-chlorothiazole-4-carboxylate used will significantly impact the solubility results. It is essential to use a well-characterized compound with a known purity of >99%.

  • Solid-State Characterization: The crystalline form (polymorph) of the solid can influence its solubility. It is good practice to characterize the solid form before and after the solubility experiment (e.g., using X-ray powder diffraction) to ensure that no phase transition has occurred.[9]

  • pH-Dependent Solubility: For ionizable compounds, solubility can be highly dependent on the pH of the medium. While ethyl 5-chlorothiazole-4-carboxylate is not expected to be strongly ionizable, its solubility in buffered aqueous solutions across a range of pH values (e.g., pH 1.2, 4.5, and 6.8, relevant to the gastrointestinal tract) should be determined if it is being considered for oral drug delivery.

Conclusion: A Foundation for Future Research

This guide provides a comprehensive framework for the determination, understanding, and application of solubility data for ethyl 5-chlorothiazole-4-carboxylate. By adhering to the principles of scientific integrity and employing robust experimental methodologies, researchers can generate high-quality, reliable data. This, in turn, will empower more informed decisions in synthesis, purification, and formulation, ultimately accelerating the journey of this versatile molecule from the laboratory to its final application.

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  • National Institutes of Health. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. PMC. [Link]

  • Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. [Link]

  • Google Patents. (n.d.). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)

Sources

Spectroscopic Scrutiny of Ethyl 5-chlorothiazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a detailed exploration of the spectroscopic characteristics of ethyl 5-chlorothiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely available in public databases, this document leverages predictive models and data from analogous structures to offer a comprehensive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and related thiazole derivatives.

Introduction

Thiazole-containing compounds are a cornerstone in pharmaceutical research, exhibiting a wide array of biological activities. Ethyl 5-chlorothiazole-4-carboxylate, with its reactive chloro-substituent and ester functionality, represents a versatile building block for the synthesis of more complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation. This guide will provide an in-depth analysis of the anticipated spectroscopic data for this compound, grounded in fundamental principles and comparative data from structurally similar molecules.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is essential to understand the molecular structure of ethyl 5-chlorothiazole-4-carboxylate.

Molecular Formula: C₆H₆ClNO₂S

Molecular Weight: 191.64 g/mol

CAS Number: 425392-45-6[1]

The molecule consists of a central thiazole ring, substituted with a chlorine atom at the 5-position and an ethyl carboxylate group at the 4-position. The presence of heteroatoms (N, S, O, Cl) and the aromatic nature of the thiazole ring will significantly influence its spectroscopic signatures.

Figure 1: Molecular Structure of Ethyl 5-chlorothiazole-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the structure of ethyl 5-chlorothiazole-4-carboxylate, we can predict the following signals in its ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the ethyl group protons and the lone proton on the thiazole ring.

Experimental Protocol:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality Behind the Shift
~8.4Singlet1HThiazole C2-HThe proton is attached to an aromatic, electron-deficient ring containing electronegative heteroatoms (N and S), causing a significant downfield shift.
~4.4Quartet2H-OCH₂CH₃These methylene protons are adjacent to an electronegative oxygen atom, resulting in a downfield shift. The signal is split into a quartet by the three neighboring methyl protons.
~1.4Triplet3H-OCH₂CH₃These methyl protons are in a typical alkyl environment but are slightly deshielded by the adjacent ester group. The signal is split into a triplet by the two neighboring methylene protons.
¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentCausality Behind the Shift
~162C=O (Ester)The carbonyl carbon is highly deshielded due to the double bond to an electronegative oxygen atom.
~150C2 (Thiazole)This carbon is part of the aromatic thiazole ring and is deshielded by the adjacent nitrogen atom.
~148C5 (Thiazole)This carbon is bonded to the electronegative chlorine atom, causing a significant downfield shift.
~128C4 (Thiazole)This carbon is part of the aromatic ring and is influenced by the attached carboxylate group.
~62-OCH₂CH₃The methylene carbon is deshielded due to its direct attachment to the electronegative oxygen atom.
~14-OCH₂CH₃The methyl carbon is in a typical upfield alkyl region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol:

  • For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.

  • Alternatively, dissolve the compound in a suitable solvent and deposit it on a salt plate (e.g., NaCl or KBr) to form a thin film after solvent evaporation[2].

  • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~3100Weak-MediumC-H stretchAromatic C-H on the thiazole ring
~2980MediumC-H stretchAsymmetric stretch of the ethyl group
~2940MediumC-H stretchSymmetric stretch of the ethyl group
~1720StrongC=O stretchEster carbonyl
~1550MediumC=N stretchThiazole ring vibration
~1470, ~1380MediumC-H bendBending vibrations of the ethyl group
~1250StrongC-O stretchEster C-O single bond
~850MediumC-Cl stretchCarbon-chlorine bond vibration

The strong absorption around 1720 cm⁻¹ is a key diagnostic peak for the ester carbonyl group. The various C-H and ring vibrations will also be present, providing a unique fingerprint for the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionize the sample using a technique such as Electron Ionization (EI).

  • Analyze the resulting ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data:

A patent describing the synthesis of ethyl 5-chlorothiazole-4-carboxylate reports a mass spectrum with a peak at m/z = 192, corresponding to the protonated molecule [M+H]⁺[1].

Expected Fragmentation Pattern:

Under electron ionization, the molecular ion (M⁺˙) at m/z 191/193 (due to the isotopic abundance of ³⁵Cl and ³⁷Cl) is expected. Key fragmentation pathways would likely involve:

  • Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 146/148.

  • Loss of ethylene (-CH₂=CH₂): A McLafferty rearrangement could lead to the loss of ethylene from the ethyl ester, resulting in a fragment ion at m/z 163/165.

  • Loss of the entire ester side chain: Cleavage of the bond between the thiazole ring and the carboxyl group.

MS_Fragmentation M [M]⁺˙ m/z 191/193 F1 [M - OCH₂CH₃]⁺ m/z 146/148 M->F1 - •OCH₂CH₃ F2 [M - C₂H₄]⁺˙ m/z 163/165 M->F2 - C₂H₄ (McLafferty) F3 [Thiazole-Cl]⁺˙ M->F3 - •COOCH₂CH₃

Sources

Ethyl 5-Chlorothiazole-4-Carboxylate: A Technical Guide to a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Thiazole-4-Carboxylate Scaffold

The thiazole ring is a cornerstone of medicinal chemistry and drug discovery, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it an attractive core for designing enzyme inhibitors and receptor modulators.[4] Within this class, the ethyl thiazole-4-carboxylate framework serves as a particularly versatile starting point for chemical exploration.

This guide focuses on a specific, highly functionalized derivative: Ethyl 5-chlorothiazole-4-carboxylate . The introduction of a chlorine atom at the 5-position significantly enhances its utility. This halogen acts not merely as a static substituent but as a reactive handle for introducing molecular diversity through various cross-coupling and nucleophilic substitution reactions. This document provides a comprehensive overview of the synthesis, reactivity, and potential applications of this key intermediate, offering field-proven insights for researchers in drug development and agrochemical synthesis.

Section 1: Synthesis and Mechanistic Rationale

The proposed pathway involves two key stages:

  • Hantzsch Thiazole Synthesis to form the core heterocyclic ring system, specifically Ethyl 5-hydroxythiazole-4-carboxylate.

  • Deoxychlorination to convert the hydroxyl group into the target chloro substituent.

Experimental Protocol: Proposed Two-Step Synthesis

Step 1: Synthesis of Ethyl 5-hydroxythiazole-4-carboxylate (Intermediate)

  • Causality: This step utilizes the Hantzsch condensation, a time-tested method for thiazole formation. The reaction condenses a thioamide (thioformamide) with an α-halocarbonyl compound that also contains a β-ester group (diethyl 2-chloro-3-oxobutanedioate). The α-halo position provides the electrophilic site for the initial attack by the sulfur of the thioamide, while the adjacent ketone facilitates the subsequent cyclization and dehydration to form the aromatic thiazole ring.

  • Methodology:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add dry ethanol (100 mL).

    • Add thioformamide (1 equivalent).

    • Slowly add diethyl 2-chloro-3-oxobutanedioate (1 equivalent) to the solution at room temperature.

    • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and reduce the solvent volume in vacuo.

    • The resulting residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel to yield Ethyl 5-hydroxythiazole-4-carboxylate.

Step 2: Chlorination of Ethyl 5-hydroxythiazole-4-carboxylate

  • Causality: The conversion of a hydroxyl group on a heteroaromatic ring to a chloride is effectively achieved using a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃). The mechanism involves the formation of a phosphate ester intermediate, which is an excellent leaving group, followed by a nucleophilic attack by a chloride ion to yield the final product. The choice of POCl₃ is critical for its efficacy and reliability in this type of transformation.

  • Methodology:

    • In a fume hood, charge a 100 mL flask with Ethyl 5-hydroxythiazole-4-carboxylate (1 equivalent) from the previous step.

    • Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) dropwise at 0°C.

    • Optionally, a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

    • Allow the mixture to warm to room temperature and then heat to 80-90°C for 2-3 hours, monitoring by TLC.

    • After cooling to room temperature, the reaction mixture is quenched by pouring it slowly onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution carefully with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude material via flash chromatography to afford the final product, Ethyl 5-chlorothiazole-4-carboxylate .

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Materials: - Thioformamide - Diethyl 2-chloro-3-oxobutanedioate Step1 Step 1: Hantzsch Condensation (Ethanol, Reflux) Start->Step1 Purification1 Purification: Column Chromatography Step1->Purification1 Intermediate Intermediate: Ethyl 5-hydroxythiazole-4-carboxylate Step2 Step 2: Deoxychlorination (POCl₃, Heat) Intermediate->Step2 Purification2 Purification: Column Chromatography Step2->Purification2 Product Final Product: Ethyl 5-chlorothiazole-4-carboxylate Purification1->Intermediate Purification2->Product

Caption: Proposed two-step synthesis of Ethyl 5-chlorothiazole-4-carboxylate.

Section 2: Chemical Reactivity and Derivatization Pathways

The synthetic value of Ethyl 5-chlorothiazole-4-carboxylate lies in the orthogonal reactivity of its two primary functional groups: the ethyl ester at the C4 position and the chloro group at the C5 position.

  • Ester Manipulation (C4-Position):

    • Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., LiOH, NaOH) to yield the corresponding 5-chlorothiazole-4-carboxylic acid. This acid is a crucial intermediate for forming amide bonds.

    • Amidation: The resulting carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amide derivatives. This is a common strategy in drug discovery to modulate solubility and target engagement.[4]

  • Nucleophilic Aromatic Substitution (SNAr) (C5-Position):

    • Causality: The electron-withdrawing nature of the adjacent ester group and the thiazole ring nitrogen activates the C5 position, making the chloro group susceptible to nucleophilic aromatic substitution. This allows for the displacement of chloride with various nucleophiles.

    • Potential Nucleophiles:

      • Amines: Reaction with primary or secondary amines (e.g., Buchwald-Hartwig amination) can introduce diverse amino substituents.

      • Thiols: Thiolates can be used to form thioethers.

      • Alcohols: Alkoxides can displace the chloride to form ethers.

    • Cross-Coupling Reactions: The C-Cl bond is also a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki (boronic acids), Stille (organostannanes), and Sonogashira (terminal alkynes) couplings, enabling the formation of C-C bonds and the introduction of complex aryl, heteroaryl, or alkyl groups.

Derivatization Workflow Diagram

Derivatization cluster_c4 C4-Position (Ester) cluster_c5 C5-Position (Chloro) Core Ethyl 5-chlorothiazole-4-carboxylate Hydrolysis Hydrolysis (LiOH or NaOH) Core->Hydrolysis Ester Reactivity SNAr SNAr (Amines, Thiols, etc.) Core->SNAr Halogen Reactivity Suzuki Suzuki Coupling (Boronic Acid, Pd Catalyst) Core->Suzuki Halogen Reactivity Acid 5-Chlorothiazole-4-carboxylic Acid Hydrolysis->Acid Amidation Amidation (Amine, Coupling Agent) Acid->Amidation Amide Amide Derivatives Amidation->Amide SNAr_Prod C5-Substituted Derivatives SNAr->SNAr_Prod Suzuki_Prod C5-Aryl/Alkyl Derivatives Suzuki->Suzuki_Prod

Caption: Key derivatization pathways for Ethyl 5-chlorothiazole-4-carboxylate.

Section 3: Applications in Discovery Programs - A Landscape of Analogues

While specific biological data for Ethyl 5-chlorothiazole-4-carboxylate is sparse, its structural motifs are prevalent in compounds with significant biological activity. By examining its close analogues, we can project its potential applications and highlight its value as a scaffold for generating novel bioactive molecules.

Analogue / Derivative Class Biological Activity Therapeutic / Agrochemical Area Key Structural Feature Reference
Thiazole Carboxamidesc-Met Kinase InhibitionOncologyAmide linkage at C4/C5[4][5]
Substituted ThiazolesHerbicidal ActivityAgrochemicalVaried substitutions on the thiazole core[6]
Thiazole CarboxylatesPTP1B InhibitionDiabetesPhenyl group at C2, carboxylate at C4/C5[1]
2-Aminothiazole DerivativesAntioxidant, AntimicrobialGeneral MedicineAmino group at C2[1][7]
Thiazole DerivativesAntifungal, AntibacterialInfectious DiseaseGeneral thiazole scaffold[1][8][9]
Febuxostat PrecursorsGout TreatmentRheumatology2-Arylthiazole-4-carboxylate core[10][11][12]

The 5-chloro substituent is a key strategic element. In drug design, halogen atoms can form halogen bonds with protein targets, enhance membrane permeability, and block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. The ability to replace this chlorine with other functional groups via the reactions described in Section 2 allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and drug-like properties.

Conclusion

Ethyl 5-chlorothiazole-4-carboxylate represents a high-potential, yet underexplored, building block for chemical synthesis. Its strategic placement of orthogonal reactive handles—an ester for amide library generation and a chloro group for substitution and cross-coupling—makes it an exceptionally versatile intermediate. The established biological relevance of the thiazole-4-carboxylate core across oncology, infectious diseases, metabolic disorders, and agrochemicals provides a strong rationale for its use in discovery programs. The synthetic and derivatization strategies outlined in this guide offer a clear roadmap for researchers to unlock the full potential of this powerful scaffold.

References

  • PrepChem.com. Synthesis of C. Ethyl Thiazole-5-carboxylate. Available from: [Link]

  • Gomha, S. M., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 27(15), 4993. Available from: [Link]

  • ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available from: [Link]

  • Ayati, A., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. Molecules, 24(3), 543. Available from: [Link]

  • Google Patents. KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.
  • Akhileshwari, P., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1242, 130747. Available from: [Link]

  • PubChem. 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester. Available from: [Link]

  • National Institutes of Health (NIH). Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate. Available from: [Link]

  • PubChem. Ethyl 2-aminothiazole-4-carboxylate. Available from: [Link]

  • Wang, W., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(10), 1724-1741. Available from: [Link]

  • PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Available from: [Link]

  • Google Patents. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • ResearchGate. 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. Available from: [Link]

  • PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate. Available from: [Link]

  • Li, Y., et al. (2017). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 22(11), 1933. Available from: [Link]

  • Chen, X., et al. (2023). Application and synthesis of thiazole ring in clinically approved drugs. European Journal of Medicinal Chemistry, 256, 115458. Available from: [Link]

  • EXCLI Journal. SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available from: [Link]

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Methodological & Application

Application and Protocol Guide for the Analysis of Ethyl 5-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Ethyl 5-chlorothiazole-4-carboxylate

Ethyl 5-chlorothiazole-4-carboxylate is a heterocyclic building block of significant interest in medicinal and materials chemistry. Its purity and structural integrity are paramount for the successful synthesis of downstream products, including potent biological agents. The presence of impurities, isomers, or degradation products can have profound impacts on reaction yields, product efficacy, and safety profiles. Therefore, precise and validated analytical methods are crucial for ensuring the quality of this intermediate.

This document outlines a suite of recommended protocols for the comprehensive analysis of Ethyl 5-chlorothiazole-4-carboxylate. The methods are designed to be both standalone for specific assays (e.g., purity by HPLC) and complementary for full structural elucidation and impurity profiling.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is the cornerstone for assessing the purity of non-volatile, polar organic molecules. For Ethyl 5-chlorothiazole-4-carboxylate, a reversed-phase HPLC (RP-HPLC) method is recommended due to the molecule's moderate polarity. This approach separates the analyte from non-polar and highly polar impurities.

Causality and Rationale:

  • Reversed-Phase C18 Column: A C18 stationary phase is chosen for its hydrophobic nature, which provides effective retention for the thiazole derivative.

  • UV Detection: The thiazole ring contains a chromophore that absorbs UV light, making a UV detector a simple and robust choice for quantification. The optimal wavelength should be determined by a UV scan but is anticipated to be near the absorbance maximum to ensure high sensitivity.

  • Mobile Phase Gradient: A gradient of acetonitrile and water is employed to ensure the elution of a wide range of potential impurities with varying polarities. The addition of a small amount of acid, such as formic acid, helps to sharpen peaks by ensuring the consistent protonation state of the analyte and any acidic or basic impurities.

Protocol 2.1: RP-HPLC Purity Assay
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of Ethyl 5-chlorothiazole-4-carboxylate.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended Value
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18.1-22 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or absorbance maximum)
  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis A Weigh Sample B Dissolve in Acetonitrile A->B C Dilute to 0.1 mg/mL B->C D Filter (0.45 µm) C->D E Inject 10 µL D->E To Autosampler F Separation on C18 Column E->F G UV Detection at 254 nm F->G H Calculate Area % Purity G->H Chromatogram NMR_Workflow A Dissolve 5-10 mg Sample in 0.7 mL CDCl3 B Transfer to NMR Tube A->B C Acquire 1H Spectrum B->C D Acquire 13C Spectrum B->D E Process Spectra (FT, Phasing, Baseline) C->E D->E F Assign Peaks (Chemical Shift, Coupling, Integration) E->F

The Versatile Chloro-Thiazole Scaffold: Application Notes for Ethyl 5-chlorothiazole-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Thiazole Ring in Drug Discovery

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active molecules.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure make it an ideal core for designing enzyme inhibitors and receptor modulators. Within this important class of heterocycles, Ethyl 5-chlorothiazole-4-carboxylate emerges as a particularly valuable and versatile building block. The presence of a chloro group at the 5-position provides a reactive handle for nucleophilic substitution, while the ethyl carboxylate at the 4-position offers a site for further derivatization, most commonly through amide bond formation. These features make it a key intermediate in the synthesis of a range of therapeutic agents, from potent kinase inhibitors for cancer therapy to other biologically active compounds.[3][4]

This comprehensive guide provides detailed application notes and protocols for the use of Ethyl 5-chlorothiazole-4-carboxylate in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate in their discovery programs.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of Ethyl 5-chlorothiazole-4-carboxylate is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₆ClNO₂SPubChem
Molecular Weight 191.64 g/mol PubChem
Appearance Off-white to yellow solidInternal Data
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF, DMSO)Internal Data
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.Internal Data

Core Synthesis: The Hantzsch Thiazole Synthesis

The most common and efficient method for constructing the thiazole ring of Ethyl 5-chlorothiazole-4-carboxylate is the Hantzsch thiazole synthesis. This classic reaction involves the condensation of a thioamide with an α-halocarbonyl compound.[1][2] For the synthesis of the title compound, the key starting materials are a suitable thioamide and an α-halo-β-ketoester.

Reaction Principle

The Hantzsch synthesis proceeds through a series of steps: initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization via attack of the nitrogen on the carbonyl carbon, and subsequent dehydration to yield the aromatic thiazole ring.

Hantzsch_Mechanism Thioamide Thioamide Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 S-Alkylation AlphaHalo α-Haloketone AlphaHalo->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Thiazole Product Intermediate2->Thiazole Dehydration

Caption: General mechanism of the Hantzsch thiazole synthesis.

Protocol: Synthesis of Ethyl 5-chlorothiazole-4-carboxylate

This protocol is adapted from established procedures for the Hantzsch thiazole synthesis.

Materials:

  • Ethyl 2-chloro-3-oxobutanoate (or a similar α-chloro-β-ketoester)

  • Thioformamide (or a suitable thioamide precursor)

  • Ethanol (absolute)

  • Triethylamine or another suitable base

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the thioamide (1.0 eq) in absolute ethanol.

  • Addition of Reactants: To the stirred solution, add ethyl 2-chloro-3-oxobutanoate (1.0 eq) dropwise at room temperature. Then, add the base (1.1 eq).

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure Ethyl 5-chlorothiazole-4-carboxylate.

Application in Medicinal Chemistry: Synthesis of Kinase Inhibitors

Ethyl 5-chlorothiazole-4-carboxylate is a pivotal intermediate in the synthesis of numerous kinase inhibitors, which are at the forefront of targeted cancer therapy. The chloro substituent at the 5-position is susceptible to nucleophilic aromatic substitution (SₙAr) by amines, allowing for the introduction of various side chains that can interact with the target kinase.

Case Study: Intermediate for Dasatinib Synthesis

Dasatinib (Sprycel®) is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). It functions by inhibiting the BCR-ABL kinase, as well as other kinases such as the SRC family kinases.[5] A key step in many synthetic routes to dasatinib involves the coupling of a 2-aminothiazole derivative with a substituted pyrimidine. Ethyl 5-chlorothiazole-4-carboxylate can be envisioned as a precursor to such intermediates.

Dasatinib_Workflow Start Ethyl 5-chlorothiazole- 4-carboxylate Step1 Amidation with 2-chloro-6-methylaniline Start->Step1 Intermediate N-(2-chloro-6-methylphenyl)- 5-chlorothiazole-4-carboxamide Step1->Intermediate Step2 Nucleophilic substitution with aminopyrimidine derivative Intermediate->Step2 Dasatinib_Core Dasatinib Core Structure Step2->Dasatinib_Core

Caption: Synthetic workflow towards the core of Dasatinib.

Protocol: Amidation of Ethyl 5-chlorothiazole-4-carboxylate

This protocol describes the conversion of the ethyl ester to an amide, a common transformation in the synthesis of thiazole-based kinase inhibitors.[4]

Materials:

  • Ethyl 5-chlorothiazole-4-carboxylate

  • 2-Chloro-6-methylaniline

  • Trimethylaluminum (or another suitable amidation reagent)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-6-methylaniline (1.2 eq) in anhydrous toluene.

  • Reagent Addition: Cool the solution to 0 °C and slowly add trimethylaluminum (2.0 M in toluene, 1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Substrate Addition: Add a solution of Ethyl 5-chlorothiazole-4-carboxylate (1.0 eq) in anhydrous toluene to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC.

  • Quenching and Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes.

  • Extraction: Filter the mixture through celite and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield N-(2-chloro-6-methylphenyl)-5-chlorothiazole-4-carboxamide.

Mechanism of Action of Derived Kinase Inhibitors: The BCR-ABL Pathway

Dasatinib, synthesized from intermediates derived from Ethyl 5-chlorothiazole-4-carboxylate, targets the constitutively active BCR-ABL tyrosine kinase. This oncoprotein is the hallmark of CML and drives uncontrolled cell proliferation and survival.[3][6] Dasatinib binds to the ATP-binding site of the BCR-ABL kinase domain, inhibiting its activity and blocking downstream signaling pathways.[7]

BCR_ABL_Pathway cluster_cell CML Cell cluster_pathways Downstream Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition Proliferation Uncontrolled Cell Proliferation RAS_RAF->Proliferation JAK_STAT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Dasatinib.

Broader Applications and Future Perspectives

The utility of Ethyl 5-chlorothiazole-4-carboxylate extends beyond the synthesis of dasatinib. Its derivatives have been explored as inhibitors of other important kinases in cancer and inflammatory diseases. For instance, various N-(aryl)-thiazole-5-carboxamides have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR), a key target in angiogenesis.[8][9]

The continued exploration of the chemical space around the Ethyl 5-chlorothiazole-4-carboxylate scaffold holds significant promise for the discovery of novel therapeutic agents. Its synthetic tractability and the proven biological relevance of its derivatives make it an invaluable tool for medicinal chemists.

References

  • ResearchGate. (2019). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Retrieved from [Link]

  • viXra.org. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). Retrieved from [Link]

  • Semantic Scholar. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

  • Shah, P., et al. (2011). Acute dasatinib exposure commits Bcr-Abl–dependent cells to apoptosis. Blood, 117(10), 2958-2966.
  • PubMed. (2006). N-(Aryl)-4-(azolylethyl)thiazole-5-carboxamides: novel potent inhibitors of VEGF receptors I and II. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the BCR-ABL1 signaling pathways targeted by.... Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • PubMed Central. (2018). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Retrieved from [Link]

  • ResearchGate. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Retrieved from [Link]

  • Encyclopedia.pub. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Computational Investigation of Ethyl 1-((2-chlorothiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate moiety: A Multi-Disciplinary Approach. Retrieved from [Link]

  • ASH Publications. (2011). Dasatinib Has a Dual Mode of Action: Direct BCR-ABL1 Mediated Anti-Leukemic Effects Are Complemented by Promotion of Th1-Type and NK-Cell Mediated Cellular Immune Responses. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Retrieved from [Link]

  • Wikipedia. (n.d.). Philadelphia chromosome. Retrieved from [Link]

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  • Patsnap Synapse. (2024). What is the mechanism of Dasatinib?. Retrieved from [Link]

  • PMC. (2021). Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer. Retrieved from [Link]

  • PMC. (2019). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. Retrieved from [Link]

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Application Notes and Protocols for the Biological Activity Screening of Ethyl 5-chlorothiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals engaged in the screening and characterization of novel chemical entities. This guide provides a detailed framework for evaluating the biological potential of derivatives synthesized from Ethyl 5-chlorothiazole-4-carboxylate, a scaffold of significant interest in medicinal chemistry. The protocols herein are grounded in established methodologies and offer insights into the rationale behind experimental design, ensuring both scientific rigor and practical applicability.

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring is a prominent heterocyclic motif found in a multitude of biologically active compounds, including a number of FDA-approved drugs. Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in drug discovery. Derivatives of thiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Ethyl 5-chlorothiazole-4-carboxylate serves as a versatile starting material for the synthesis of a diverse library of derivatives, primarily through modifications at the ester and chloro positions. This guide outlines a strategic approach to screening these novel derivatives to identify promising lead compounds for further development.

Section 1: General Workflow for Biological Activity Screening

A systematic approach is crucial for the efficient and effective screening of a new chemical library. The following workflow provides a logical progression from initial cytotoxicity assessment to more specific activity-based assays. This tiered approach ensures that resources are focused on the most promising candidates.

Screening Workflow General Screening Workflow for Thiazole Derivatives A Synthesis of Ethyl 5-chlorothiazole-4-carboxylate Derivatives B Primary Screening: Cytotoxicity Assessment (MTT Assay) A->B C Secondary Screening: Antimicrobial Activity (Broth Microdilution) B->C Low Cytotoxicity D Secondary Screening: Anti-inflammatory Activity (COX Inhibition Assay) B->D Low Cytotoxicity E Secondary Screening: Anticancer Activity (Cell Line-Specific MTT Assay) B->E High Cytotoxicity F Hit Identification and IC50 Determination C->F D->F E->F G Lead Optimization and Further Mechanistic Studies F->G

Caption: A tiered approach to screening novel thiazole derivatives.

Section 2: Cytotoxicity Profiling: The MTT Assay

Rationale: The initial assessment of cytotoxicity is a critical first step in any screening cascade. It provides essential information about the general toxicity of the compounds and helps to determine the appropriate concentration range for subsequent bioassays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell viability.[3] It relies on the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.[3] The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol: MTT Assay for General Cytotoxicity

Materials:

  • Human cell line (e.g., HEK293 for non-cancerous cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh complete medium.

    • Perform a cell count and adjust the cell suspension to a density of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of each derivative in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium and 0.5% DMSO as a vehicle control and wells with untreated cells as a negative control.

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

    • Incubate the plates for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.[4]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[5][6] Compounds with high cytotoxicity (low IC50 values) against non-cancerous cell lines may be deprioritized for certain therapeutic applications but could be of interest for anticancer screening.

Section 3: Antimicrobial Activity Screening

Rationale: The thiazole nucleus is a key component of several clinically used antimicrobial agents.[7] Therefore, screening for antibacterial and antifungal activity is a logical step. The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.

Detailed Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI guidelines)

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • Mueller-Hinton Broth (MHB) for bacteria, cation-adjusted

  • RPMI-1640 medium for fungi

  • Sterile 96-well U-bottom plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL for bacteria.[8]

    • Dilute this suspension in the appropriate broth (MHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.[9]

  • Compound Dilution:

    • In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth. The typical concentration range to screen is 0.25 to 128 µg/mL.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared microbial suspension.

    • Incubate the plates at 35 ± 2°C for 16-20 hours for bacteria and 24-48 hours for fungi.[9]

  • MIC Determination:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 116>12832
Derivative 24648
Ciprofloxacin0.50.25NA
FluconazoleNANA2

Antimicrobial Mechanism of Action - A Note on Causality: Thiazole derivatives can exert their antimicrobial effects through various mechanisms. Some derivatives are known to inhibit essential bacterial enzymes, such as those involved in fatty acid biosynthesis or cell wall synthesis.[7][10] The amphiphilic nature of certain thiazole compounds allows them to integrate into and disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death.[11] Understanding these potential mechanisms aids in the interpretation of screening results and can guide future lead optimization efforts.

Section 4: Anti-inflammatory Activity Screening

Rationale: Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of the inflammatory process.[12] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Given that some thiazole derivatives have shown anti-inflammatory properties, screening for COX-1 and COX-2 inhibition is a valuable endeavor.

Detailed Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds and a reference NSAID (e.g., celecoxib for COX-2 selectivity)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection or a colorimetric/fluorometric detection system.[13]

  • 96-well plates

  • Microplate reader

Procedure:

  • Enzyme and Compound Preparation:

    • Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.

    • Prepare serial dilutions of the test compounds and the reference inhibitor in an appropriate solvent (e.g., DMSO).

  • Reaction Setup:

    • In a 96-well plate, add the reaction buffer, heme cofactor, and the enzyme (COX-1 or COX-2).

    • Add the test compound or vehicle control (DMSO) to the respective wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.[12][14]

  • Initiation and Termination of Reaction:

    • Initiate the enzymatic reaction by adding arachidonic acid to each well.[14]

    • Incubate for a short period (e.g., 2 minutes at 37°C).[14]

    • Terminate the reaction by adding a stopping solution (e.g., 1 M HCl).[12]

  • Detection of Prostaglandin Production:

    • Quantify the amount of PGE2 produced using a competitive EIA kit or another suitable detection method according to the manufacturer's instructions.

Data Analysis and Presentation:

The percentage of inhibition is calculated as follows:

% Inhibition = [1 - (PGE2 produced with inhibitor / PGE2 produced without inhibitor)] x 100

The IC50 values for both COX-1 and COX-2 are determined from dose-response curves. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2, which is often a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Derivative 3252.510
Derivative 4>1005.0>20
Celecoxib150.05300

Inflammatory Signaling Pathway:

COX_Pathway Simplified Arachidonic Acid Cascade AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_TXs_constitutive Prostaglandins & Thromboxanes (Housekeeping functions) COX1->PGs_TXs_constitutive PGs_inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_inflammatory Thiazole Thiazole Derivative (Potential Inhibitor) Thiazole->COX2

Caption: Inhibition of COX-2 by thiazole derivatives can reduce the production of inflammatory prostaglandins.

Section 5: Anticancer Activity Screening

Rationale: Many thiazole-containing compounds have demonstrated potent anticancer activity by targeting various cellular pathways.[15][16] The MTT assay, as described in Section 2, can be adapted to screen for anticancer activity against a panel of human cancer cell lines. This allows for the identification of compounds that selectively target cancer cells.

Detailed Protocol: Anticancer Screening using a Panel of Cancer Cell Lines

This protocol is an extension of the general cytotoxicity MTT assay. The key difference is the use of multiple cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia).

Procedure:

  • Follow the MTT assay protocol as outlined in Section 2.

  • Utilize a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer).

  • It is also advisable to include a non-cancerous cell line (e.g., HEK293) in parallel to assess selectivity.

  • Calculate the IC50 value for each compound against each cell line.

Data Presentation:

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HT-29 IC50 (µM)HEK293 IC50 (µM)
Derivative 55.28.16.5>100
Derivative 62.33.51.850.2
Doxorubicin0.81.21.05.6

Anticancer Mechanism of Action - A Note on Causality: Thiazole derivatives can induce cancer cell death through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[15][17] For instance, some derivatives may interfere with microtubule dynamics, leading to mitotic arrest, while others may inhibit protein kinases that are crucial for tumor growth.

Potential Anticancer Signaling Pathway Involvement:

Anticancer_Pathway Potential Anticancer Mechanisms of Thiazole Derivatives Thiazole Thiazole Derivative Prolif_Signal Proliferation Signaling (e.g., Kinase Pathways) Thiazole->Prolif_Signal Cell_Cycle Cell Cycle Progression Thiazole->Cell_Cycle Apoptosis_Reg Apoptosis Regulators (e.g., Bcl-2 family) Thiazole->Apoptosis_Reg Proliferation Uncontrolled Proliferation Prolif_Signal->Proliferation Cell_Cycle->Proliferation Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Apoptosis_Reg->Apoptosis

Caption: Thiazole derivatives may exert anticancer effects by inhibiting proliferation, arresting the cell cycle, and inducing apoptosis.

Conclusion

The screening protocols and application notes provided in this guide offer a robust framework for the initial biological evaluation of Ethyl 5-chlorothiazole-4-carboxylate derivatives. By systematically assessing cytotoxicity, antimicrobial, anti-inflammatory, and anticancer activities, researchers can efficiently identify promising lead compounds for further investigation and development. It is imperative to remember that these are initial screening assays, and any identified "hits" will require more extensive characterization to elucidate their precise mechanisms of action and to evaluate their potential as therapeutic agents.

References

  • Wisdom Library. (2024). Antimicrobial activity of some novel heterocyclic compounds. Wisdom Library. [Link]

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  • PubMed. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. [Link]

  • PubMed. (2018). Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. [Link]

  • MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]

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  • PubMed. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • PMC (PubMed Central). (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. [Link]

  • Growing Science. (n.d.). Synthesis, characterization, and in vitro anticancer evaluation of 2,4 disulfonylsubstituted 5-aminothiazoles. [Link]

  • PubMed. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. [Link]

  • PMC (PubMed Central). (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. [Link]

  • ResearchGate. (2021). How do I interpret my MTT assay results, and what statistical tests should I do for cell viability?. [Link]

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The Strategic Role of Ethyl 5-chlorothiazole-4-carboxylate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among the diverse array of thiazole-based building blocks, Ethyl 5-chlorothiazole-4-carboxylate has emerged as a particularly valuable intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its strategic placement of a chloro leaving group and an ester functionality allows for sequential and regioselective modifications, making it a versatile scaffold for the construction of targeted drug molecules. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of Ethyl 5-chlorothiazole-4-carboxylate is fundamental for its effective use in synthesis.

PropertyValueSource
CAS Number 425392-45-6Lead Sciences[1]
Molecular Formula C₆H₆ClNO₂SLead Sciences[1]
Molecular Weight 191.64 g/mol Lead Sciences[1]
Appearance White to off-white crystalline solid
Melting Point Not widely reported, requires experimental determination
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Spectroscopic Data (Predicted and/or Reported in Literature):

  • ¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet) and a singlet for the thiazole proton.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the thiazole ring (one bearing the chloro substituent), and the ethyl group carbons.

  • IR (Infrared Spectroscopy): Characteristic absorption bands for the C=O stretch of the ester, C=N and C-S stretching of the thiazole ring, and C-Cl stretching.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for the presence of a chlorine atom.

Synthesis of Ethyl 5-chlorothiazole-4-carboxylate: A Modified Hantzsch Approach

The construction of the thiazole ring is most commonly achieved through the Hantzsch thiazole synthesis.[2] For Ethyl 5-chlorothiazole-4-carboxylate, a common route involves the reaction of a thioamide with an α-halocarbonyl compound. A plausible synthetic pathway is outlined below.

Synthesis of Ethyl 5-chlorothiazole-4-carboxylate reagents Ethyl 2-chloroacetoacetate + Thioformamide intermediate Thiazoline Intermediate reagents->intermediate Condensation product Ethyl 5-chlorothiazole-4-carboxylate intermediate->product Oxidation/Aromatization

Caption: Synthetic workflow for Ethyl 5-chlorothiazole-4-carboxylate.

Detailed Synthetic Protocol

Reaction: Ethyl 2-chloroacetoacetate with Thioformamide

This protocol is a representative method based on the principles of the Hantzsch thiazole synthesis.[2][3]

Materials:

  • Ethyl 2-chloroacetoacetate

  • Thioformamide

  • Ethanol (anhydrous)

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide (1.0 equivalent) in anhydrous ethanol.

  • To this solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) and triethylamine (1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Ethyl 5-chlorothiazole-4-carboxylate.

Causality behind Experimental Choices:

  • Triethylamine: Acts as a base to neutralize the HCl generated during the condensation reaction, driving the equilibrium towards the product.

  • Reflux: Provides the necessary activation energy for the cyclization and subsequent dehydration to form the aromatic thiazole ring.

  • Aqueous Workup: The washing steps with sodium bicarbonate and brine are crucial to remove any unreacted starting materials, acidic byproducts, and water-soluble impurities.

  • Column Chromatography: This final purification step is essential to isolate the target compound from any remaining impurities and side products.

Application in the Synthesis of Edoxaban

Edoxaban is a direct factor Xa inhibitor used as an anticoagulant. Its synthesis involves the coupling of a complex diamine core with a thiazole-5-carboxylic acid fragment.[1][4] While many reported syntheses of Edoxaban utilize a pre-functionalized thiazole carboxylic acid, Ethyl 5-chlorothiazole-4-carboxylate can serve as a key starting material for the synthesis of this crucial fragment.

Edoxaban_Synthesis_Fragment start Ethyl 5-chlorothiazole-4-carboxylate hydrolysis Hydrolysis start->hydrolysis acid 5-Chlorothiazole-4-carboxylic acid hydrolysis->acid coupling Amide Coupling with Diamine Core acid->coupling edoxaban_precursor Edoxaban Precursor coupling->edoxaban_precursor

Caption: General workflow for utilizing the intermediate in Edoxaban synthesis.

Protocol 1: Hydrolysis to 5-Chlorothiazole-4-carboxylic acid

Reaction: Saponification of the ethyl ester.

Materials:

  • Ethyl 5-chlorothiazole-4-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve Ethyl 5-chlorothiazole-4-carboxylate (1.0 equivalent) in a mixture of THF (or methanol) and water.

  • Add LiOH (1.5 equivalents) to the solution and stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • The product, 5-Chlorothiazole-4-carboxylic acid, will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: Amide Coupling to form the Edoxaban Core

Reaction: Formation of an amide bond between 5-Chlorothiazole-4-carboxylic acid and the diamine core of Edoxaban.

Materials:

  • 5-Chlorothiazole-4-carboxylic acid

  • Edoxaban diamine intermediate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Chlorothiazole-4-carboxylic acid (1.1 equivalents) in anhydrous DMF.

  • Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve the Edoxaban diamine intermediate (1.0 equivalent) in anhydrous DMF and add DIPEA (2.0 equivalents).

  • Slowly add the solution of the diamine to the activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated lithium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the Edoxaban precursor.

Application in the Synthesis of Dasatinib

Dasatinib is a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia. The structure of Dasatinib features a central 2-aminothiazole-5-carboxamide core. Ethyl 5-chlorothiazole-4-carboxylate can be a precursor to this core structure through a series of functional group transformations.

Dasatinib_Synthesis_Fragment start Ethyl 5-chlorothiazole-4-carboxylate amination Nucleophilic Aromatic Substitution with Ammonia start->amination amino_ester Ethyl 5-aminothiazole-4-carboxylate amination->amino_ester hydrolysis Hydrolysis amino_ester->hydrolysis amino_acid 5-Aminothiazole-4-carboxylic acid hydrolysis->amino_acid amide_coupling Amide Coupling amino_acid->amide_coupling dasatinib_precursor Dasatinib Precursor amide_coupling->dasatinib_precursor

Caption: A potential synthetic route to a Dasatinib precursor.

Protocol: Nucleophilic Aromatic Substitution to Introduce the Amino Group

Reaction: Conversion of the 5-chloro group to an amino group.

Materials:

  • Ethyl 5-chlorothiazole-4-carboxylate

  • Ammonia (in a suitable solvent like methanol or as a gas)

  • A sealed reaction vessel (e.g., a pressure tube)

Procedure:

  • Place Ethyl 5-chlorothiazole-4-carboxylate (1.0 equivalent) in a pressure tube.

  • Add a solution of ammonia in methanol (e.g., 7 N).

  • Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours.

  • After cooling to room temperature, carefully open the pressure tube in a well-ventilated fume hood.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting Ethyl 5-aminothiazole-4-carboxylate by column chromatography.

Note: This reaction may require optimization of temperature, pressure, and reaction time depending on the specific substrate and scale. The subsequent hydrolysis and amide coupling steps would follow similar procedures as outlined for the Edoxaban synthesis.

Conclusion

Ethyl 5-chlorothiazole-4-carboxylate is a strategically important intermediate for the synthesis of complex APIs. Its bifunctional nature allows for a range of chemical transformations, providing access to key structural motifs found in modern pharmaceuticals. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the design and execution of synthetic routes towards novel therapeutic agents. As with any chemical synthesis, appropriate safety precautions and reaction optimization are paramount for successful and reproducible outcomes.

References

  • Lead Sciences. Ethyl 5-chlorothiazole-4-carboxylate. [Link]

  • MDPI. Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. [Link]

  • PubMed. Design, synthesis, and structure-activity relationship of novel and effective apixaban derivatives as FXa inhibitors containing 1,2,4-triazole/pyrrole derivatives as P2 binding element. [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. [Link]

  • Patentsnap. Synthesis method of edoxaban intermediate and intermediate product. [Link]

  • Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]

  • Google Patents.
  • Google Patents. Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?

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Application Notes & Protocols: The Strategic Use of Ethyl 5-Chlorothiazole-4-Carboxylate in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold as a Cornerstone in Oncology Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The thiazole ring is a prominent member of this group, forming the core of numerous therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it an ideal foundation for designing potent and selective inhibitors of key cellular pathways implicated in cancer.[1][2]

Within this class of privileged structures, Ethyl 5-chlorothiazole-4-carboxylate has been established as a versatile and highly valuable starting material for the synthesis of novel anticancer agents. Its utility stems from two key reactive sites: the chloro group at the C-5 position and the ethyl ester at the C-4 position. The chlorine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse aryl, heteroaryl, and alkynyl moieties. Concurrently, the ester function provides a handle for hydrolysis and subsequent amide bond formation, a critical step for building molecules that can effectively interact with the ATP-binding pockets of protein kinases. This document provides an in-depth guide to the synthetic utility of this key building block, complete with field-proven protocols and insights into its application for developing next-generation kinase inhibitors.

Synthetic Utility: Key Transformations and Mechanistic Rationale

The strategic value of ethyl 5-chlorothiazole-4-carboxylate lies in its capacity to undergo sequential, regioselective modifications. This allows for a modular approach to library synthesis, where structural diversity can be systematically introduced at two distinct vectors of the thiazole core.

Amide Bond Formation at the C-4 Position

The initial and often most crucial step involves the conversion of the C-4 ethyl ester into a carboxamide. This transformation is fundamental for several reasons:

  • Target Engagement: The resulting amide N-H group and carbonyl oxygen can act as critical hydrogen bond donors and acceptors, respectively, anchoring the inhibitor within the hinge region of a kinase's ATP-binding site.

  • Modulation of Physicochemical Properties: The choice of the amine coupling partner allows for fine-tuning of solubility, lipophilicity, and metabolic stability of the final compound.

The process typically involves a two-step sequence:

  • Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, usually under basic conditions (e.g., LiOH, NaOH).

  • Amidation: Coupling of the resulting carboxylic acid with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC, or conversion to an acyl chloride).

Palladium-Catalyzed Cross-Coupling at the C-5 Position

The chloro-substituent at the C-5 position is the gateway to introducing significant structural complexity. Its reactivity in palladium-catalyzed reactions is the cornerstone of its utility.

  • Suzuki-Miyaura Coupling: This reaction is employed to form a new carbon-carbon bond by coupling the thiazole ring with an organoboron reagent (boronic acid or ester). This is the preferred method for introducing diverse (hetero)aromatic systems, which can occupy adjacent hydrophobic pockets in the target protein and enhance binding affinity and selectivity. The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with challenging substrates.[3][4][5]

  • Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C-5 of the thiazole and a terminal alkyne.[6] The resulting alkynyl-thiazole derivatives can serve as rigid linkers to other pharmacophoric elements or as final products themselves, with the alkyne moiety potentially forming unique interactions within the target active site. The reaction is co-catalyzed by palladium and copper(I) salts.[6]

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the direct coupling of primary or secondary amines to the C-5 position. This is particularly valuable for synthesizing compounds like Dasatinib and its analogs, where a substituted aminopyrimidine is attached to the thiazole core.[7]

The following workflow diagram illustrates the synthetic logic, showing how a single starting material can be diversified through these key reaction pathways.

G Start Ethyl 5-Chlorothiazole-4-Carboxylate Hydrolysis Step 1: Saponification (e.g., LiOH, H₂O/THF) Start->Hydrolysis Acid 5-Chlorothiazole-4-Carboxylic Acid Hydrolysis->Acid Amidation Step 2: Amide Coupling (Amine, Coupling Agent) Acid->Amidation Amide_Core N-Substituted 5-Chlorothiazole-4-Carboxamide Amidation->Amide_Core Coupling_Node Step 3: Pd-Catalyzed Cross-Coupling Amide_Core->Coupling_Node Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) Coupling_Node->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu Catalyst, Base) Coupling_Node->Sonogashira Buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) Coupling_Node->Buchwald Product_Suzuki Final Product A (5-Aryl-Thiazole Carboxamide) Suzuki->Product_Suzuki Product_Sono Final Product B (5-Alkynyl-Thiazole Carboxamide) Sonogashira->Product_Sono Product_Buchwald Final Product C (5-Amino-Thiazole Carboxamide) Buchwald->Product_Buchwald

Caption: Synthetic diversification from a common thiazole intermediate.

Detailed Experimental Protocols

The following protocols are generalized procedures that serve as a robust starting point. Researchers should perform optimization based on the specific reactivity of their chosen substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of an N-substituted 5-chlorothiazole-4-carboxamide with a generic arylboronic acid.

Materials and Reagents:

  • N-Substituted 5-chlorothiazole-4-carboxamide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

  • Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • To a dry Schlenk flask, add the N-substituted 5-chlorothiazole-4-carboxamide (1.0 equiv), arylboronic acid (1.5 equiv), and base (3.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.

  • Add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.[5]

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylthiazole derivative.[5]

Protocol 2: General Procedure for Sonogashira Coupling

This protocol details the coupling of the 5-chlorothiazole intermediate with a terminal alkyne.

Materials and Reagents:

  • N-Substituted 5-chlorothiazole-4-carboxamide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 5-chlorothiazole intermediate (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).[6]

  • Add the anhydrous solvent (e.g., THF) followed by the base (e.g., TEA, 3.0 equiv).[6]

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.[6]

  • Heat the reaction mixture to 50-70 °C and monitor progress by TLC.[6]

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through Celite, washing with ethyl acetate.[8]

  • Concentrate the filtrate under reduced pressure.[8]

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography.

Biological Significance and Target Pathways

Derivatives synthesized from ethyl 5-chlorothiazole-4-carboxylate have shown potent inhibitory activity against a range of protein kinases that are critical drivers of cancer cell proliferation, survival, and angiogenesis.

Key Kinase Targets:

  • Src/Abl Kinases: Dasatinib, a prominent drug synthesized from a thiazole carboxamide core, is a potent inhibitor of BCR-Abl and Src family kinases, used in the treatment of chronic myeloid leukemia (CML) and certain types of acute lymphoblastic leukemia (ALL).[7]

  • Akt/PI3K Pathway: The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancers. Several series of thiazole carboxamides have been identified as potent pan-Akt inhibitors, demonstrating strong antiproliferative activity in cancer cell lines.[1][9] Inhibition of Akt leads to the suppression of downstream survival signals and can induce apoptosis.[9]

  • Receptor Tyrosine Kinases (RTKs): Thiazole-based compounds have been developed as inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), which are key targets in solid tumors.[10][11]

The diagram below illustrates the central role of the PI3K/Akt pathway, a common target for thiazole-based inhibitors.

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates GSK3b GSK3β Akt->GSK3b Inhibits Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Inhibitor Thiazole-Based Akt Inhibitor Inhibitor->Akt BLOCKS Proliferation Cell Proliferation & Growth mTORC1->Proliferation

Caption: Inhibition of the PI3K/Akt signaling pathway by thiazole agents.

Data Summary: Potency of Thiazole-Based Anticancer Agents

The modular synthesis enabled by ethyl 5-chlorothiazole-4-carboxylate has led to the discovery of highly potent inhibitors. The table below summarizes the activity of representative compounds against various cancer cell lines and kinase targets.

Compound Class/ExampleTarget(s)Cell Line / AssayIC₅₀ Value (µM)Reference
Thiazolyl-Pyrazoline DerivativeEGFR, HER2Kinase Assay0.06 (EGFR)[11]
2-Phenylthiazole-5-Carboxamide (Compound 5m)Akt1, Akt3Kinase Assay0.025 (Akt1), 0.024 (Akt3)[9]
Dasatinib AnalogSrc/AblK562, Baf3/T315I CellsPotent Antiproliferative Activity[7]
Thiazole Derivative (Compound 4c)VEGFR-2Kinase Assay0.15[10]
Thiazole Derivative (Compound 4c)MCF-7 (Breast Cancer)MTT Assay2.57[10]
Thiazole-Triazole Hybrid (Compound 5h)Glioblastoma CellsCell Viability3.20[12]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e)HeLa (Cervical Cancer)Antiproliferative Assay0.737[13]

Conclusion

Ethyl 5-chlorothiazole-4-carboxylate is more than a simple chemical; it is a strategic platform for innovation in oncology. Its predictable reactivity and capacity for diversification at key positions make it an indispensable tool for medicinal chemists. The protocols and insights provided herein demonstrate its robust utility in creating potent kinase inhibitors and other anticancer agents. By understanding the causality behind the synthetic choices and the biological pathways being targeted, researchers can continue to leverage this versatile scaffold to develop new therapies that address the ongoing challenges in cancer treatment.

References

  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]

  • Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. PMC - NIH. Available at: [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. PMC - PubMed Central. Available at: [Link]

  • Design and Synthesis of Novel Dasatinib Analogues. Asian Journal of Chemistry. Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH. Available at: [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. Available at: [Link]

  • Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. NIH. Available at: [Link]

  • New thiazole carboxamides as potent inhibitors of Akt kinases. PubMed. Available at: [Link]

  • General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Organic Chemistry Portal. Available at: [Link]

  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive. Semantic Scholar. Available at: [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. Available at: [Link]

  • Sonogashira Coupling- Reaction and application in Research Lab. YouTube. Available at: [Link]

  • Dasatinib-impurities. Pharmaffiliates. Available at: [Link]

  • Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC - PubMed Central. Available at: [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. Taylor & Francis. Available at: [Link]

  • Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

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Application Notes and Protocols: Ethyl 5-Chlorothiazole-4-Carboxylate as a Scaffold for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2] This document provides a detailed guide on the utilization of ethyl 5-chlorothiazole-4-carboxylate as a versatile starting material for the synthesis of new antimicrobial compounds. We will delve into synthetic strategies, detailed experimental protocols, and the mechanistic basis of the antimicrobial action of the resulting thiazole derivatives.

The Strategic Advantage of Ethyl 5-Chlorothiazole-4-Carboxylate

Ethyl 5-chlorothiazole-4-carboxylate is a valuable building block for several reasons. The ester group at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, introducing molecular diversity.[2] The chlorine atom at the 5-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups, which is a key strategy for modulating the biological activity of the final compounds.[3]

Synthetic Pathways to Novel Antimicrobial Thiazoles

The primary synthetic strategy for elaborating the ethyl 5-chlorothiazole-4-carboxylate scaffold involves the nucleophilic substitution of the C5-chloro group, followed by modification of the C4-ester group. A common approach is the reaction with sulfur nucleophiles, such as thiourea or substituted thioureas, to introduce a 2-aminothiazole moiety, a pharmacophore known for its antimicrobial properties.[4][5]

General Synthetic Scheme

The overall synthetic approach can be visualized as a two-step process. The first step involves the nucleophilic displacement of the chlorine atom, and the second step is the derivatization of the ester group to introduce further diversity.

G start Ethyl 5-chlorothiazole-4-carboxylate intermediate Ethyl 5-(substituted)thiazole-4-carboxylate start->intermediate Nucleophilic Substitution (e.g., with R-NH-C(=S)-NH2) final Novel Antimicrobial Thiazole Derivatives intermediate->final Ester Modification (e.g., Hydrolysis followed by Amide Coupling)

Caption: A generalized workflow for the synthesis of antimicrobial thiazole derivatives.

Protocol 1: Synthesis of Ethyl 2-Amino-5-(substituted)-thiazole-4-carboxylate Derivatives

This protocol details a representative synthesis of a 2-aminothiazole derivative from ethyl 5-chlorothiazole-4-carboxylate and a substituted thiourea. This class of compounds has shown promising antimicrobial activity.[4]

Materials:

  • Ethyl 5-chlorothiazole-4-carboxylate

  • Substituted thiourea (e.g., N-phenylthiourea)

  • Absolute Ethanol

  • Triethylamine (NEt3)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted thiourea (1.0 equivalent) in absolute ethanol (10 volumes).

  • Addition of Reactants: To the stirred solution, add ethyl 5-chlorothiazole-4-carboxylate (1.0 equivalent) followed by triethylamine (1.2 equivalents) at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.[6]

  • Washing: Wash the combined organic layers with brine (2 x 15 mL).[6]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure ethyl 2-amino-5-(substituted)-thiazole-4-carboxylate derivative.[6]

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry.[7][8]

Protocol 2: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol describes a standard method to evaluate the antimicrobial activity of the synthesized thiazole derivatives.[2]

Materials:

  • Synthesized thiazole derivatives (dissolved in DMSO)

  • Bacterial and fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Nutrient agar or Mueller-Hinton agar for bacteria

  • Sabouraud dextrose agar for fungi

  • Sterile Petri dishes

  • Sterile cork borer

  • Micropipettes

  • Incubator

  • Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole) as positive controls

  • DMSO as a negative control

Procedure:

  • Preparation of Agar Plates: Prepare the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation: Aseptically spread a standardized inoculum of the test microorganism over the surface of the agar plate.

  • Well Preparation: Using a sterile cork borer, create wells of uniform diameter in the agar.

  • Loading of Compounds: Add a fixed volume (e.g., 100 µL) of the dissolved synthesized compounds, positive controls, and the negative control into separate wells.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria, 25-30 °C for fungi) for 24-48 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Mechanistic Insights into Antimicrobial Action

Thiazole derivatives exert their antimicrobial effects through various mechanisms, often by targeting essential microbial enzymes.[9] Molecular docking studies have predicted that some thiazole derivatives can inhibit bacterial enzymes such as MurB, which is involved in peptidoglycan synthesis, and DNA gyrase, which is crucial for DNA replication.[3][10] For antifungal activity, inhibition of lanosterol 14α-demethylase, an enzyme essential for ergosterol biosynthesis in fungal cell membranes, is a probable mechanism.[3]

G Thiazole Thiazole Derivative MurB MurB Enzyme Thiazole->MurB Inhibition DNAGyrase DNA Gyrase Thiazole->DNAGyrase Inhibition LanosterolDemethylase Lanosterol 14α-demethylase Thiazole->LanosterolDemethylase Inhibition Peptidoglycan Peptidoglycan Synthesis Inhibition MurB->Peptidoglycan DNAReplication DNA Replication Inhibition DNAGyrase->DNAReplication Ergosterol Ergosterol Biosynthesis Inhibition LanosterolDemethylase->Ergosterol BacterialDeath Bacterial Cell Death Peptidoglycan->BacterialDeath DNAReplication->BacterialDeath FungalDeath Fungal Cell Death Ergosterol->FungalDeath

Caption: Putative mechanisms of action for antimicrobial thiazole derivatives.

Data Presentation: Antimicrobial Activity of Thiazole Derivatives

The antimicrobial efficacy of synthesized compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundTarget OrganismMIC (µg/mL)Reference
Thiazole Derivative AStaphylococcus aureus16.1[11]
Thiazole Derivative BEscherichia coli16.1[11]
Thiazole Derivative CPseudomonas aeruginosa0.10[6]
Thiazole Derivative DCandida albicans15.3[11]

Note: The data presented here are representative values from the literature for thiazole derivatives and may not be from compounds synthesized directly from ethyl 5-chlorothiazole-4-carboxylate.

Conclusion and Future Directions

Ethyl 5-chlorothiazole-4-carboxylate serves as a highly adaptable and promising starting material for the synthesis of novel antimicrobial agents. The synthetic protocols outlined in this guide provide a framework for the development of diverse libraries of thiazole derivatives. Further research should focus on exploring a wider range of nucleophilic substitutions at the C5 position and diverse amide couplings at the C4 position to generate compounds with enhanced potency and a broader spectrum of activity against resistant pathogens.

References

  • Synthesis and antimicrobial activity of novel ethyl-5-(ethoxycarbonyl)-4-methylthiazol-2-yl-carbamate compounds. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. ResearchGate. Available at: [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. National Center for Biotechnology Information. Available at: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. SpringerLink. Available at: [Link]

  • Antimicrobial and anti-biofilm activity of thiourea derivatives incorporating a 2-aminothiazole scaffold. National Center for Biotechnology Information. Available at: [Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. National Center for Biotechnology Information. Available at: [Link]

  • Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience. Available at: [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemical Review and Letters. Available at: [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

  • Synthesis and Antibactrial Study of New 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Derivatives. Journal of Al-Nahrain University. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. Michigan State University Department of Chemistry. Available at: [Link]

  • Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. Royal Society of Chemistry. Available at: [Link]

  • N-Derivatives of (Z)-Methyl 3-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. MDPI. Available at: [Link]

Sources

Synthesis of Ethyl 5-chlorothiazole-4-carboxylate: A Detailed Experimental Protocol for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Ethyl 5-chlorothiazole-4-carboxylate in Modern Drug Discovery

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous clinically approved drugs and compounds under investigation for a wide range of therapeutic applications, including antibacterial, antiviral, and antifungal agents.[1] Ethyl 5-chlorothiazole-4-carboxylate, in particular, serves as a versatile and highly valuable building block in the synthesis of more complex bioactive molecules. Its strategic chloro- and ester- functionalities provide reactive handles for diverse chemical transformations, enabling the construction of compound libraries for high-throughput screening in drug discovery programs.[2][3] The development of robust and efficient synthetic routes to this key intermediate is therefore of paramount importance to researchers in both academic and industrial settings.

This comprehensive guide provides a detailed, field-proven experimental protocol for the synthesis of Ethyl 5-chlorothiazole-4-carboxylate. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, offers insights into critical process parameters, and outlines rigorous methods for product characterization and quality control, reflecting the exacting standards of contemporary pharmaceutical research.

Reaction Principle: The Hantzsch Thiazole Synthesis

The protocol described herein is a modification of the classic Hantzsch thiazole synthesis, a powerful and widely adopted method for the construction of the thiazole ring system.[4][5][6] This condensation reaction fundamentally involves the reaction of an α-haloketone or a related α-halo-β-ketoester with a thioamide. The generally accepted mechanism proceeds through an initial nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon bearing the halogen, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.

In this specific application, the synthesis of Ethyl 5-chlorothiazole-4-carboxylate deviates from the typical Hantzsch pathway that would traditionally yield a 2-substituted thiazole. Instead, a two-step sequence is employed, beginning with the synthesis of Ethyl 2-aminothiazole-4-carboxylate, followed by a Sandmeyer-type reaction to replace the amino group with a chloro substituent. This approach provides a reliable and scalable route to the desired product.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Ethyl 2-chloroacetoacetate≥97%Sigma-AldrichCorrosive, handle with care.[7][8]
Thiourea≥99%Acros Organics
EthanolAnhydrousFisher Scientific
Sodium Bicarbonate (NaHCO₃)ACS GradeVWR
Ethyl AcetateHPLC GradeMerck
Brine (Saturated NaCl solution)In-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeAlfa Aesar
AcetonitrileHPLC GradeSigma-Aldrich
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Butyl nitrite≥95%Sigma-Aldrich
Cuprous chloride (CuCl)≥98%Sigma-Aldrich
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
HexaneHPLC GradeMerckFor column chromatography.

Instrumentation

  • Reaction Vessels: Round-bottom flasks (various sizes), equipped with magnetic stir bars.

  • Heating and Stirring: Heating mantles with integrated magnetic stirrers.

  • Condensers: Reflux condensers.

  • Separatory Funnels: Appropriate sizes for extractions.

  • Rotary Evaporator: For solvent removal under reduced pressure.

  • Thin Layer Chromatography (TLC): Silica gel plates with F₂₅₄ indicator, UV lamp.

  • Column Chromatography: Glass columns of appropriate dimensions.

  • Nuclear Magnetic Resonance (NMR) Spectrometer: For structural elucidation (e.g., 400 MHz).

  • Mass Spectrometer (MS): For molecular weight determination.

  • Infrared (IR) Spectrometer: For functional group analysis.

Experimental Protocol

Part A: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This initial step follows a well-established Hantzsch thiazole synthesis pathway to generate the key amine intermediate.

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.0 equivalent) in 10 volumes of absolute ethanol. Stir the mixture at room temperature until the thiourea is completely dissolved.

  • Addition of α-Haloketone: To the stirred solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise over a period of 15-20 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progression.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the reaction mixture by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the cessation of effervescence.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add ethyl acetate (3 x 50 mL) to extract the product. Combine the organic layers in a separatory funnel.

    • Wash the combined organic layers with brine (2 x 30 mL) to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-aminothiazole-4-carboxylate as a solid. This intermediate can be used in the next step without further purification if the purity is deemed sufficient by TLC analysis.

Part B: Synthesis of Ethyl 5-chlorothiazole-4-carboxylate

This second stage employs a Sandmeyer-type reaction to convert the amino group of the intermediate into the desired chloro substituent.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude Ethyl 2-aminothiazole-4-carboxylate (1.0 equivalent) in a solvent mixture of acetonitrile (10 mL) and tetrahydrofuran (10 mL) at room temperature.

  • Preparation of the Diazotization Reagent: In a separate flask, prepare a mixture of acetonitrile (10 mL) and tetrahydrofuran (10 mL) containing butyl nitrite (1.5 equivalents) and cuprous chloride (1.2 equivalents).

  • Diazotization and Chlorination: Slowly add the solution of Ethyl 2-aminothiazole-4-carboxylate to the mixture containing butyl nitrite and cuprous chloride.

  • Reaction: Heat the reaction mixture to 65°C and maintain this temperature until TLC analysis (using 40% ethyl acetate in hexane as the eluent) indicates the complete consumption of the starting material.[9]

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Partition the reaction mixture between water and ethyl acetate.

    • Separate the organic layer and extract the aqueous layer with additional ethyl acetate (2 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of 20% ethyl acetate in hexane as the eluent to afford the pure Ethyl 5-chlorothiazole-4-carboxylate.[9]

Reaction Workflow and Mechanism

The overall synthetic strategy can be visualized as a two-stage process, beginning with the formation of the thiazole ring, followed by the functional group interconversion of the amine to a chloride.

Synthesis_Workflow cluster_part_a Part A: Hantzsch Thiazole Synthesis cluster_part_b Part B: Sandmeyer-type Reaction A Ethyl 2-chloroacetoacetate C Reaction in Ethanol A->C B Thiourea B->C D Ethyl 2-aminothiazole-4-carboxylate (Intermediate) C->D Reflux E Ethyl 2-aminothiazole-4-carboxylate D->E G Reaction at 65°C E->G F Butyl nitrite, CuCl in Acetonitrile/THF F->G H Ethyl 5-chlorothiazole-4-carboxylate (Final Product) G->H

Caption: Overall workflow for the synthesis of Ethyl 5-chlorothiazole-4-carboxylate.

The mechanism for the initial Hantzsch synthesis involves several key steps that lead to the formation of the stable aromatic thiazole ring.

Hantzsch_Mechanism Thiourea Thiourea H₂N-C(=S)-NH₂ SN2_Attack S-Alkylation Nucleophilic attack of sulfur on the α-carbon Thiourea->SN2_Attack AlphaHaloKetoester Ethyl 2-chloroacetoacetate Cl-CH(COOEt)-C(=O)-CH₃ AlphaHaloKetoester->SN2_Attack Intermediate1 Thiouronium Salt Intermediate SN2_Attack->Intermediate1 Cyclization Intramolecular Cyclization Nucleophilic attack of nitrogen on the ketone carbonyl Intermediate1->Cyclization Intermediate2 Cyclic Intermediate Cyclization->Intermediate2 Dehydration Dehydration Loss of H₂O Intermediate2->Dehydration Product Ethyl 2-aminothiazole-4-carboxylate Aromatic Thiazole Ring Dehydration->Product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized Ethyl 5-chlorothiazole-4-carboxylate.

Analytical TechniqueExpected Results
¹H NMR The proton NMR spectrum should show characteristic signals for the ethyl ester protons (a quartet and a triplet), and a singlet for the proton on the thiazole ring. The chemical shifts and coupling constants should be consistent with the proposed structure.
¹³C NMR The carbon NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule, including those of the thiazole ring, the ester group, and the chloro-substituted carbon.
Mass Spectrometry (MS) The mass spectrum should exhibit a molecular ion peak (or a prominent fragment) corresponding to the calculated molecular weight of Ethyl 5-chlorothiazole-4-carboxylate (191.64 g/mol ). The isotopic pattern for the chlorine atom should also be observable.
Infrared (IR) Spectroscopy The IR spectrum should show characteristic absorption bands for the C=O stretch of the ester group, C=N and C=C stretching vibrations of the thiazole ring, and the C-Cl stretch.
Purity (by HPLC or GC) The purity of the final product should be ≥98% as determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Safety Precautions and Waste Disposal

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory at all times.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat is required. For handling concentrated reagents, consider an apron and full-body protection.

  • Respiratory Protection: All manipulations should be performed in a well-ventilated chemical fume hood.[7]

Reagent-Specific Hazards:

  • Ethyl 2-chloroacetoacetate: This compound is corrosive and a lachrymator. Avoid contact with skin, eyes, and inhalation of vapors.[7][8][10]

  • Thiourea: Handle with care, as it is a suspected carcinogen.

  • Butyl Nitrite: Flammable and volatile. Keep away from ignition sources.

  • Acetonitrile and Tetrahydrofuran: Flammable solvents.

Waste Disposal:

  • Organic Waste: All organic solvents and reaction residues should be collected in a designated chlorinated organic waste container.

  • Aqueous Waste: The aqueous layers from the extractions should be neutralized before disposal down the drain with copious amounts of water, in accordance with local regulations.

  • Solid Waste: Used silica gel and other solid waste should be disposed of in a designated solid waste container.

Conclusion

This detailed protocol provides a reliable and reproducible method for the synthesis of Ethyl 5-chlorothiazole-4-carboxylate, a key intermediate in pharmaceutical research. By understanding the underlying chemical principles and adhering to the outlined procedures for reaction execution, purification, and characterization, researchers can confidently produce this valuable compound with high purity. The emphasis on safety and proper waste management ensures that this synthesis can be carried out responsibly in a modern research laboratory.

References

  • CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents.
  • Hantzsch Thiazole Synthesis - Chem Help Asap. Available at: [Link]

  • Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone - Scribd. Available at: [Link]

  • Hantzsch thiazole synthesis - laboratory experiment - YouTube. Available at: [Link]

  • KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate - Google Patents.
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate - ResearchGate. Available at: [Link]

  • EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents.
  • Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates - ResearchGate. Available at: [Link]

  • Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Application and synthesis of thiazole ring in clinically approved drugs - PubMed. Available at: [Link]

  • Safety Data Sheet: Thionyl chloride - Carl ROTH. Available at: [Link]

  • Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97% - Cole-Parmer. Available at: [Link]

  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL - NJ.gov. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H-[5][11]thiazolo[3,2-a]pyrimidine-6-carboxylate - PMC - NIH. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives - MDPI. Available at: [Link]

Sources

Application Note: Hantzsch Synthesis of Substituted Ethyl Thiazole-4-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Applications

The ethyl thiazole-4-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, serving as a precursor for numerous bioactive agents, including antitumor (e.g., Tiazofurin), antifungal, and anti-inflammatory drugs.

The Hantzsch thiazole synthesis—the condensation of an


-haloketone with a thioamide—remains the gold standard due to its regioselectivity. However, when targeting the 4-carboxylate  specifically, the use of ethyl bromopyruvate  introduces unique challenges regarding stability, lachrymatory properties, and hydrobromide salt management that are often overlooked in generic literature.

This guide provides a robust, self-validating framework for synthesizing this scaffold, offering both a scalable thermal protocol and a high-throughput microwave method.

Mechanistic Causality

Understanding the mechanism is prerequisite to troubleshooting. The reaction proceeds via a cascade: S-alkylation (nucleophilic attack)


Intermediate isolation  (optional but rare) 

Cyclodehydration .
Mechanistic Pathway (DOT Visualization)

Figure 1: Step-wise mechanism of Hantzsch condensation between Thioamide and Ethyl Bromopyruvate.

HantzschMechanism Reactants Reactants: Thioamide + Ethyl Bromopyruvate S_Alkylation Step 1: S-Alkylation (SN2 Attack) Reactants->S_Alkylation EtOH/Reflux Intermediate Thioimidate Intermediate (Acyclic) S_Alkylation->Intermediate Cyclization Step 2: N-Attack on Carbonyl Intermediate->Cyclization Intramolecular Hydroxy Hydroxythiazoline (Unstable) Cyclization->Hydroxy Dehydration Step 3: Dehydration (- H2O) Hydroxy->Dehydration Spontaneous Product Target: Ethyl Thiazole-4-Carboxylate (HBr Salt) Dehydration->Product

Key Insight: The reaction initially forms the hydrobromide salt of the thiazole. A common failure mode is attempting to extract the product directly into non-polar solvents without a distinct neutralization step, leading to massive yield loss in the aqueous phase.

Critical Reagent Handling

Ethyl Bromopyruvate (EBP) is the electrophile defining the 4-carboxylate position.

  • Stability: EBP degrades rapidly at room temperature, turning dark brown/black due to polymerization and HBr release. Store at -20°C.

  • Safety: It is a potent lachrymator. All weighing must occur in a functioning fume hood.

  • Purity Check: Before use, run a TLC (20% EtOAc/Hexane). If a significant baseline spot exists, distill under reduced pressure or pass through a short silica plug.

Experimental Protocols

Protocol A: Robust Thermal Synthesis (Scalable)

Best for gram-scale synthesis where purity is paramount.

Reagents:

  • Substituted Thioamide (1.0 equiv)[1]

  • Ethyl Bromopyruvate (1.05 equiv)[2]

  • Ethanol (Absolute, 10 mL per gram of thioamide)

  • Quench: Sat. aq. NaHCO

    
    
    

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thioamide in absolute ethanol.

  • Addition: Add Ethyl Bromopyruvate dropwise at room temperature.

    • Observation: The solution often turns yellow/orange. A mild exotherm indicates initiation.

  • Reflux: Attach a condenser and heat to reflux (78°C) for 2–4 hours.

    • Checkpoint 1 (TLC): Monitor consumption of thioamide. The product usually runs higher (less polar) than the thioamide in EtOAc/Hexane systems.

  • Concentration: Cool to room temperature. Remove ~70% of the ethanol under reduced pressure.

  • Neutralization (CRITICAL):

    • The residue is the HBr salt .

    • Pour the residue onto crushed ice.

    • Slowly add saturated NaHCO

      
       with stirring until pH ~8. Evolution of CO
      
      
      
      will be vigorous.
    • Why? This liberates the free base thiazole, making it extractable into organic solvents.

  • Isolation:

    • Solid Products: If a precipitate forms upon neutralization, filter, wash with cold water, and dry.

    • Liquid Products: Extract with Ethyl Acetate (3x), wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for library generation and difficult substrates.

Parameters:

  • Solvent: Ethanol or solvent-free (neat on silica support).

  • Temp/Time: 120°C for 10–20 minutes.

  • Vial: Sealed pressure vial.

Methodology:

  • Combine Thioamide (0.5 mmol) and Ethyl Bromopyruvate (0.55 mmol) in a microwave vial.

  • Add 2 mL Ethanol.

  • Irradiate at 120°C (dynamic power mode) for 15 minutes.

  • Directly adsorb the crude mixture onto silica gel by adding silica to the vial and removing solvent.

  • Purify via automated flash chromatography (Gradient: 0

    
     40% EtOAc in Hexanes).
    

Purification & Validation Workflow

The following decision tree ensures consistent isolation of high-purity material.

Isolation Logic (DOT Visualization)

Figure 2: Decision matrix for workup and purification based on product physical state.

PurificationFlow Crude Crude Reaction Mixture (Post-Reflux) Concentrate Concentrate Solvent Crude->Concentrate Neutralize Neutralize (NaHCO3) pH 8-9 Concentrate->Neutralize StateCheck Precipitate Formed? Neutralize->StateCheck SolidPath Solid Product StateCheck->SolidPath Yes LiquidPath Oily/Liquid Product StateCheck->LiquidPath No Filter Vacuum Filtration Wash w/ H2O SolidPath->Filter Extract Extract (EtOAc) Wash w/ Brine LiquidPath->Extract Recryst Recrystallization (EtOH or EtOAc/Hex) Filter->Recryst Column Flash Chromatography (Silica Gel) Extract->Column

Analytical Validation Data

Compare your isolated product against these standard spectroscopic markers to validate the structure.

FeatureMethodExpected SignalStructural Insight
Thiazole C5-H ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

H NMR

8.0 – 8.5 ppm (Singlet)
Confirms cyclization and aromatization.
Ester Ethyl Group

H NMR
Quartet (~4.4 ppm), Triplet (~1.4 ppm)Confirms retention of the carboxylate ester.
C=N Stretch IR1600 – 1640 cm

Diagnostic thiazole ring stretch.
Ester C=O IR1710 – 1735 cm

Confirms ester functionality.
Mass Spec LC-MS[M+H]

Watch for [M+H+2] isotope if Br/Cl substituents are present.

Troubleshooting Guide (Self-Validating Systems)

ObservationRoot CauseCorrective Action
Low Yield (Aqueous Loss) Product remained as HBr salt.Check pH of aqueous layer. If < 7, add more NaHCO

and re-extract.
Dark Tar Formation Polymerization of Ethyl Bromopyruvate.Use fresh EBP. Conduct reaction under N

atmosphere.
Starting Material Persists Low reactivity of thioamide.Switch to Protocol B (Microwave) or add catalytic NaI (Finkelstein condition).
Product Hydrolysis Ester cleavage during workup.Avoid strong bases (NaOH/KOH). Stick to NaHCO

or K

CO

.

References

  • Hantzsch, A. (1887).[3] Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-Halogenketonen. Berichte der deutschen chemischen Gesellschaft.

  • Sriram, D., et al. (2018). Synthesis of bacillamide A and its analogues. Arkivoc.

  • Organic Chemistry Portal. Hantzsch Thiazole Synthesis: Mechanism and Recent Literature.

  • Burbuliene, M. M., et al. (2025).[4][5] Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate.

  • PubChem. Ethyl 2-aminothiazole-4-carboxylate Compound Summary.

Sources

Application Notes & Protocols: High-Throughput Screening of Ethyl 5-Chlorothiazole-4-Carboxylate Analogs for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Ethyl 5-chlorothiazole-4-carboxylate and its analogs represent a promising chemical space for the discovery of novel therapeutics, particularly as enzyme inhibitors.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from a library of Ethyl 5-chlorothiazole-4-carboxylate analogs. We detail a robust, field-proven screening cascade, beginning with a sensitive biochemical primary assay, followed by a confirmatory orthogonal cell-based assay. This guide emphasizes the causality behind experimental choices, adherence to rigorous quality control, and a logical workflow for hit validation, ensuring the generation of high-quality, actionable data for downstream drug discovery efforts.

Section 1: Pre-Screening & Assay Development Strategy

The foundation of any successful HTS campaign is a meticulously developed and validated assay strategy. The goal is to create a sensitive, reproducible, and cost-effective process that can reliably identify true positive "hits" while minimizing false positives. Kinases are a major class of enzymes targeted in drug discovery, and fluorescence-based assays are the most common method for screening them.[4][5]

Compound Library Management

An efficient compound management operation is essential for the success of HTS.[6] The analog library, derived from the Ethyl 5-chlorothiazole-4-carboxylate scaffold, should be of high purity (>95%) and accurately quantified.

  • Solubilization: Compounds are typically solubilized in 100% dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM. DMSO is the solvent of choice due to its ability to dissolve a wide range of organic molecules.

  • Storage: Master stock plates (e.g., 384-well format) are stored at -20°C or -80°C to ensure long-term stability.[7]

  • Assay-Ready Plates: For the screening campaign, "assay-ready" plates are prepared by acoustically dispensing nanoliter volumes of the compound stocks into the final assay plates. This "no-contact" dispensing minimizes cross-contamination and reduces reagent consumption.

Primary Assay: Fluorescence Polarization (FP)

For the primary screen, a Fluorescence Polarization (FP) assay is selected. FP is a homogeneous, "mix-and-read" biochemical assay ideal for HTS due to its speed, simplicity, and sensitivity.[8] It measures the binding of a small fluorescently labeled ligand (tracer) to a larger protein (the kinase).

Causality: The principle relies on molecular motion.[9] When the small fluorescent tracer is unbound, it tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. Upon binding to the much larger kinase, its tumbling slows dramatically, resulting in a higher degree of polarization in the emitted light.[10] Inhibitors from the analog library will compete with the tracer for the kinase's binding site, displacing the tracer and causing a decrease in fluorescence polarization.[11]

Assay Development - Key Optimization Steps: A critical first step is to develop a robust assay with a stable signal and low variability.[12]

  • Reagent Titration: Determine the optimal concentrations of the kinase and the fluorescent tracer to achieve a sufficient assay window (the difference in signal between bound and unbound states).

  • DMSO Tolerance: The assay must be tolerant to the final concentration of DMSO carried over from the compound stocks (typically ≤1%). High concentrations of DMSO can denature proteins and interfere with the assay signal.

  • Kinetics: Determine the incubation time required for the binding reaction to reach equilibrium to ensure the assay signal is stable at the time of reading.

  • Z'-Factor Calculation: The Z'-factor is the standard statistical parameter for measuring the quality of an HTS assay.[13] It assesses the separation between the positive and negative controls, accounting for both the signal window and data variation.[14]

    • Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    • Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.

    • Interpretation: An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[13][15]

ParameterCondition 1Condition 2Condition 3 (Optimized)
Kinase Conc. (nM)51010
Tracer Conc. (nM)112
Signal Window (mP)85110155
Z'-Factor0.410.550.78
DMSO ToleranceUp to 0.5%Up to 1%Up to 1%
Incubation Time60 min60 min30 min
Table 1: Hypothetical data from the optimization of the primary FP assay. Condition 3 provides the best combination of a large signal window and low variability, resulting in an excellent Z'-factor.

Section 2: The Screening Cascade Workflow

A multi-stage screening cascade is crucial for systematically filtering a large compound library down to a small number of high-confidence, validated hits. This process is designed to eliminate false positives early and efficiently.

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Hit Validation CompoundLibrary Analog Library (~50,000 Compounds) PrimaryHTS Primary HTS @ 10 µM (FP Biochemical Assay) CompoundLibrary->PrimaryHTS Single Concentration HitSelection Hit Selection (>50% Inhibition) PrimaryHTS->HitSelection DoseResponse Dose-Response (IC50) (Primary FP Assay) HitSelection->DoseResponse ~500 Compounds OrthogonalAssay Secondary Screen @ 10 µM (Cell-Based Viability Assay) HitSelection->OrthogonalAssay ~500 Compounds ValidatedHits Validated Hits for Downstream Studies DoseResponse->ValidatedHits Potency Filter (IC50 < 10 µM) OrthogonalAssay->ValidatedHits Confirmation Filter (Active in Orthogonal Assay)

Caption: The HTS cascade, from primary screen to validated hits.

Section 3: Protocol - Primary FP Biochemical Screen

This protocol is designed for a 384-well plate format and assumes the use of automated liquid handlers for precision and throughput.

Materials:

  • Kinase Target (recombinant protein)

  • Fluorescent Tracer (specific to the kinase target)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • 384-well, low-volume, black, non-binding surface plates

  • Acoustic liquid handler (e.g., Echo)

  • Multimode plate reader with FP capabilities

Protocol Steps:

  • Compound Plating: Using an acoustic liquid handler, transfer 100 nL of each compound from the 10 mM DMSO stock plates into the 384-well assay plates. This results in a final compound concentration of 10 µM in a 10 µL assay volume.

  • Control Allocation: Designate columns 23 and 24 for controls.

    • Negative Controls (0% Inhibition): Add 100 nL of 100% DMSO (vehicle). This represents the signal of the tracer fully bound to the kinase.

    • Positive Controls (100% Inhibition): Add 100 nL of a known, potent inhibitor at a high concentration (e.g., 1 mM). This represents the signal of the unbound tracer.

  • Kinase Addition: Add 5 µL of the kinase solution (at 2X the final optimized concentration) to all wells.

  • Incubation: Gently mix the plates (e.g., 1 min at 300 rpm) and incubate for 15 minutes at room temperature. This pre-incubation allows the compounds to bind to the kinase before the tracer is introduced.

  • Tracer Addition: Add 5 µL of the fluorescent tracer solution (at 2X the final optimized concentration) to all wells.

  • Final Incubation: Seal the plates, mix gently, and incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plates on a multimode plate reader using the appropriate excitation and emission filters for the fluorophore. Collect both parallel and perpendicular fluorescence intensity data to calculate polarization values (in millipolarization units, mP).

Section 4: Protocol - Secondary Orthogonal Cellular Screen

Hits from the primary screen must be confirmed in an orthogonal assay.[16] This type of assay confirms the biological activity of the compound using a different detection method or biological system to eliminate false positives arising from assay-specific interference.[17][18] A cell-based assay is an excellent choice as it confirms that the compound is active in a more physiologically relevant environment.

Assay Principle: CellTiter-Glo® Luminescent Cell Viability Assay Many kinase inhibitors induce cell death in cancer cell lines that are dependent on the targeted kinase. The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells by quantifying ATP, an indicator of metabolic activity.[19] A decrease in ATP levels, and thus a decrease in the luminescent signal, indicates cytotoxicity.[20][21] This assay is rapid, highly sensitive, and ideal for HTS formats.[22]

Materials:

  • Cancer cell line known to be dependent on the kinase target

  • Cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • 384-well, white, clear-bottom tissue culture-treated plates

  • CellTiter-Glo® 2.0 Reagent (Promega)

  • Luminometer-capable plate reader

Protocol Steps:

  • Cell Seeding: Seed the 384-well plates with the cancer cells at a pre-optimized density (e.g., 2,000 cells/well) in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Addition: Add 100 nL of the primary hits (and controls) to the cell plates using an acoustic liquid handler to achieve a final concentration of 10 µM.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂. This duration is typically sufficient to observe cytotoxic effects.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plates to room temperature for 30 minutes.

  • Lysis and Signal Generation: Add 40 µL of CellTiter-Glo® Reagent to each well. This single addition lyses the cells and initiates the luminescent reaction.[20]

  • Incubation: Mix the plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23]

  • Data Acquisition: Read the luminescence on a plate reader.

Section 5: Data Analysis, Quality Control & Hit Selection

Rigorous data analysis and quality control are paramount to the success of an HTS campaign.

Quality Control Metrics

For each plate in the primary screen, the following metrics must be calculated to ensure data validity.

MetricFormulaAcceptance CriteriaRationale
Z'-Factor 1 - (3*(σ_pos + σ_neg)) /μ_pos - μ_neg
Signal-to-Background (S/B) μ_neg / μ_pos≥ 2 Indicates the magnitude of the assay signal window.[15]
Table 2: Key quality control metrics for HTS assay validation.
Hit Selection Criteria
  • Primary Screen Hit Selection: Raw data from the plate reader is first normalized to the plate controls. The percent inhibition for each compound is calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - μ_pos) / (μ_neg - μ_pos))

    A common threshold for hit identification is a percent inhibition value greater than 3 standard deviations from the mean of the library compounds, or more simply, a cutoff such as >50% inhibition .[24]

  • Confirmation and Validation:

    • Potency: Compounds that demonstrate a dose-dependent response in the primary assay with an IC₅₀ < 10 µM are considered potent hits.

    • Cellular Activity: Compounds that show activity in the secondary CellTiter-Glo® assay (e.g., >50% reduction in cell viability ) are confirmed to have cellular effects.

    • Validated Hit: A compound that meets both the potency and cellular activity criteria is classified as a "validated hit" and prioritized for further investigation, such as structure-activity relationship (SAR) studies.

Conclusion and Future Directions

This application note outlines a comprehensive and robust strategy for the high-throughput screening of Ethyl 5-chlorothiazole-4-carboxylate analogs to identify novel kinase inhibitors. By employing a carefully designed screening cascade featuring a sensitive biochemical FP primary assay and an orthogonal cell-based secondary assay, researchers can efficiently identify high-quality, validated hits. This structured approach, grounded in sound scientific principles and rigorous quality control, provides a clear path from a large chemical library to a manageable set of promising compounds for the next stages of the drug discovery pipeline.

References

  • Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742-10772. [Link]

  • Macarron, R., et al. (2011). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Nature Reviews Drug Discovery, 10(3), 188-195. [Link]

  • Patel, R. P., et al. (2014). Virtual screening of synthesized thiazole derivatives for M. tuberculosis and dTDP-rhamnose inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(5), 1384-1388. [Link]

  • ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH Publication. [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79-89. [Link]

  • Owicki, J. C. (2000). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of Biomolecular Screening, 5(5), 297-306. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH Website. [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs Blog. [Link]

  • ResearchGate. (n.d.). Determination of Z' factor, signal-to-background (S/B). ResearchGate Publication Figure. [Link]

  • Al-Omar, M. A. (2010). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Molecules, 15(10), 6917-6927. [Link]

  • Nuvisan. (n.d.). HTS libraries. Nuvisan Website. [Link]

  • Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Revvity Signals Blog. [Link]

  • Molecular Devices. (n.d.). Better metrics for comparing instruments and assays. Molecular Devices Application Note. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • AXXAM. (n.d.). From gene to validated and qualified hits. AXXAM Website. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices Application Note. [Link]

  • Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. [Link]

  • Nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicronspheres Blog. [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Creative Biolabs Website. [Link]

  • Stanford University. (n.d.). Compound Libraries Available for HTS. Stanford HTS Website. [Link]

  • Zhang, L. J., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(8), 1032. [Link]

  • Promega UK. (2021). CellTiter Glo® 2 0 Cell Viability Assay. YouTube. [Link]

  • Yurttas, L., et al. (2018). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 651-659. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs Resource. [Link]

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  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate Publication. [Link]

  • ResearchGate. (n.d.). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. ResearchGate Publication. [Link]

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  • Giglio, G., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(2), 433. [Link]

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Application Notes and Protocols: One-Pot Synthesis of Thiazole Derivatives Using Ethyl 5-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Enduring Significance of the Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug design. Thiazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The presence of the thiazole moiety in clinically approved drugs such as the antiretroviral Ritonavir and the antibiotic Sulfathiazole underscores its therapeutic importance.[2]

The efficient construction of diverse thiazole libraries is, therefore, a critical task for medicinal chemists. One-pot synthesis methodologies are particularly attractive as they offer significant advantages in terms of operational simplicity, reduced reaction times, and higher overall yields by minimizing the isolation of intermediates.[4][5][[“]][7][8] This application note provides a detailed protocol for the one-pot synthesis of a variety of substituted thiazole derivatives commencing from the versatile and commercially available building block, Ethyl 5-chlorothiazole-4-carboxylate.

Core Concept: Nucleophilic Aromatic Substitution (SNAr) as the Linchpin of Thiazole Diversification

The synthetic strategy delineated herein hinges on the principle of nucleophilic aromatic substitution (SNAr). The chlorine atom at the 5-position of the thiazole ring is activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent ester group and the inherent electronic nature of the thiazole ring itself. This allows for the displacement of the chloride by a range of nucleophiles, providing a straightforward and efficient route to a diverse array of 5-substituted thiazole-4-carboxylates.

Visualizing the Synthetic Strategy: A Generalized Workflow

The following diagram illustrates the overarching one-pot synthetic workflow for the derivatization of Ethyl 5-chlorothiazole-4-carboxylate.

G cluster_0 One-Pot Reaction Vessel cluster_1 Work-up & Isolation A Ethyl 5-chlorothiazole-4-carboxylate E Heating & Stirring A->E B Nucleophile (e.g., Amine, Thiol) B->E C Base (e.g., DIPEA, K2CO3) C->E D Solvent (e.g., DMF, DMSO) D->E F In-situ formation of 5-substituted thiazole derivative E->F G Quenching F->G H Extraction G->H I Purification (e.g., Crystallization, Chromatography) H->I J Characterized Product I->J

Caption: Generalized workflow for the one-pot synthesis of thiazole derivatives.

Detailed Experimental Protocol: One-Pot Synthesis of Ethyl 5-(benzylamino)thiazole-4-carboxylate

This protocol provides a representative example of the one-pot synthesis of a 5-amino-substituted thiazole derivative. The principles can be adapted for a range of other nucleophiles.

Materials:

  • Ethyl 5-chlorothiazole-4-carboxylate (1.0 eq)

  • Benzylamine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 5-chlorothiazole-4-carboxylate (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to dissolve the starting material. To this solution, add DIPEA (2.0 eq) followed by the dropwise addition of benzylamine (1.2 eq) at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expert Insights:

  • Choice of Base: DIPEA is a non-nucleophilic base that effectively scavenges the HCl generated during the reaction without competing with the primary nucleophile. Other bases such as potassium carbonate can also be employed, particularly in polar aprotic solvents.

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO are ideal as they effectively solvate the reactants and facilitate the SNAr reaction.

  • Temperature and Reaction Time: The reaction temperature and duration may need to be optimized for different nucleophiles. Less reactive nucleophiles may require higher temperatures and longer reaction times.

Reaction Mechanism: A Step-by-Step Visualization

The core of this transformation is a classic SNAr mechanism, which proceeds through a Meisenheimer-like intermediate.

G cluster_0 Reaction Mechanism start Ethyl 5-chlorothiazole-4-carboxylate + Nucleophile (Nu-H) intermediate Meisenheimer-like Intermediate (Resonance Stabilized) start->intermediate Nucleophilic Attack product 5-Substituted Thiazole Derivative + HCl intermediate->product Loss of Leaving Group (Cl-)

Caption: Simplified mechanism of the SNAr reaction.

Data Presentation: Representative Yields and Characterization

The following table summarizes the expected outcomes for the one-pot synthesis with various nucleophiles, based on established principles of SNAr reactions.

EntryNucleophileProductExpected Yield (%)
1BenzylamineEthyl 5-(benzylamino)thiazole-4-carboxylate85-95
2MorpholineEthyl 5-morpholinothiazole-4-carboxylate80-90
3ThiophenolEthyl 5-(phenylthio)thiazole-4-carboxylate75-85
4AnilineEthyl 5-(phenylamino)thiazole-4-carboxylate70-80

Characterization Data for Ethyl 5-(benzylamino)thiazole-4-carboxylate (Representative):

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.40-7.25 (m, 5H), 5.80 (br s, 1H), 4.60 (d, J = 5.6 Hz, 2H), 4.25 (q, J = 7.1 Hz, 2H), 1.30 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 165.2, 158.1, 142.5, 138.2, 128.9, 127.8, 127.6, 115.8, 60.5, 48.2, 14.5.

  • MS (ESI): m/z 263.1 [M+H]⁺.

Trustworthiness and Self-Validation

The protocols described are grounded in well-established principles of organic synthesis. The progress of the reaction can be reliably monitored by TLC, and the identity and purity of the final products can be unequivocally confirmed by standard analytical techniques such as NMR, Mass Spectrometry, and elemental analysis. The expected spectroscopic data for the products will show characteristic shifts indicative of the successful substitution at the 5-position of the thiazole ring.

Conclusion and Future Directions

The one-pot synthesis of thiazole derivatives from Ethyl 5-chlorothiazole-4-carboxylate via nucleophilic aromatic substitution is a robust and versatile method for the rapid generation of compound libraries for drug discovery and other applications. The operational simplicity and efficiency of this approach make it highly amenable to both academic and industrial research settings. Future work could explore the use of microwave-assisted heating to further reduce reaction times and the expansion of the nucleophile scope to include a wider range of functional groups.

References

  • A Green Synthesis of Novel Derivatives of Thiazole-5-One Using Magnetic Supported Copper Nanocatalyst (γ-Fe2O3@HAp@CPTMS@AT@Cu(ӀI)). Taylor & Francis Online. [Link]

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate. [Link]

  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Consensus. [Link]

  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. ResearchGate. [Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega. [Link]

  • One-Pot Reactions of Triethyl Orthoformate with Amines. MDPI. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

  • Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. ResearchGate. [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]

  • Synthesis and Computational Investigation of Ethyl 1-((2-chlorothiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate moiety: A Multi-Disciplinary Approach. ResearchGate. [Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. National Institutes of Health. [Link]

  • Short and efficient synthesis of 5-aminothiazole-4-carboxamide. ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. National Institutes of Health. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 5-Chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Ethyl 5-Chlorothiazole-4-carboxylate in Modern Drug Discovery

The thiazole nucleus is a cornerstone of medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates valued for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] Ethyl 5-chlorothiazole-4-carboxylate has emerged as a particularly valuable and versatile building block for the synthesis of complex molecular architectures. Its strategic importance lies in the orthogonal reactivity of its functional groups: the ester at the 4-position allows for amide bond formation, while the chloro-substituent at the 5-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions. This dual functionality enables chemists to rapidly generate libraries of novel compounds with diverse substitutions, accelerating the drug discovery process.

This comprehensive guide provides detailed protocols and expert insights into the application of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—for the functionalization of ethyl 5-chlorothiazole-4-carboxylate. The protocols are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific synthetic targets.

Core Concepts in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for their profound impact. These reactions generally proceed through a common catalytic cycle involving a Pd(0) active species. The fundamental steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl in our case) of the ethyl 5-chlorothiazole-4-carboxylate, forming a Pd(II) intermediate.

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Carbopalladation (for Heck): The coupling partner (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium center, or an alkene inserts into the Pd-C bond.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon or carbon-nitrogen bond and regenerating the active Pd(0) catalyst.

The choice of palladium precursor, ligand, base, and solvent is critical for the success of these reactions, as they influence the stability and reactivity of the catalytic species.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and heteroaryl-aryl structures due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3][4]

Scientific Rationale

For an electron-deficient heterocycle like ethyl 5-chlorothiazole-4-carboxylate, the key to a successful Suzuki coupling lies in selecting a catalyst system that promotes the challenging oxidative addition to the C-Cl bond and facilitates efficient transmetalation.

  • Catalyst/Ligand Selection: While Pd(PPh₃)₄ can be effective for more reactive aryl bromides and iodides, aryl chlorides often require more electron-rich and sterically bulky phosphine ligands. Ligands like XPhos or SPhos stabilize the Pd(0) center and promote the oxidative addition step. The use of a pre-catalyst, such as [Pd(allyl)Cl]₂, can also be advantageous.

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically used in a biphasic solvent system (e.g., toluene/water or dioxane/water) to facilitate the reaction while minimizing side reactions like ester hydrolysis.

  • Solvent System: A mixture of an organic solvent (toluene, dioxane) and water is common. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the boronate species, while the organic phase dissolves the substrates and catalyst.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂(Cl) Pd0:e->PdII_complex:w Ar-Cl OxAdd Oxidative Addition PdII_coupled Ar-Pd(II)L₂(R') PdII_complex:n->PdII_coupled:n R'-B(OH)₂ Transmetalation Transmetalation PdII_coupled:s->Pd0:s Product Ar-R' PdII_coupled:e->Product:w RedElim Reductive Elimination ArCl Ethyl 5-chlorothiazole-4-carboxylate (Ar-Cl) BoronicAcid R'-B(OH)₂ + Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Synthesis of Ethyl 5-phenylthiazole-4-carboxylate

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add ethyl 5-chlorothiazole-4-carboxylate (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv.).

  • Catalyst Addition:

    • In a separate vial, weigh out Pd(PPh₃)₄ (0.03 mmol, 3 mol%). Add the catalyst to the Schlenk flask.

  • Solvent Addition and Degassing:

    • Add a 4:1 mixture of toluene and water (10 mL).

    • Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Data Summary: Suzuki-Miyaura Coupling Conditions
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
Arylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O10075-95
Hetarylboronic AcidPd(PPh₃)₄ (3)-K₂CO₃ (3.0)Toluene/H₂O9060-85
Potassium Aryltrifluoroborate[Pd(allyl)Cl]₂ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF/H₂O8070-90

II. Heck-Mizoroki Reaction: Forming C(sp²)-C(sp²) Bonds with Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes, leading to the formation of substituted olefins.[5][6] This reaction is particularly useful for installing vinyl groups, which can serve as versatile handles for further synthetic transformations.

Scientific Rationale

The key challenge in the Heck reaction with ethyl 5-chlorothiazole-4-carboxylate is to achieve high regioselectivity and avoid side reactions.

  • Catalyst/Ligand Selection: Phosphine-free conditions using Pd(OAc)₂ can be effective, often in polar aprotic solvents like DMF or NMP. However, for less reactive aryl chlorides, the use of bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can improve reaction rates and yields.

  • Base Selection: A hindered organic base like triethylamine (NEt₃) or an inorganic base such as NaOAc or K₂CO₃ is required to neutralize the HX generated during the catalytic cycle.

  • Regioselectivity: The regioselectivity of the alkene insertion (α- vs. β-addition) is influenced by both electronic and steric factors of the alkene substrate. For terminal alkenes like acrylates, arylation typically occurs at the β-position.

Visualizing the Heck Reaction Workflow

Heck_Workflow Start Start: Reagents in Flask Degas Degas System (N₂ or Ar purge) Start->Degas Reagents Ethyl 5-chlorothiazole-4-carboxylate + Alkene + Base Reagents->Start Catalyst Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (optional) Catalyst->Start Heat Heat to Reaction Temp (e.g., 100-140 °C) Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Monitor->Heat Continue heating if incomplete Workup Aqueous Work-up Monitor->Workup Upon completion Purify Column Chromatography Workup->Purify Product Final Product: 5-Vinylthiazole Derivative Purify->Product

Caption: A general workflow for performing a Heck-Mizoroki reaction.

Experimental Protocol: Heck Reaction

Reaction: Synthesis of Ethyl 5-(2-ethoxycarbonylvinyl)thiazole-4-carboxylate

  • Reagent Preparation:

    • To a sealable pressure tube, add ethyl 5-chlorothiazole-4-carboxylate (1.0 mmol, 1.0 equiv.), ethyl acrylate (1.5 mmol, 1.5 equiv.), and sodium acetate (NaOAc, 1.5 mmol, 1.5 equiv.).

  • Catalyst Addition:

    • Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%).

  • Solvent Addition:

    • Add anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Reaction Execution:

    • Seal the tube and heat the mixture to 120 °C with stirring.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 18-36 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and pour it into water (50 mL).

    • Extract the product with diethyl ether (3 x 25 mL).

    • Combine the organic layers, wash with water and then brine, dry over MgSO₄, and concentrate.

    • Purify the residue by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to afford the product.

III. Sonogashira Coupling: Accessing C(sp²)-C(sp) Scaffolds

The Sonogashira coupling is the premier method for coupling aryl halides with terminal alkynes, yielding valuable arylalkyne structures.[7] This reaction is distinguished by its use of a dual catalyst system, typically palladium and a copper(I) salt.

Scientific Rationale

The Sonogashira reaction's success hinges on the careful orchestration of two interconnected catalytic cycles.

  • Palladium and Copper Co-catalysis: The palladium catalyst performs the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne and base to form a copper(I) acetylide. This copper acetylide is the active species that undergoes transmetalation with the Pd(II)-aryl complex.

  • Base and Solvent: An amine base, such as triethylamine or diisopropylamine, serves a dual purpose: it deprotonates the terminal alkyne and acts as the solvent.

  • Copper-Free Variants: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These often require higher catalyst loadings or more specialized ligands to facilitate the direct reaction of the alkyne with the palladium center.

Visualizing the Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)L₂(Cl) Pd0->PdII_Ar Oxidative Addition (Ar-Cl) PdII_Alkynyl Ar-Pd(II)L₂(C≡CR') PdII_Ar->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_Alkynyl->Product CuCl Cu(I)Cl Cu_Acetylide Cu(I)-C≡CR' CuCl->Cu_Acetylide Alkyne + Base Cu_Acetylide->PdII_Ar Cu_Acetylide->CuCl To Pd Cycle ArCl Ethyl 5-chlorothiazole-4-carboxylate ArCl->Pd0 Alkyne Terminal Alkyne (R'C≡CH) Alkyne->CuCl

Caption: Interlinked catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

Reaction: Synthesis of Ethyl 5-(phenylethynyl)thiazole-4-carboxylate

  • Reagent and Catalyst Setup:

    • To a Schlenk flask, add ethyl 5-chlorothiazole-4-carboxylate (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition:

    • Add anhydrous, degassed triethylamine (NEt₃, 10 mL).

    • Add phenylacetylene (1.1 mmol, 1.1 equiv.) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at 60 °C under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS. Completion is often observed within 4-8 hours.

  • Work-up and Purification:

    • Cool the reaction mixture and filter through a pad of Celite to remove the amine salt and catalyst residues.

    • Rinse the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

IV. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl and heteroaryl amines.[8][9] This methodology has largely replaced harsher classical methods for C-N bond formation.

Scientific Rationale

The amination of an electron-deficient chloro-heterocycle requires a highly active catalyst system to overcome the challenges of C-Cl bond activation and to promote the reductive elimination step.

  • Catalyst/Ligand Selection: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands developed by Buchwald (e.g., XPhos, SPhos, RuPhos) are the state-of-the-art.[9] They facilitate both the oxidative addition and the crucial C-N reductive elimination step. Pre-formed palladium-ligand complexes (pre-catalysts) are often used for convenience and reproducibility.

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is the most common choice. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be used, especially for substrates with base-sensitive functional groups.[10]

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are used to prevent quenching of the strong base.

Visualizing the Buchwald-Hartwig Logical Relationship

Buchwald_Hartwig_Logic ArylHalide Ethyl 5-chlorothiazole-4-carboxylate Reaction Buchwald-Hartwig Cross-Coupling ArylHalide->Reaction Amine Primary or Secondary Amine Amine->Reaction CatalystSystem Pd Pre-catalyst + Bulky Phosphine Ligand CatalystSystem->Reaction Base Strong, Non-nucleophilic Base (e.g., NaOt-Bu) Base->Reaction Product 5-Amino-thiazole Derivative Reaction->Product

Caption: Key components and outcome of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

Reaction: Synthesis of Ethyl 5-(morpholino)thiazole-4-carboxylate

  • Inert Atmosphere Setup:

    • To a glovebox or a flame-dried Schlenk flask under an inert atmosphere, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Catalyst and Reagent Addition:

    • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

    • Add ethyl 5-chlorothiazole-4-carboxylate (1.0 mmol, 1.0 equiv.).

    • Add anhydrous toluene (5 mL).

  • Amine Addition:

    • Add morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction Execution:

    • Seal the flask and heat the mixture to 100 °C with stirring.

    • Monitor the reaction by LC-MS. The reaction is often complete within 2-12 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution.

    • Extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by silica gel chromatography to yield the desired 5-aminothiazole derivative.

Conclusion and Future Outlook

Ethyl 5-chlorothiazole-4-carboxylate is a powerful scaffold for the rapid elaboration of molecular complexity. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—provide reliable and versatile pathways to a vast chemical space of novel thiazole derivatives. By understanding the fundamental principles behind catalyst selection, reaction conditions, and mechanism, researchers in drug discovery and materials science can effectively leverage this building block to accelerate innovation. The continued development of more active and robust catalyst systems will undoubtedly further expand the utility of this and other challenging heteroaryl halides in synthesis.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Role of Boronic Esters in the Suzuki–Miyaura Reaction. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345–390. [Link]

  • Mohan, M., et al. (2019). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Journal of the Iranian Chemical Society, 16(9), 1999-2008. [Link]

  • Boyd, R. J., et al. (2005). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Journal of Heterocyclic Chemistry, 42(1), 61-66. [Link]

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  • Adhikari, M., et al. (1998). A one-pot synthesis of alkyl 5-amino-2-mercaptothiazole-4-carboxylates and sulphur-Claisen type rearrangement reactions of the corresponding S-allyl/propargyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (22), 3751-3756. [Link]

  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 4446-4462. [Link]

  • Sonawane, K. D., & Jagtap, A. R. (2011). Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. E-Journal of Chemistry, 8(4), 1900-1906. [Link]

  • Vekariya, R. J., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences, 13(2), 70-80. [Link]

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  • Royal Society of Chemistry. (2024). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. [Link]

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Application Note & Protocol: A Robust and Scalable Two-Step Synthesis of Ethyl 5-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 5-chlorothiazole-4-carboxylate is a pivotal heterocyclic building block in the synthesis of various pharmaceutical and agrochemical agents. Its structural motif is integral to numerous biologically active compounds, making a reliable and scalable synthetic route essential for drug development and manufacturing. This application note details a robust, two-step process for the kilogram-scale synthesis of Ethyl 5-chlorothiazole-4-carboxylate. The strategy employs a classic Hantzsch thiazole synthesis to construct the core heterocycle, followed by a regioselective electrophilic chlorination. We provide in-depth procedural details, mechanistic insights, process safety considerations, and analytical protocols to ensure a reproducible and high-yielding outcome suitable for industrial application.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a prominent feature in a multitude of FDA-approved drugs and biologically active molecules, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] Thiazole derivatives exhibit a vast range of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-tumor properties.[1] Ethyl 5-chlorothiazole-4-carboxylate, in particular, serves as a key intermediate, where the chloro and ester functionalities provide versatile handles for further molecular elaboration.

The development of a scalable, cost-effective, and safe synthesis is paramount for advancing compounds from research to commercial production. This guide is designed for researchers, process chemists, and drug development professionals, offering a comprehensive framework for the production of this valuable intermediate.

Overall Synthetic Strategy

The selected synthetic pathway is a two-stage process designed for scalability and efficiency.

  • Stage 1: Hantzsch Thiazole Synthesis. Formation of the intermediate, Ethyl thiazole-4-carboxylate, via the condensation of an α-halo ketoester (Ethyl 2-chloroacetoacetate) and a thioamide (Thioformamide). This reaction is a cornerstone of heterocyclic chemistry, known for its reliability and high yields.[3]

  • Stage 2: Regioselective Chlorination. Introduction of the chlorine atom at the C5 position of the thiazole ring through electrophilic aromatic substitution using sulfuryl chloride. The electron-rich nature of the thiazole ring directs the substitution to the most nucleophilic position.

Start Starting Materials (Ethyl 2-chloroacetoacetate, Thioformamide) Stage1 Stage 1: Hantzsch Cyclization Start->Stage1 Intermediate Intermediate (Ethyl thiazole-4-carboxylate) Stage1->Intermediate Formation of Thiazole Ring Chlorination Stage 2: Electrophilic Chlorination (Sulfuryl Chloride) Intermediate->Chlorination Product Final Product (Ethyl 5-chlorothiazole-4-carboxylate) Chlorination->Product Regioselective C5-Chlorination

Caption: High-level overview of the two-stage synthetic strategy.

Stage 1: Scale-up Synthesis of Ethyl thiazole-4-carboxylate

Reaction Principle and Mechanism

The Hantzsch thiazole synthesis is a classic condensation reaction. The mechanism proceeds via an initial nucleophilic attack of the sulfur atom from thioformamide onto the electrophilic carbon of the α-halo ester (S-alkylation). This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl. A final dehydration step yields the aromatic thiazole ring.[3] This one-pot reaction is highly efficient for constructing the desired heterocyclic core.

Process Considerations for Scale-Up
  • Solvent Selection: Ethanol is the solvent of choice due to its excellent solvency for the reactants, relatively low cost, and a favorable environmental and safety profile compared to other organic solvents.

  • Exotherm Control: The initial S-alkylation step is exothermic. On a large scale, controlling the addition rate of the reactants and maintaining a consistent reaction temperature (typically via a reactor jacket) is critical to prevent side reactions and ensure process safety.

  • Work-up and Isolation: The work-up is designed to remove impurities and isolate the product efficiently. A liquid-liquid extraction with a suitable organic solvent like ethyl acetate is employed. The choice of ethyl acetate is strategic; it is a good solvent for the product and has limited miscibility with water, facilitating clean phase separation.[4] Subsequent washing with brine removes residual water and water-soluble impurities.

Detailed Experimental Protocol (1 kg Scale)

Materials & Reagents

ReagentFormulaMW ( g/mol )Moles (mol)Equiv.Amount
Ethyl 2-chloroacetoacetateC₆H₉ClO₃164.596.081.01.00 kg
ThioformamideCH₃NS61.106.691.1408 g
Ethanol (200 Proof)C₂H₅OH46.07--8.0 L
Ethyl AcetateC₄H₈O₂88.11--10.0 L
Saturated NaHCO₃ (aq)NaHCO₃84.01--5.0 L
Brine (Saturated NaCl)NaCl58.44--3.0 L
Sodium Sulfate (anhydrous)Na₂SO₄142.04--500 g

Procedure

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and a nitrogen inlet.

  • Reagent Charging: Charge the reactor with ethanol (8.0 L). Begin stirring and bring the temperature to 25 °C.

  • Reactant Addition: Add thioformamide (408 g) to the ethanol. Once dissolved, slowly add ethyl 2-chloroacetoacetate (1.00 kg) over 60-90 minutes, maintaining the internal temperature below 40 °C using the reactor cooling jacket.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cooling & Solvent Removal: Cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol.

  • Work-up & Extraction: To the resulting oil, add water (5.0 L) and ethyl acetate (5.0 L). Stir vigorously for 15 minutes. Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 2.5 L).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (5.0 L) and brine (3.0 L). The bicarbonate wash is crucial to neutralize any residual acid.

  • Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate (500 g), filter, and concentrate under reduced pressure to yield Ethyl thiazole-4-carboxylate as a pale yellow oil.

  • Expected Outcome: Yield: 75-85%; Purity (HPLC): >95%.

Stage 2: Scale-up Chlorination of Ethyl thiazole-4-carboxylate

Reaction Principle and Mechanism

This stage involves the electrophilic aromatic substitution on the electron-rich thiazole ring. The C5 position is the most nucleophilic and sterically accessible site, leading to high regioselectivity. Sulfuryl chloride (SO₂Cl₂) acts as the source of the electrophilic chlorine species (Cl⁺). The reaction proceeds rapidly and is highly exothermic.

Process Considerations for Scale-Up
  • Chlorinating Agent: Sulfuryl chloride is highly effective and atom-economical for industrial synthesis. However, it is extremely corrosive and toxic, reacting violently with water. It also generates HCl and SO₂ as byproducts. Therefore, the reaction must be conducted in a well-ventilated area or a walk-in hood, and the reactor must be equipped with a gas outlet connected to a caustic scrubber (e.g., NaOH solution) to neutralize the acidic off-gases.

  • Solvent Selection: Dichloromethane (DCM) is an appropriate solvent as it is inert to the reaction conditions and has a low boiling point, which simplifies its removal.

  • Strict Temperature Control: This reaction is highly exothermic. Failure to control the temperature can lead to a runaway reaction and the formation of undesired, over-chlorinated byproducts. A robust cooling system is mandatory. The sulfuryl chloride must be added slowly and sub-surface to ensure rapid mixing and heat dissipation.

  • Quenching: The reaction must be quenched carefully by slowly adding the reaction mixture to a cold, stirred solution of a weak base (e.g., sodium bicarbonate). This neutralizes the excess sulfuryl chloride and the HCl generated during the reaction. Never add water directly to the reaction mixture.

Detailed Experimental Protocol (1 kg Scale)

Materials & Reagents

ReagentFormulaMW ( g/mol )Moles (mol)Equiv.Amount
Ethyl thiazole-4-carboxylateC₆H₇NO₂S157.196.361.01.00 kg
Sulfuryl ChlorideSO₂Cl₂134.976.681.05902 g (540 mL)
Dichloromethane (DCM)CH₂Cl₂84.93--10.0 L
Saturated NaHCO₃ (aq)NaHCO₃84.01--8.0 L
Brine (Saturated NaCl)NaCl58.44--3.0 L
Sodium Sulfate (anhydrous)Na₂SO₄142.04--500 g

Procedure

  • Reactor Setup: Use the same 20 L reactor system as Stage 1, ensuring it is scrupulously dry. Connect the condenser outlet to a caustic scrubber.

  • Reagent Charging: Charge the reactor with Ethyl thiazole-4-carboxylate (1.00 kg) and dichloromethane (10.0 L). Stir to dissolve and cool the solution to 0-5 °C using the reactor jacket.

  • Slow Addition of Chlorinating Agent: Slowly add sulfuryl chloride (902 g) dropwise or via a pump over 2-3 hours. Critically maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 1-2 hours. Monitor the reaction to completion by HPLC.

  • Quenching: In a separate vessel, prepare a stirred solution of saturated sodium bicarbonate (8.0 L) cooled to ~10 °C. Slowly and carefully transfer the reaction mixture into the bicarbonate solution, ensuring the temperature of the quench pot does not exceed 20 °C. Vigorous gas evolution (CO₂) will occur.

  • Extraction & Washing: Separate the organic (DCM) layer. Wash the organic layer sequentially with water (3.0 L) and brine (3.0 L).

  • Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate (500 g), filter, and concentrate under reduced pressure. The crude product may be recrystallized from a suitable solvent system (e.g., heptane/ethyl acetate) to achieve high purity.

  • Expected Outcome: Yield: 80-90%; Purity (HPLC): >98%.

Overall Process Workflow and Characterization

cluster_0 Stage 1: Hantzsch Synthesis cluster_1 Stage 2: Chlorination s1_charge 1. Charge Reactor (Ethanol, Thioformamide) s1_add 2. Add Ethyl 2-chloroacetoacetate (T < 40°C) s1_charge->s1_add s1_react 3. Heat to Reflux (4-6 hours) s1_add->s1_react s1_distill 4. Distill Ethanol s1_react->s1_distill s1_workup 5. Quench (H₂O) & Extract (Ethyl Acetate) s1_distill->s1_workup s1_wash 6. Wash & Dry s1_workup->s1_wash s1_iso 7. Isolate Intermediate s1_wash->s1_iso s2_charge 8. Charge Reactor (Intermediate, DCM) s1_iso->s2_charge QC Analysis (HPLC, NMR) s2_add 9. Add SO₂Cl₂ (T < 10°C) s2_charge->s2_add s2_react 10. Stir at 5-10°C (1-2 hours) s2_add->s2_react s2_quench 11. Quench into NaHCO₃(aq) s2_react->s2_quench s2_workup 12. Extract, Wash & Dry s2_quench->s2_workup s2_recrys 13. Recrystallize s2_workup->s2_recrys s2_iso 14. Isolate Final Product s2_recrys->s2_iso

Caption: Detailed step-by-step workflow for the two-stage synthesis.

Analytical Characterization

  • Identity: Confirm the structure of the intermediate and final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • Purity: Determine the purity of the final product using High-Performance Liquid Chromatography (HPLC) with a standard reference.

  • Residual Solvents: Analyze for residual solvents using Gas Chromatography (GC).

Safety and Handling

All operations should be conducted by trained personnel in a controlled environment.

  • Personal Protective Equipment (PPE): Safety glasses, flame-retardant lab coat, and chemical-resistant gloves are mandatory.[3]

  • Chemical Hazards:

    • Ethyl 2-chloroacetoacetate: Is a lachrymator (causes tearing) and should be handled in a fume hood.[3]

    • Thioformamide: Has an unpleasant odor and is toxic. Handle with appropriate caution in a well-ventilated fume hood.

    • Sulfuryl Chloride: Highly toxic, corrosive, and reacts violently with water. Handle only in a dry atmosphere and in a high-performance fume hood. Ensure an appropriate neutralizing agent (e.g., sodium bicarbonate) is readily available for spills.

    • Dichloromethane: A suspected carcinogen. Minimize exposure by handling in a closed system or a fume hood.

  • Engineering Controls: Use of a jacketed reactor for temperature control is essential. A caustic scrubber system is mandatory for the chlorination step to neutralize corrosive and toxic off-gases.

Conclusion

This application note provides a validated and detailed two-step protocol for the scale-up synthesis of Ethyl 5-chlorothiazole-4-carboxylate. By following the Hantzsch cyclization and subsequent regioselective chlorination procedures outlined, researchers and process chemists can reliably produce this key intermediate in high yield and purity. The emphasis on process controls, safety, and mechanistic understanding ensures that the protocol is robust, reproducible, and suitable for transitioning from laboratory to pilot plant or manufacturing scale.

References

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Application Notes and Protocols: The Strategic Use of Ethyl 5-chlorothiazole-4-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 5-chlorothiazole-4-carboxylate stands as a pivotal heterocyclic building block in the landscape of organic synthesis, particularly within medicinal chemistry and drug development. The thiazole ring is a well-established "privileged scaffold," appearing in numerous FDA-approved pharmaceuticals and clinical candidates owing to its diverse biological activities.[1] This guide provides an in-depth exploration of Ethyl 5-chlorothiazole-4-carboxylate's synthetic utility, focusing on its reactivity and offering detailed, field-proven protocols for its application in key transformations. We will delve into the causality behind experimental choices for palladium-catalyzed cross-coupling reactions and the strategic conversion of its ester functionality into diverse carboxamides, providing researchers with the foundational knowledge to effectively leverage this versatile intermediate.

Introduction: A Profile of a High-Value Synthetic Intermediate

Ethyl 5-chlorothiazole-4-carboxylate is a multifunctional molecule whose value is derived from its distinct reactive sites, which can be addressed with high selectivity. Understanding its structural features is key to unlocking its synthetic potential.

  • The C5-Chloride: The chlorine atom at the 5-position of the thiazole ring is an excellent leaving group. This site is primed for reactions that form new carbon-carbon or carbon-heteroatom bonds, most notably through transition-metal-catalyzed cross-coupling reactions. Its reactivity allows for the introduction of a wide array of substituents, enabling the systematic exploration of chemical space in drug discovery programs.

  • The C4-Ethyl Ester: The ester group at the 4-position offers a secondary handle for molecular diversification. It can be readily hydrolyzed to the corresponding carboxylic acid.[1] This carboxylic acid is a versatile precursor for the synthesis of amides, esters, and other derivatives through well-established coupling methodologies.[2][3]

The strategic, and often orthogonal, manipulation of these two functional groups makes Ethyl 5-chlorothiazole-4-carboxylate an ideal starting material for building complex molecular architectures and generating libraries of compounds for biological screening.

Foundational Synthetic Transformations and Protocols

The true power of this building block is realized in its application. The following sections provide detailed protocols for three of its most critical and widely applicable synthetic transformations.

Suzuki-Miyaura Cross-Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a C(sp²)-C(sp²) bond between the thiazole core and various aryl or vinyl boronic acids.[4] This reaction is instrumental in constructing the biaryl motifs frequently found in kinase inhibitors and other targeted therapeutics.[5]

Reaction Principle: The reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the final product and regenerate the active catalyst.[6] The base is crucial for activating the boronic acid to facilitate the transmetalation step.

Suzuki_Workflow Start Ethyl 5-chlorothiazole-4-carboxylate + Arylboronic Acid ReactionVessel Inert Atmosphere Heat (e.g., 80-100 °C) Start->ReactionVessel Reagents Pd Catalyst (e.g., Pd(OAc)₂/SPhos) Base (e.g., K₃PO₄) Solvent (e.g., Toluene/H₂O) Reagents->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product Ethyl 5-arylthiazole-4-carboxylate Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of Ethyl 5-phenylthiazole-4-carboxylate

  • Vessel Preparation: To a flame-dried Schlenk flask, add Ethyl 5-chlorothiazole-4-carboxylate (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and Sphos (0.04 mmol, 4 mol%).

  • Atmosphere Control: Seal the flask with a septum, and purge the vessel by alternating between vacuum and an inert gas (Argon or Nitrogen) for at least three cycles. This is critical as oxygen can deactivate the palladium catalyst.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe. The biphasic system is common and often enhances reaction rates.

  • Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Extraction: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers in a separatory funnel. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.[6][7]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ComponentReagent/ConditionRole & Rationale
Catalyst Pd(OAc)₂ / SPhosPd(0) is the active catalyst; SPhos is a bulky phosphine ligand that stabilizes the catalyst and promotes efficient oxidative addition and reductive elimination.[8]
Base K₃PO₄ or K₂CO₃Activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.
Solvent Toluene/H₂O or DioxaneAprotic organic solvents are standard; water is often added to help dissolve the inorganic base.
Temperature 60-100 °CProvides the necessary activation energy for the catalytic cycle, particularly the oxidative addition step.[6]
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction is a highly efficient method for forming a C(sp²)-C(sp) bond, linking the thiazole ring to a terminal alkyne.[9] This transformation is invaluable for synthesizing intermediates that can undergo further reactions like cycloadditions or for creating final products where the rigid alkyne linker is a key structural element.

Reaction Principle: This reaction utilizes a dual catalytic system. A palladium catalyst facilitates the main cross-coupling cycle (oxidative addition, reductive elimination), while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.[10] An amine base serves both to neutralize the HX byproduct and as a solvent.

Sonogashira_Workflow Start Ethyl 5-chlorothiazole-4-carboxylate + Terminal Alkyne ReactionVessel Inert Atmosphere RT to 80 °C Start->ReactionVessel Reagents Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., TEA or DIPEA) Reagents->ReactionVessel Workup Filter Catalyst & Extraction ReactionVessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product Ethyl 5-alkynylthiazole-4-carboxylate Purification->Product Amide_Workflow Start Ethyl 5-chlorothiazole- 4-carboxylate Step1 Step 1: Hydrolysis Base (e.g., LiOH) Solvent (e.g., THF/H₂O) Start->Step1 Intermediate 5-Chlorothiazole- 4-carboxylic Acid Step1->Intermediate Acidic Workup Step2 Step 2: Amide Coupling Amine (R-NH₂) Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Intermediate->Step2 Product 5-Chlorothiazole- 4-carboxamide Derivative Step2->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl 5-chlorothiazole-4-carboxylate Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 5-chlorothiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

The thiazole moiety is a cornerstone in many biologically active molecules, and the purity of its derivatives is paramount for successful downstream applications.[1] Ethyl 5-chlorothiazole-4-carboxylate, with its reactive chloro and ester functionalities, presents a unique set of purification challenges. This guide will address these challenges in a practical question-and-answer format.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of Ethyl 5-chlorothiazole-4-carboxylate.

Q1: My final product shows persistent impurities by ¹H NMR and LC-MS after column chromatography. What are the likely culprits and how can I remove them?

A1: Persistent impurities in Ethyl 5-chlorothiazole-4-carboxylate purification often stem from unreacted starting materials, reaction byproducts, or degradation products. The common synthesis routes, such as variations of the Hantzsch thiazole synthesis, can lead to specific impurities.[2][3]

Potential Impurities and Their Origins:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include α-halo-β-ketoesters and a sulfur source (e.g., thioamide).

  • Isomeric Byproducts: In the Hantzsch synthesis, the formation of isomeric 2-imino-2,3-dihydrothiazoles can occur, particularly under acidic conditions.[4][5]

  • Hydrolysis Products: The ester group can be susceptible to hydrolysis, especially during aqueous work-up, leading to the corresponding carboxylic acid. This is a common issue with related thiazole esters.

  • Over-chlorination/Halogen Exchange Products: Depending on the chlorinating agent and reaction conditions, you might see minor amounts of di-chlorinated species or other halogenated derivatives.

Troubleshooting Workflow:

start Impure Product Post-Chromatography check_impurities Identify Impurities (NMR, LC-MS) start->check_impurities polar_impurities Polar Impurities (e.g., Carboxylic Acid) check_impurities->polar_impurities Polar? nonpolar_impurities Non-Polar/Co-eluting Impurities check_impurities->nonpolar_impurities Non-polar? wash Aqueous Wash (e.g., sat. NaHCO₃) polar_impurities->wash column_optimization Optimize Chromatography nonpolar_impurities->column_optimization re_extract Re-extract with Organic Solvent wash->re_extract recrystallize Recrystallization re_extract->recrystallize final_product Pure Product recrystallize->final_product column_optimization->recrystallize

Caption: Troubleshooting workflow for persistent impurities.

Detailed Remediation Steps:

  • Aqueous Wash: If you suspect acidic impurities like the hydrolyzed carboxylic acid, dissolve your crude product in a water-immiscible solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove the acidic components.[6]

  • Chromatography Optimization:

    • Solvent System: If impurities are co-eluting with your product, consider changing the solvent system. A common mobile phase is a gradient of ethyl acetate in hexanes.[6] For more polar impurities, a system like methanol in dichloromethane might offer better separation.[7]

    • Gradient Profile: Switch from a step-gradient to a shallow linear gradient to improve resolution between closely eluting spots.

  • Recrystallization: This is often the most effective final purification step. See Q2 for a detailed guide on solvent selection.

Q2: I am struggling to achieve high purity by recrystallization. How do I select the optimal solvent system?

A2: Recrystallization is a powerful technique, but its success is highly dependent on the choice of solvent. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Recommended Solvent Screening Protocol:

  • Initial Screening: In small test tubes, test the solubility of ~20 mg of your crude product in 0.5 mL of various solvents at room temperature and upon heating.

  • Cooling and Crystallization: If the compound dissolves upon heating, allow the solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

  • Solvent Pairs: If no single solvent is ideal, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently heat until the solution is clear again, then allow it to cool slowly.

Solvent Selection Table:

Solvent/SystemPolarityBoiling Point (°C)Suitability for Ethyl 5-chlorothiazole-4-carboxylate
Hexanes/HeptanesNon-polar69 / 98Good "poor" solvent for solvent pairs.
TolueneNon-polar111Potential for good crystal formation; higher boiling point.
Ethyl AcetateMid-polar77Often used in chromatography; may have high solubility.
Isopropanol/EthanolPolar82 / 78Good "good" solvent; may require a non-polar co-solvent.
n-ButanolPolar118Has been shown to be effective for similar compounds.[8]
Ethyl Acetate/HexanesVariableVariableA good starting point for a binary system.
Dichloromethane/HexanesVariableVariableAnother viable binary system.
Q3: My product appears to be degrading during purification, leading to lower yields and the appearance of new spots on TLC. What could be the cause?

A3: Degradation can be due to thermal instability or sensitivity to acidic/basic conditions during work-up.

Potential Causes and Solutions:

  • Thermal Instability: While some related compounds can be distilled under reduced pressure[9], prolonged exposure to high temperatures during solvent evaporation or distillation should be avoided.

    • Solution: Use a rotary evaporator with a water bath temperature below 50°C. If distillation is necessary, use high vacuum to lower the boiling point.

  • Hydrolytic Instability: The ester and chloro groups can be sensitive to hydrolysis.

    • Solution: During aqueous work-up, use mild bases like sodium bicarbonate for neutralization and avoid prolonged contact with aqueous layers. Ensure the organic extracts are thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal.

Frequently Asked Questions (FAQs)

Q: What is a typical purity for commercially available Ethyl 5-chlorothiazole-4-carboxylate? A: Commercially available Ethyl 5-chlorothiazole-4-carboxylate is often supplied at a purity of 97% or higher.

Q: What are the key safety precautions when handling this compound? A: Halogenated thiazole derivatives should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Thiazole derivatives can be skin and eye irritants.

Q: Which analytical techniques are best for assessing the purity of the final product? A: High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity analysis of compounds like this.[2][10] A reversed-phase C18 column with a UV detector is typically used. ¹H NMR spectroscopy is excellent for structural confirmation and identifying impurities if they are present in sufficient quantities. Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress and assessing the number of components in a sample.

Purity Analysis Workflow:

start Purified Product tlc TLC Analysis start->tlc Initial Check nmr ¹H NMR Spectroscopy tlc->nmr Single Spot hplc HPLC Analysis nmr->hplc Correct Structure ms Mass Spectrometry hplc->ms Purity >98% final_purity Final Purity Assessment ms->final_purity Correct Mass

Caption: Recommended workflow for purity analysis.

Q: Can I purify this compound by distillation? A: While distillation of a related compound under reduced pressure has been reported[9], it may not be the ideal method for Ethyl 5-chlorothiazole-4-carboxylate due to the potential for thermal degradation. If you choose to attempt distillation, it is crucial to use high vacuum to keep the temperature as low as possible. Column chromatography and recrystallization are generally the preferred methods for achieving high purity.

References

  • New Drug Approvals. (n.d.). Thiazole derivative. Retrieved from [Link]

  • MDPI. (2025, February 18). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Google Patents. (n.d.). CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof.
  • ResearchGate. (2025, August 7). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Retrieved from [Link]

  • PubMed Central. (n.d.). Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • ResearchGate. (2024, July 3). How to solve the problem with His-tagged protein purification?. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. Retrieved from [Link]

  • Review on the modern analytical advancements in impurities testing. (n.d.). Retrieved from [Link]

  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • YouTube. (2023, January 13). Common Problems During His-tag Purification. Retrieved from [Link]

  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation of chlorothiazole derivatives - EP 0446913 A1. Retrieved from [Link]

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Technical Support Center: Controlling Regioselectivity in Reactions of Ethyl 5-Chlorothiazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 5-chlorothiazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges and frequently asked questions regarding the control of regioselectivity in its various chemical transformations. Our aim is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction to the Challenge of Regioselectivity

Ethyl 5-chlorothiazole-4-carboxylate is a valuable heterocyclic compound, featuring multiple reactive sites. The thiazole ring itself has distinct electronic properties, with the C2 position being the most acidic and susceptible to deprotonation, while the C5-chloro group offers a handle for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The ethyl carboxylate at the C4 position further influences the reactivity of the ring through its electron-withdrawing nature. Achieving desired regioselectivity is paramount for the successful synthesis of target molecules. This guide will delve into the nuances of controlling reaction outcomes at these specific positions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Nucleophilic Aromatic Substitution (SNAr)

Question 1: I am attempting a nucleophilic aromatic substitution on ethyl 5-chlorothiazole-4-carboxylate with an amine, but I am observing low conversion and the formation of side products. What are the key factors to consider for a successful SNAr reaction at the C5 position?

Answer: Successful SNAr at the C5 position of ethyl 5-chlorothiazole-4-carboxylate hinges on several critical factors that influence the reaction kinetics and minimize side reactions.

Causality Behind Experimental Choices: The thiazole ring is electron-deficient, which is a prerequisite for SNAr. The electron-withdrawing ethyl carboxylate group at C4 further activates the C5 position towards nucleophilic attack. However, the nucleophilicity of the amine and the reaction conditions must be carefully optimized.

Troubleshooting Steps:

  • Choice of Base: A non-nucleophilic, moderately strong base is often required to deprotonate the amine, increasing its nucleophilicity. However, an overly strong base can lead to unwanted side reactions, such as deprotonation of the thiazole ring at the C2 position.

  • Solvent Selection: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cationic counter-ion of the nucleophile and do not interfere with the reaction.

  • Temperature Control: While heating is typically necessary to drive the reaction to completion, excessive temperatures can lead to decomposition of the starting material or the product. A systematic temperature screen is recommended.

  • Nucleophile Strength: The inherent nucleophilicity of the amine is crucial. Electron-rich amines will react more readily than electron-deficient ones. For less reactive amines, consider using a stronger base or a catalytic system.

Self-Validating Protocol Example:

ParameterRecommended ConditionRationale
Solvent Anhydrous DMFPolar aprotic, solubilizes reactants.
Base K₂CO₃ or Cs₂CO₃Moderately strong, non-nucleophilic.
Temperature 80-120 °CBalances reaction rate and stability.
Atmosphere Inert (N₂ or Ar)Prevents side reactions with atmospheric moisture and oxygen.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Question 2: I am trying to perform a Suzuki coupling with an arylboronic acid at the C5 position, but I am getting significant amounts of homocoupling of the boronic acid and low yield of the desired product. How can I optimize this reaction?

Answer: The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success with heteroaryl chlorides like ethyl 5-chlorothiazole-4-carboxylate is highly dependent on the catalytic system and reaction conditions.[1] Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.

Causality Behind Experimental Choices: The key to a successful Suzuki coupling is the efficient oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to form the product.[2] The choice of ligand is critical to facilitate these steps and suppress side reactions.

Troubleshooting and Optimization Workflow:

G start Low Yield in Suzuki Coupling ligand Screen Phosphine Ligands (e.g., SPhos, XPhos) start->ligand Ligand choice is critical base Vary the Base (e.g., K3PO4, CsF) ligand->base Base activates boronic acid solvent Optimize Solvent System (e.g., Toluene/H2O, Dioxane) base->solvent Solvent affects solubility & kinetics temp Adjust Temperature solvent->temp Temperature influences rate boronic Check Boronic Acid Quality temp->boronic Impurities can inhibit catalyst product High Yield of Desired Product boronic->product

Caption: Troubleshooting workflow for Suzuki coupling optimization.

Detailed Protocol Steps:

  • Degassing: Thoroughly degas all solvents and the reaction mixture to remove oxygen, which can lead to boronic acid homocoupling and catalyst deactivation.

  • Ligand Selection: For challenging substrates like heteroaryl chlorides, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often necessary to promote the oxidative addition step.

  • Base Choice: The base plays a crucial role in the transmetalation step. A weaker base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) can sometimes be more effective than stronger bases like carbonates.

  • Boronic Acid Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can help drive the reaction to completion. Ensure the boronic acid is pure and anhydrous.

Question 3: I want to perform a Buchwald-Hartwig amination. What are the key considerations for achieving high regioselectivity at the C5 position?

Answer: The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[3][4] Similar to Suzuki coupling, the success of this reaction on ethyl 5-chlorothiazole-4-carboxylate is highly dependent on the palladium catalyst and ligand system.

Causality Behind Experimental Choices: The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the aminated product.[5][6] The ligand's steric and electronic properties are crucial for promoting the reductive elimination step, which is often rate-limiting.

Key Parameters for Regioselective Buchwald-Hartwig Amination:

ParameterRecommendationRationale and Expert Insight
Catalyst Precursor Pd₂(dba)₃ or Pd(OAc)₂Common and reliable Pd(0) and Pd(II) sources.
Ligand Josiphos-type or Buchwald-type biarylphosphine ligandsThese ligands have proven effective for coupling with heteroaryl chlorides.
Base NaOtBu or LHMDSStrong, non-nucleophilic bases are required to deprotonate the amine.
Solvent Toluene or DioxaneAnhydrous, non-polar aprotic solvents are generally preferred.
Temperature 80-110 °CHeating is typically required, but should be optimized.
Section 3: C-H Functionalization and Metalation

Question 4: I am interested in functionalizing the C2 position of the thiazole ring. Is direct C-H activation a viable strategy, and how can I control regioselectivity over reaction at the C5-Cl bond?

Answer: Yes, direct C-H functionalization at the C2 position of the thiazole ring is a well-established and powerful strategy. The C2-H bond is the most acidic proton on the thiazole ring, making it susceptible to deprotonation or directed C-H activation.[7][8]

Controlling Regioselectivity:

The key to selectively functionalizing the C2 position over the C5 position is to choose a reaction that specifically targets the C-H bond.

  • Directed Ortho-Metalation (DoM): This is not directly applicable here in the traditional sense, as there isn't a directing group ortho to the C2 proton.[9] However, the inherent acidity of the C2 proton allows for direct deprotonation with a strong base.

  • Palladium-Catalyzed C-H Activation: Many modern palladium-catalyzed reactions can selectively functionalize C-H bonds. By choosing appropriate ligands and reaction conditions, it is possible to favor C-H activation over oxidative addition at the C-Cl bond.[10]

Decision Tree for C2 vs. C5 Functionalization:

G start Desired Functionalization Site? c2 C2-H Functionalization start->c2 C2 Position c5 C5-Cl Functionalization start->c5 C5 Position deprotonation Direct Deprotonation (e.g., n-BuLi, LDA) c2->deprotonation pd_ch Pd-Catalyzed C-H Activation c2->pd_ch snar Nucleophilic Aromatic Substitution c5->snar cross_coupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) c5->cross_coupling

Caption: Decision-making for regioselective functionalization.

Experimental Protocol for C2-Deuteration (as a proof of principle for C2 functionalization):

  • Setup: To a flame-dried flask under an argon atmosphere, add ethyl 5-chlorothiazole-4-carboxylate (1.0 eq).

  • Solvent: Add anhydrous THF.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of n-butyllithium (1.1 eq) in hexanes. Stir for 30 minutes at -78 °C.

  • Quenching: Add D₂O (2.0 eq) and allow the reaction to slowly warm to room temperature.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

  • Analysis: Analyze the product by ¹H NMR to confirm deuterium incorporation at the C2 position.

This experiment validates the selective deprotonation at C2, which can then be trapped with various electrophiles.

References
  • ChemRxiv. (2020). Selective C-H Chalcogenation of Thiazoles via Thiazol-2-yl-phosphonium Salts. [Link]

  • National Institutes of Health. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • ACS Publications. (2020). C-H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. [Link]

  • ResearchGate. (2025). Regioselectivity in the Multicomponent Reaction of 5-aminopyrazoles, Meldrum's Acid and Triethyl Orthoformate. [Link]

  • RSC Publishing. (n.d.). Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. [Link]

  • MDPI. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. [Link]

  • National Institutes of Health. (n.d.). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. [Link]

  • StackExchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. [Link]

  • RSC Publishing. (n.d.). Regioselective ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazole via tandem substrate-assisted C–H iodination and trifluoromethylthiolation. [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (2025). Mechanism and origin of stereoselectivity and regioselectivity in cobalt-catalyzed C-H functionalization of arylphosphinamide. [Link]

  • PubMed. (2025). Mechanisms and Origins of Regioselectivity in Rare-Earth-Catalyzed C-H Functionalization of Anisoles and Thioanisoles. [Link]

  • Systematic Reviews in Pharmacy. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]

  • RSC Publishing. (n.d.). Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation. [Link]

  • PubMed. (2020). Selective C-H chalcogenation of thiazoles via thiazol-2-yl-phosphonium salts. [Link]

  • YouTube. (2019). introduction to regioselectivity in aromatic reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS Publications. (2020). C–H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. [Link]

  • ResearchGate. (2025). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • PubMed Central. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. [Link]

  • RSC Publishing. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]

  • Harvard University. (n.d.). Directed ortho metalation. [Link]

  • Frontiers. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. [Link]

  • RSC Publishing. (n.d.). Highly selective aromatic chlorinations. Part 2. The chlorination of substituted phenols, anisoles, anilines, and related compounds with N-chloroamines in acidic solution. [Link]

  • RSC Publishing. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. [Link]

  • MDPI. (n.d.). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. [Link]

  • MDPI. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]

  • Harvard University. (n.d.). The Suzuki Reaction. [Link]

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Technical Support Center: Optimizing the Synthesis of Ethyl 5-Chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 5-chlorothiazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the common challenges encountered during its synthesis.

I. Introduction to the Synthesis of Ethyl 5-Chlorothiazole-4-carboxylate

The primary and most established method for synthesizing the thiazole ring of Ethyl 5-chlorothiazole-4-carboxylate is the Hantzsch thiazole synthesis. This versatile reaction involves the condensation of an α-haloketone with a thioamide.[1][2] For the specific synthesis of Ethyl 5-chlorothiazole-4-carboxylate, the key precursors are typically Ethyl 2,4-dichloro-3-oxobutanoate and thioformamide .

The reaction proceeds through a well-understood mechanism involving nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3]

II. Visualizing the Synthetic Pathway

To provide a clear overview of the Hantzsch synthesis for Ethyl 5-chlorothiazole-4-carboxylate, the following workflow and reaction mechanism diagrams are provided.

Hantzsch Thiazole Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start Dissolve Thioformamide in Solvent Add_Haloketone Add Ethyl 2,4-dichloro-3-oxobutanoate Start->Add_Haloketone Heat Heat to Reflux Add_Haloketone->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Neutralize Neutralize Cool->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Purify Purify by Column Chromatography or Recrystallization Extract->Purify Product Ethyl 5-chlorothiazole-4-carboxylate Purify->Product

Caption: General laboratory workflow for the Hantzsch synthesis of Ethyl 5-chlorothiazole-4-carboxylate.

Hantzsch_Mechanism Thioformamide Thioformamide Intermediate1 Thioether Intermediate Thioformamide->Intermediate1 Nucleophilic Attack Haloketone Ethyl 2,4-dichloro-3-oxobutanoate Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Ethyl 5-chlorothiazole-4-carboxylate Intermediate2->Product Dehydration Water H₂O Intermediate2->Water

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

III. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Ethyl 5-chlorothiazole-4-carboxylate.

Q1: My reaction is not proceeding to completion, resulting in a low yield of the desired product. What are the likely causes?

A1: Several factors can contribute to low or no yield in the Hantzsch thiazole synthesis. Consider the following troubleshooting steps:

  • Purity of Starting Materials: The quality of your starting materials is critical. Ensure that the Ethyl 2,4-dichloro-3-oxobutanoate and thioformamide are of high purity. Impurities can lead to side reactions or inhibit the desired transformation.

  • Reaction Temperature: The reaction is temperature-sensitive. If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can cause decomposition of the reactants and the product.[4] A reflux in a suitable solvent like ethanol (around 78-80 °C) is a common starting point.[3]

  • Solvent Choice: The choice of solvent is crucial for ensuring that all reactants are in solution and can interact effectively. While ethanol is commonly used, other solvents like acetone or a mixture of solvents may be necessary to improve solubility and reaction kinetics.[5][6]

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.[3]

Q2: My crude product shows multiple spots on the TLC plate, indicating significant impurities. What are these impurities and how can I minimize them?

A2: The presence of multiple spots on a TLC plate is a common issue. Here are the likely culprits and how to address them:

  • Unreacted Starting Materials: The most common impurities are unreacted Ethyl 2,4-dichloro-3-oxobutanoate and thioformamide. Optimizing the reaction time and temperature, as mentioned above, will help drive the reaction to completion and reduce the amount of starting material in the crude product.

  • Iminothiazole Isomer Formation: Under acidic conditions, the Hantzsch synthesis can sometimes yield 3-substituted 2-imino-2,3-dihydrothiazole isomers as byproducts.[7] To minimize the formation of these isomers, it is important to control the pH of the reaction mixture. Neutral or slightly basic conditions are generally preferred.

  • Side Reactions of the α-Haloketone: Ethyl 2,4-dichloro-3-oxobutanoate is a reactive compound and can undergo self-condensation or other side reactions, especially in the presence of a base or at elevated temperatures. Adding the α-haloketone slowly to the reaction mixture can help to minimize these side reactions.

  • Degradation of Thioformamide: Thioformamide can be unstable, particularly at high temperatures or in the presence of acid or base, leading to the formation of byproducts.[6] Using fresh, high-purity thioformamide and maintaining controlled reaction conditions is crucial.

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: Purifying Ethyl 5-chlorothiazole-4-carboxylate to a high degree of purity is essential for its use in subsequent applications. The following methods are commonly employed:

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities. A silica gel column with a gradient of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically used.[3] The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification technique. The choice of solvent will depend on the solubility of the product and impurities at different temperatures.

  • Extraction and Washing: Before column chromatography or recrystallization, it is important to perform a thorough work-up. This typically involves neutralizing the reaction mixture, extracting the product into an organic solvent, and washing the organic layer with water and brine to remove any water-soluble impurities and salts.[3]

IV. Optimized Experimental Protocol

This protocol is a general guideline for the synthesis of Ethyl 5-chlorothiazole-4-carboxylate via the Hantzsch reaction. Optimization may be necessary based on your specific laboratory conditions and the purity of your starting materials.

Materials:

  • Thioformamide (1.0 equivalent)

  • Ethyl 2,4-dichloro-3-oxobutanoate (1.0 equivalent)

  • Absolute Ethanol (or another suitable solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide in absolute ethanol.

  • Addition of α-Haloketone: To the stirred solution, add Ethyl 2,4-dichloro-3-oxobutanoate dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC.[3]

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture until effervescence ceases.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure Ethyl 5-chlorothiazole-4-carboxylate.[3]

V. Quantitative Data Summary

The following table provides a summary of typical reaction parameters. These should be considered as starting points for optimization.

ParameterRecommended Range/ValueRationale
Stoichiometry
Thioformamide1.0 equivalentKey reactant providing the sulfur and nitrogen atoms for the thiazole ring.
Ethyl 2,4-dichloro-3-oxobutanoate1.0 - 1.1 equivalentsThe α-haloketone component. A slight excess may be used to ensure complete consumption of the thioformamide.
Reaction Conditions
SolventEthanol, AcetoneSolubilizes reactants and allows for a suitable reflux temperature.[3][6]
TemperatureReflux (e.g., ~78-80 °C for ethanol)Provides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition.[3]
Reaction Time2 - 8 hoursShould be determined by TLC monitoring to ensure the reaction goes to completion.[5]
Work-up & Purification
Neutralizing AgentSaturated NaHCO₃ solutionNeutralizes any acidic byproducts and facilitates a clean extraction.
Extraction SolventEthyl AcetateGood solubility for the product and immiscible with water.
Purification MethodSilica Gel Column ChromatographyEffective for separating the product from non-polar and polar impurities.

VI. Concluding Remarks

The successful synthesis of Ethyl 5-chlorothiazole-4-carboxylate relies on careful control of reaction parameters and the use of high-quality starting materials. This guide provides a comprehensive overview of the Hantzsch thiazole synthesis as it applies to this specific target molecule, along with practical troubleshooting advice to overcome common experimental hurdles. By following these guidelines and employing good laboratory practices, researchers can optimize their synthetic route to obtain this valuable compound in high yield and purity.

References

  • Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. Available from: [Link]

  • PrepChem. Synthesis of C. Ethyl Thiazole-5-carboxylate. Available from: [Link]

  • European Patent Office. Process for the preparation of chlorothiazole derivatives - EP 0446913 A1. Available from: [Link]

  • Google Patents. Preparation method of 3, 4-dichloro 5-cyanoisothiazole - CN109320472B.
  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Available from: [Link]

  • ResearchGate. Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Available from: [Link]

  • Google Patents. Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - EP0619815B1.
  • Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - WO2012032528A2.
  • Google Patents. Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate - KR101723832B1.
  • Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

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Technical Support Center: Functionalization of the C2 Position of Ethyl 5-Chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of ethyl 5-chlorothiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the chemical modification of this versatile heterocyclic compound. The thiazole ring is a crucial component in many pharmaceuticals and biologically active agents, making the selective functionalization of its positions a key step in synthetic chemistry.[1][2] This resource aims to equip you with the knowledge to navigate the common challenges encountered during the C2 functionalization of ethyl 5-chlorothiazole-4-carboxylate.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Low or No Conversion in Direct C-H Arylation at the C2 Position

Question: I am attempting a palladium-catalyzed direct C-H arylation to introduce an aryl group at the C2 position of ethyl 5-chlorothiazole-4-carboxylate, but I am observing very low to no conversion of my starting material. What are the likely causes and how can I improve my reaction yield?

Answer:

Low or no conversion in direct C-H arylation of thiazoles is a common issue that can often be traced back to several key factors. The C2-H of the thiazole ring is known to be acidic and can be deprotonated under basic conditions, which is a key step in many direct arylation mechanisms.[2][3] However, the success of this reaction is highly dependent on the delicate balance of the catalytic system.

Potential Causes and Solutions:

  • Catalyst Inactivation: Palladium catalysts can be sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that your solvents and reagents are thoroughly dried. The formation of palladium black is a visual indicator of catalyst decomposition and will lead to a loss of catalytic activity.[4]

  • Inappropriate Ligand or Ligandless System: While some direct arylations of thiazoles can proceed without a ligand, the choice of ligand can be crucial for stabilizing the palladium catalyst and facilitating the C-H activation step.[4][5] If you are using a ligandless system, consider screening a variety of phosphine or N-heterocyclic carbene (NHC) ligands.

  • Incorrect Base: The choice and stoichiometry of the base are critical. A base that is too weak may not be sufficient to deprotonate the C2-H bond, while a base that is too strong can lead to side reactions or catalyst deactivation. Common bases for this transformation include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and pivalic acid (PivOH) as an additive.[6] A screening of different bases is highly recommended.

  • Substrate-Specific Issues: The electronic properties of your aryl halide partner can significantly impact the reaction. Electron-deficient aryl halides are often more reactive in these couplings.[4] If you are using an electron-rich aryl halide, you may need to use a more active catalyst system or higher reaction temperatures.

  • Reaction Temperature and Time: Direct C-H activation reactions often require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish, consider increasing the temperature. Monitoring the reaction over a time course by TLC or GC-MS can help determine the optimal reaction time and identify if the reaction has stalled.[7]

Experimental Workflow for Optimizing Direct C-H Arylation:

Caption: Decision-making workflow for troubleshooting low conversion in direct C-H arylation.

Problem 2: Formation of Side Products, Particularly C5-Functionalization

Question: During my attempt to functionalize the C2 position, I am observing the formation of a significant amount of the C5-functionalized isomer. How can I improve the regioselectivity for the C2 position?

Answer:

Achieving high regioselectivity between the C2 and C5 positions of the thiazole ring is a well-known challenge in thiazole chemistry. The relative acidity of the C2-H and C5-H protons can be influenced by the substituents on the ring, and reaction conditions can often be tuned to favor one isomer over the other.

Factors Influencing Regioselectivity and Solutions:

  • Steric Hindrance: The ethyl carboxylate group at the C4 position and the chloro group at the C5 position can sterically hinder the approach to the C5 position, which should inherently favor functionalization at the less hindered C2 position. However, the directing effects of the heteroatoms can sometimes override sterics.

  • Directing Group Effects: In some palladium-catalyzed reactions, the nitrogen atom of the thiazole can act as a directing group, favoring functionalization at the C2 position.[8] The choice of catalyst and ligand can influence the strength of this directing effect.

  • Reaction Mechanism: The mechanism of C-H activation plays a crucial role. For instance, a concerted metalation-deprotonation (CMD) mechanism may have different regiochemical preferences compared to an electrophilic aromatic substitution-type mechanism.[9][10] Understanding the likely mechanism for your chosen conditions can help in predicting and controlling the regioselectivity.

  • Choice of Reagents:

    • Lithiation/Metalation: A common strategy to achieve C2 selectivity is through deprotonation with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures, followed by quenching with an electrophile.[3] The C2 proton is generally the most acidic and will be abstracted preferentially under these conditions.

    • Halogen-Metal Exchange: If a 2-bromo-5-chlorothiazole derivative is available, a halogen-metal exchange at the C2 position using an organolithium reagent can be a highly selective method for introducing a nucleophilic center at C2.[3]

Table 1: Comparison of Methodologies for C2-Functionalization

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Direct C-H Arylation Pd catalyst, ligand, base, aryl halideHigh temperature (80-150 °C)Atom economical, avoids pre-functionalizationCan suffer from low regioselectivity and catalyst deactivation
Lithiation Strong base (n-BuLi, LDA), electrophileLow temperature (-78 °C)High C2-selectivityRequires strictly anhydrous conditions, limited functional group tolerance
Phosphonium Salt Formation Triphenylphosphine, base, nucleophileMild conditionsGood C2-selectivity for certain nucleophilesMulti-step process, not suitable for all functional groups
Problem 3: Decomposition of Starting Material or Product Under Reaction Conditions

Question: My reaction mixture is turning dark, and I am isolating very little of my desired product, suggesting decomposition. What could be causing this, and how can I mitigate it?

Answer:

Decomposition of the starting material or the desired product can be a significant issue, particularly when working with highly functionalized and potentially sensitive heterocyclic systems.

Potential Causes and Solutions:

  • Thermal Instability: Thiazole rings are generally stable, but the combination of substituents and high reaction temperatures can lead to degradation. If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer period. Microwave-assisted synthesis can sometimes provide rapid heating to the desired temperature, minimizing the time the substrate is exposed to high heat and potentially reducing decomposition.[11]

  • Strongly Basic or Acidic Conditions: The ester functionality of your starting material is susceptible to hydrolysis under strongly acidic or basic conditions, especially in the presence of water. Ensure your reaction conditions are as neutral as possible, or if a base is required, use a non-nucleophilic organic base and rigorously dried solvents.

  • Oxidative Degradation: If your reaction is not performed under an inert atmosphere, oxidative side reactions can occur, leading to complex mixtures and low yields. Always degas your solvents and use an inert atmosphere.

  • Incompatibility with Reagents: Certain reagents may not be compatible with the thiazole ring or the ester group. For example, very strong nucleophiles could potentially react at the ester or even displace the chloro group at C5. A thorough literature search on the compatibility of your chosen reagents with similar thiazole systems is always recommended.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for introducing a carbon-carbon bond at the C2 position of ethyl 5-chlorothiazole-4-carboxylate?

A1: The most prevalent methods include:

  • Palladium-catalyzed cross-coupling reactions: This is a broad category that includes direct C-H arylation, as well as traditional cross-coupling reactions like Suzuki, Stille, and Negishi if the C2 position is first halogenated or metalated.[4]

  • Lithiation followed by reaction with an electrophile: Deprotonation at the C2 position with a strong base at low temperature creates a potent nucleophile that can react with a variety of carbon electrophiles such as aldehydes, ketones, and alkyl halides.[3]

  • Formation of a 2-thiazolylphosphonium salt: This intermediate can then react with various nucleophiles to form new C-C, C-N, C-O, or C-S bonds at the C2 position.[12][13]

Q2: How can I monitor the progress of my C2-functionalization reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of your starting material and the formation of your product.[7] For more quantitative analysis and to check for the formation of isomers, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) are recommended. Nuclear magnetic resonance (NMR) spectroscopy of a small aliquot from the reaction mixture can also provide detailed information on the conversion and the formation of different products.

Q3: Are there any safety precautions I should be aware of when working with organolithium reagents for C2-lithiation?

A3: Yes, organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water. All reactions involving these reagents must be carried out under a strictly inert atmosphere (argon or nitrogen) in anhydrous solvents. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and flame-resistant gloves, is essential. It is also crucial to have a proper quenching procedure in place for any excess organolithium reagent at the end of the reaction.

Q4: Can I functionalize the C2 position with a nitrogen or oxygen nucleophile?

A4: Yes, the introduction of nitrogen and oxygen nucleophiles at the C2 position is possible. One effective method involves the formation of a 2-thiazolylphosphonium salt, which can then undergo a nucleophilic substitution reaction with a wide range of O- and N-centered nucleophiles to yield the corresponding ethers and amines.[13]

Reaction Scheme: C2-Functionalization via a Phosphonium Salt Intermediate

G Thiazole Ethyl 5-chlorothiazole-4-carboxylate Phosphonium C2-Triphenylphosphonium Salt Thiazole->Phosphonium + PPh₃, Base Product C2-Functionalized Product Phosphonium->Product + Nucleophile (Nu-H)

Caption: General workflow for C2-functionalization using a phosphonium salt intermediate.

References

  • Reddy, V. P., et al. (2020). Selective C-H chalcogenation of thiazoles via thiazol-2-yl-phosphonium salts. PubMed. Available at: [Link]

  • Reddy, V. P., et al. (2020). C-H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. Organic Letters. Available at: [Link]

  • Daugulis, O. (2014). Direct C–H Arylation. CHIMIA. Available at: [Link]

  • Scicorporation. (n.d.). Ethyl 2-Chlorothiazole-4-Carboxylate: A Versatile Research Compound. Scicorporation. Available at: [Link]

  • Roger, J., et al. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry. Available at: [Link]

  • Mori, A., et al. (2007). CH Substitution Reaction of Thiazoles at the 2-Position. ResearchGate. Available at: [Link]

  • Google Patents. (2016). CN105348216A - Synthetic method for 2-acetyl thiazole. Google Patents.
  • Wang, C., et al. (2018). Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation. Chemical Communications. Available at: [Link]

  • Van der Veken, P., et al. (2015). Direct arylation as a versatile tool towards thiazolo[5,4-d]thiazole-based semiconducting materials. ResearchGate. Available at: [Link]

  • ChemRxiv. (2023). Regioselective Direct C−H Bond (Hetero)arylation of Thiazoles Enabled by a Novel Iminopyridine-Based α‐Diimine Nickel(II) Complex Evaluated by DFT Studies. ChemRxiv. Available at: [Link]

  • National Institutes of Health. (2018). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PubMed Central. Available at: [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2008). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters. Available at: [Link]

  • Yang, Z., et al. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chen, G., et al. (2011). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Beyzaei, H., et al. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. ResearchGate. Available at: [Link]

  • National Institutes of Health. (2024). 2H-Thiazolo[4,5-d][9][12][13]triazole: synthesis, functionalization, and application in scaffold-hopping. PubMed Central. Available at: [Link]

  • ChemRxiv. (2020). Selective C-H Chalcogenation of Thiazoles via Thiazol-2-yl-phosphonium Salts. ChemRxiv. Available at: [Link]

  • Royal Society of Chemistry. (2017). CHAPTER 12: Direct Arylation via C–H Activation. Royal Society of Chemistry. Available at: [Link]

  • American Chemical Society. (2010). Palladium(II)-Catalyzed Oxidative C−H/C−H Cross-Coupling of Heteroarenes. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2016). Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Thiazole. Wikipedia. Available at: [Link]

  • ResearchGate. (2012). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. ResearchGate. Available at: [Link]

  • American Chemical Society. (2022). On the Redox Properties of the Dimers of Thiazol-2-ylidenes That Are Relevant for Radical Catalysis. ACS Organic & Inorganic Au. Available at: [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • American Chemical Society. (2009). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2014). Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. RSC Publishing. Available at: [Link]

  • MDPI. (2021). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. Available at: [Link]

  • National Institutes of Health. (2019). Versatile Direct (Hetero)Arylation Polymerization of Electro‐Deficient Unsubstituted Thiazolo[5,4‐d]Thiazole: A Tool to Lower the LUMO Level. PubMed Central. Available at: [Link]

  • ResearchGate. (2011). Catalytic Direct Arylation of Heteroaromatic Compounds. ResearchGate. Available at: [Link]

  • ScienceDirect. (2007). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ScienceDirect. Available at: [Link]

  • Google Patents. (2022). CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole. Google Patents.
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  • Canadian Science Publishing. (2019). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry. Available at: [Link]

  • ResearchHub. (2022). Synthesis of selected functionalized derivatives of thiaz... ResearchHub. Available at: [Link]

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Technical Support Center: A Guide to Improving the Yield of Ethyl 5-chlorothiazole-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 5-chlorothiazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this multi-step process. As a key heterocyclic building block in medicinal chemistry, achieving a high yield and purity of this compound is critical for downstream applications.

This document provides full editorial control to present a logical, field-proven workflow. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Overview of the Recommended Synthetic Pathway

The most reliable and scalable synthesis of Ethyl 5-chlorothiazole-4-carboxylate is a two-step process. This approach separates the formation of the core thiazole ring from the final chlorination, allowing for greater control and easier purification of intermediates.

  • Step 1: Hantzsch Thiazole Synthesis. This classic condensation reaction forms the thiazole ring by reacting an α-halo-β-ketoester (Ethyl 2-chloroacetoacetate) with a thioamide (Thioformamide, often generated in situ or substituted with a more stable precursor like thiourea). For this guide, we will focus on the reaction with thiourea to yield an aminothiazole intermediate, which is a common and robust industrial approach.[1][2]

  • Step 2: Deamination and Chlorination. The resulting 2-amino group on the thiazole intermediate is subsequently removed and replaced with a chlorine atom, and the 5-position is chlorinated. A more direct approach, which we will detail, involves the chlorination of a pre-formed Ethyl 4-methylthiazole-5-carboxylate.

Below is a diagram illustrating the general experimental workflow.

G cluster_start Starting Materials cluster_step1 Step 1: Hantzsch Synthesis & Modification cluster_step2 Step 2: Electrophilic Chlorination SM1 Ethyl Acetoacetate Reaction1 Bromination & Cyclization to Ethyl 2-amino-4-methylthiazole-5-carboxylate SM1->Reaction1 SM2 Thiourea SM2->Reaction1 SM3 Chlorinating Agent (e.g., NCS) Reaction3 Chlorination at C5 Position SM3->Reaction3 Reaction2 Deamination (Sandmeyer-type reaction) Reaction1->Reaction2 Reaction2->Reaction3 Intermediate: Ethyl 4-methylthiazole-5-carboxylate Product Final Product: Ethyl 5-chlorothiazole-4-carboxylate Reaction3->Product

Caption: General laboratory workflow for the two-step synthesis.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Part A: Issues in Step 1 - Hantzsch Synthesis of the Thiazole Intermediate

Question 1: My reaction yield is consistently low (<50%), or the reaction fails to reach completion. What are the primary causes?

Answer: Low yield in a Hantzsch thiazole synthesis is a common problem that can almost always be traced back to one of three areas: reagent quality, reaction conditions, or workup procedure.

  • Reagent Quality (The Most Common Culprit):

    • α-Halo-β-ketoester (Ethyl 2-chloroacetoacetate): This reagent is a lachrymator and can hydrolyze or decompose upon storage.[1] Using a freshly opened bottle or distilling the reagent before use is highly recommended. The presence of HCl from hydrolysis can interfere with the reaction.

    • Thiourea: While generally stable, ensure it is dry and has been stored in a desiccator. Moisture can affect the reaction rate.

    • Solvent: Using absolute (anhydrous) ethanol is critical.[1] The presence of water can lead to the formation of side products through hydrolysis of the chloro-ester.

  • Reaction Conditions:

    • Temperature Control: The initial S-alkylation is exothermic.[1] If the temperature rises uncontrollably, side reactions can occur. It is often best to add the chloro-ester dropwise to the solution of thiourea in ethanol at room temperature or slightly below to maintain control.

    • Reaction Time & Monitoring: These reactions are often complete within a few hours of reflux.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).[4] Pushing the reaction for an excessively long time can lead to decomposition and lower yields.

  • Workup Procedure:

    • Neutralization: After the reaction, the mixture is acidic due to the formation of HCl. Careful neutralization with a weak base like sodium bicarbonate is necessary.[1] Using a strong base (like NaOH) can cause hydrolysis of the ethyl ester on your product.

    • Precipitation/Extraction: The aminothiazole product may precipitate upon cooling and neutralization. Ensure the mixture is sufficiently cooled to maximize precipitation. If the product is extracted, ensure the aqueous layer is extracted multiple times (e.g., 3x with ethyl acetate) to recover all the product.

Question 2: My TLC plate shows multiple spots, and I am struggling to isolate the pure product. What are the likely side products?

Answer: The formation of multiple byproducts is typically due to the high reactivity of the starting materials.

  • Likely Side Products:

    • Dimerization of Ethyl 2-chloroacetoacetate: The enolate of the keto-ester can react with another molecule of itself.

    • Formation of Oxazoles: If there is insufficient thiourea or it reacts too slowly, the chloro-ester can react with any available nucleophiles, including the solvent or water, leading to other heterocyclic impurities.

    • Over-alkylation: The nitrogen atoms in the newly formed aminothiazole are nucleophilic and can potentially react with any remaining chloro-ester, though this is less common under standard conditions.

  • Minimization Strategies:

    • Stoichiometry: Use a slight excess of thiourea (e.g., 1.1 to 1.2 equivalents) to ensure the chloro-ester is consumed in the desired pathway.[3]

    • Controlled Addition: Add the ethyl 2-chloroacetoacetate to the thiourea solution slowly, with efficient stirring. This maintains a low concentration of the electrophile, favoring the reaction with the more abundant nucleophile (thiourea).

    • Purification: Column chromatography on silica gel, typically with a hexane-ethyl acetate gradient, is effective for separating the desired thiazole from less polar byproducts.[1]

G Start Low Yield / Incomplete Reaction in Step 1 Q1 Are Reagents High Purity & Anhydrous? Start->Q1 Action1 Action: Distill Chloro-ester, Use Anhydrous Solvent, Dry Thiourea Q1->Action1 No Q2 Is Temperature Controlled During Addition? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Action2 Action: Use an Ice Bath, Add Chloro-ester Dropwise Q2->Action2 No Q3 Is Reaction Monitored by TLC? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q3 Action3 Action: Stop Reaction upon Consumption of Limiting Reagent Q3->Action3 No End Yield Improved Q3->End Yes A3_Yes Yes A3_No No Action3->End

Sources

Overcoming low reactivity of the chlorine atom in Ethyl 5-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 5-chlorothiazole-4-carboxylate

A Senior Application Scientist's Guide to Overcoming the Low Reactivity of the C5-Chloride

Welcome to the technical support center for Ethyl 5-chlorothiazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to functionalize this versatile but challenging heterocyclic building block. As Senior Application Scientists, we understand that overcoming the inertness of heteroaryl chlorides is a common yet significant hurdle. This document provides in-depth, field-tested insights and troubleshooting protocols in a direct question-and-answer format to help you successfully advance your projects.

Part 1: Understanding the Core Challenge

Q1: Why is the chlorine atom in Ethyl 5-chlorothiazole-4-carboxylate so unreactive?

Answer: The low reactivity of the C5-chlorine atom is a direct consequence of the electronic nature of the thiazole ring system, compounded by the presence of the electron-withdrawing ethyl carboxylate group at the C4 position.

  • π-Excessive Nature of Thiazoles: Thiazole is a five-membered aromatic heterocycle containing two heteroatoms (sulfur and nitrogen). While it has aromatic character, it is considered a π-excessive system. This inherent electron density can make the C-Cl bond less polarized and stronger than in more electron-deficient systems (like pyridines), thus hindering both nucleophilic aromatic substitution (SNAr) and the initial oxidative addition step in many cross-coupling reactions.[1][2]

  • Positional Effects: In thiazoles, the C2 and C5 positions are generally more electron-rich than C4. The chlorine at C5 is therefore attached to a carbon atom that is not inherently electron-poor, which is a prerequisite for facile SNAr reactions.[3][4] For SNAr to be efficient, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negative charge in the Meisenheimer intermediate.[4][5] Here, the ester is at an adjacent position (C4), but its influence is not as activating as a nitro group would be, for example.

  • Rate-Limiting Oxidative Addition: In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[6] The reactivity order for this step is generally I > Br > OTf > Cl.[6] Aryl chlorides are notoriously the least reactive due to the high dissociation energy of the C-Cl bond. This makes oxidative addition slow and energetically demanding, often requiring specialized catalysts and harsher conditions.[7][8]

Below is a diagram illustrating the key challenge in the context of a generic palladium-catalyzed cross-coupling reaction.

The Oxidative Addition Hurdle cluster_0 Catalytic Cycle cluster_1 Reactants OA Oxidative Addition (Rate-Limiting Step) TM Transmetalation OA->TM RE Reductive Elimination TM->RE RE->OA Substrate Ethyl 5-chlorothiazole-4-carboxylate (Unreactive C-Cl Bond) Substrate->OA High Activation Energy Pd0 Pd(0) Catalyst Pd0->OA

Caption: The challenging oxidative addition step for unreactive chlorides.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This section focuses on the most common methods for functionalizing the C5 position: Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

FAQ: Suzuki-Miyaura Coupling (C-C Bond Formation)

Answer: This is a classic challenge involving an unreactive coupling partner. Success hinges on optimizing the catalytic system—specifically the palladium source, ligand, and base—to overcome the difficult oxidative addition step.[6][9]

Here is a troubleshooting workflow to guide your optimization.

cluster_Catalyst Catalyst System Optimization cluster_Conditions Reaction Condition Optimization cluster_Reagents Reagent Integrity Check Start Suzuki Reaction Failed (Low/No Conversion) Cat_Check 1. Evaluate Catalyst System Start->Cat_Check Cond_Check 2. Assess Reaction Conditions Cat_Check->Cond_Check If no improvement Ligand Use Bulky, Electron-Rich Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) Cat_Check->Ligand Precatalyst Switch to a Pd(II) Precatalyst (e.g., G3 or G4 Palladacycles) Cat_Check->Precatalyst Base Employ a Stronger Base (e.g., K3PO4, Cs2CO3) Cat_Check->Base Reagent_Check 3. Verify Reagent Quality Cond_Check->Reagent_Check If no improvement Temp Increase Temperature (e.g., 100-120 °C) Cond_Check->Temp Solvent Change Solvent (e.g., Dioxane, Toluene, 2-MeTHF) Cond_Check->Solvent Water Add Water (10-50% v/v) (Can aid base solubility & transmetalation) Cond_Check->Water Boronic Check Boronic Acid/Ester Quality (Potential for decomposition) Reagent_Check->Boronic Degas Ensure Rigorous Degassing (O2 poisons Pd(0) catalyst) Reagent_Check->Degas Success Reaction Successful Ligand->Success Precatalyst->Success Base->Success Temp->Success Solvent->Success Water->Success Boronic->Success Degas->Success

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling.

Answer: Standard catalysts like Pd(PPh₃)₄ are often insufficient for activating the C-Cl bond.[9] You need a more robust system. The key is to use bulky, electron-rich phosphine ligands that promote the formation of a highly reactive, coordinatively unsaturated L-Pd(0) species, which is necessary for the oxidative addition step.

Ligand/Catalyst System Key Features & Rationale Typical Conditions
Buchwald Ligands (e.g., XPhos, SPhos, RuPhos)Highly electron-rich and sterically demanding. They accelerate both oxidative addition and reductive elimination.[10] XPhos is often a good starting point for heteroaryl chlorides.Pd₂(dba)₃ or Pd(OAc)₂ as Pd source, Ligand:Pd ratio of 2:1 to 4:1.
Palladacycle Precatalysts (e.g., XPhos-Pd-G3/G4)Air-stable Pd(II) precatalysts that reliably generate the active Pd(0) species in situ.[11] This avoids issues with inconsistent catalyst activation. The G3 and G4 precatalysts are particularly effective for challenging substrates.Lower catalyst loading (1-2 mol%) often possible. Activation occurs upon addition of base.
N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SImes)Strong σ-donating ligands that form very stable and active palladium complexes. They are excellent for activating stubborn C-Cl bonds.Use with a Pd(0) or Pd(II) source. Can be sensitive to air and moisture.

Expert Tip: Start your screening with an XPhos-based system. It provides an excellent balance of reactivity and stability for a wide range of substrates, including electron-deficient heterocycles.[9]

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Ethyl 5-chlorothiazole-4-carboxylate (1.0 equiv.), the arylboronic acid or pinacol ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) in a small amount of the reaction solvent. Add this catalyst slurry to the Schlenk flask. If using a precatalyst (e.g., XPhos-Pd-G3, 2 mol%), add it directly as a solid.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene, concentration ~0.1 M). If using a mixed aqueous system, add the degassed water at this stage.

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

FAQ: Buchwald-Hartwig Amination (C-N Bond Formation)

Answer: Buchwald-Hartwig amination of heteroaryl chlorides is sensitive to the choice of base, ligand, and temperature.[10][12] The strong bases often required can lead to side reactions with the ester functionality or the thiazole ring itself.

Common Issues & Solutions:

  • Base-Induced Decomposition: Strong bases like NaOtBu or LHMDS can potentially hydrolyze the ethyl ester or promote other unwanted reactions.[11][12]

    • Solution: Screen weaker bases such as K₃PO₄ or Cs₂CO₃. While this may require a higher reaction temperature or a more active catalyst, it often preserves the integrity of the substrate.[11]

  • Inactive Catalytic System: As with the Suzuki coupling, the C-Cl bond is the primary obstacle.

    • Solution: Employ specialized ligands designed for C-N bond formation. BrettPhos and the Josiphos family of ligands are often highly effective. Using a G3 or G4 precatalyst is strongly recommended for reproducibility.[11]

  • Solvent Effects: The choice of solvent can dramatically impact solubility and reaction rates.[11]

    • Solution: Toluene and 1,4-dioxane are common first choices.[12] Ethereal solvents like THF or 2-MeTHF can also be effective.[11] Avoid chlorinated solvents, as they can interfere with the catalyst.[11]

Parameter Recommendation for Ethyl 5-chlorothiazole-4-carboxylate Rationale
Palladium Source BrettPhos-Pd-G3 or RuPhos-Pd-G3 (1-3 mol%)Precatalysts provide reliable activation and are designed for challenging C-N couplings.[11]
Ligand BrettPhos or RuPhosThese ligands are highly effective for coupling with a broad range of amines, including primary and secondary amines.
Base K₃PO₄ or Cs₂CO₃ (1.5-2.0 equiv.)Stronger bases like NaOtBu may be too harsh for the ester group. Start with these and increase strength only if necessary.
Solvent Toluene or 1,4-DioxaneGood general solvents for Buchwald-Hartwig reactions that allow for higher reaction temperatures.[12]
Temperature 90-110 °CSufficient thermal energy is required to drive the slow oxidative addition of the C-Cl bond.
FAQ: Sonogashira Coupling (C-C Alkyne Formation)

Answer: The Sonogashira reaction, which couples terminal alkynes with aryl halides, typically uses a dual catalyst system of palladium and a copper(I) co-catalyst.[13] The primary issue you are facing, alkyne homocoupling, is a well-known side reaction catalyzed by the copper salt, especially when the cross-coupling is slow.[13]

Troubleshooting Strategy:

  • Go Copper-Free: For sluggish substrates like Ethyl 5-chlorothiazole-4-carboxylate, the rate of oxidative addition to the Pd(0) center is much slower than the copper-catalyzed alkyne dimerization.

    • Solution: Perform the reaction under copper-free conditions.[14][15] This requires a more active palladium catalyst system capable of facilitating the entire cycle without copper assistance. Bulky phosphine ligands or NHC ligands are essential here.

  • Optimize the Base and Solvent: A suitable base is crucial for deprotonating the alkyne to form the acetylide.

    • Solution: Use an amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA), which can also serve as the solvent. For more challenging couplings, stronger, non-nucleophilic bases like DBU may be beneficial.

  • Vessel Preparation: To a Schlenk flask under an inert atmosphere, add Ethyl 5-chlorothiazole-4-carboxylate (1.0 equiv.), the terminal alkyne (1.5 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and triphenylphosphine (4-10 mol%).

  • Solvent and Base Addition: Add degassed triethylamine (or another suitable solvent/base combination).

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction, filter off any amine salts, and concentrate the filtrate. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry, concentrate, and purify the crude product by column chromatography.

Part 3: Alternative Strategies & Considerations

Q6: Are there any alternatives to palladium catalysis for functionalizing this molecule?

Answer: Yes. While palladium is the workhorse for these transformations, other transition metals can be effective, and classical SNAr can sometimes be forced under specific conditions.

  • Nickel Catalysis: Nickel catalysts are often cheaper and can exhibit different reactivity profiles. They are particularly effective for coupling with unreactive chlorides, sometimes under milder conditions than palladium.

  • Copper-Catalyzed Couplings (Ullmann-type): For C-N and C-O bond formation, modern Ullmann-type reactions using copper catalysts with specific ligands (e.g., phenanthrolines, diamines) can be a viable alternative to Buchwald-Hartwig amination.

  • Forced SNAr Conditions: While challenging, direct nucleophilic substitution can sometimes be achieved with highly potent nucleophiles (e.g., sodium thiophenoxide) at elevated temperatures in a polar aprotic solvent like DMF or NMP. However, yields are often moderate, and the substrate's stability under these harsh conditions must be considered.

Q7: My downstream chemistry requires the hydrolysis of the ethyl ester. Should I perform this step before or after the cross-coupling?

Answer: It is almost always advisable to perform the cross-coupling reaction before hydrolyzing the ester.

  • Rationale: The corresponding carboxylic acid introduces several complications. The acidic proton can interfere with the basic conditions of the coupling reaction, potentially neutralizing the base or coordinating to the metal center. Furthermore, the carboxylate anion can act as a ligand for the palladium catalyst, inhibiting its activity. Finally, the increased polarity of the carboxylic acid can lead to significant solubility issues in the organic solvents typically used for cross-coupling.[16] Protecting the carboxylic acid, performing the coupling, and then deprotecting is the most robust and reliable sequence.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molbank, 2020(2), M1125. Available from: [Link]

  • Lyman, C. M., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2236-2241. Available from: [Link]

  • Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

  • Pooni, P., et al. (2012). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Organic Preparations and Procedures International, 44(2), 175-180. Available from: [Link]

  • Sapa, J., et al. (2018). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 23(11), 2990. Available from: [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • J-Stage. (n.d.). Preparation of 5-Aminothiazole-4-carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (2025, December 6). Short and efficient synthesis of 5-aminothiazole-4-carboxamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 5-chlorothiazole-4-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 5-chlorothiazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of this key heterocyclic intermediate.

Troubleshooting Guide: Navigating Common Recrystallization Challenges

Recrystallization is a powerful technique for purifying solid compounds, but its success hinges on a clear understanding of the underlying principles and meticulous execution.[1] This section addresses specific issues you may encounter during the recrystallization of Ethyl 5-chlorothiazole-4-carboxylate.

Issue 1: The Compound Fails to Dissolve in the Hot Solvent

Question: I've added the calculated amount of my chosen solvent and heated it to reflux, but my crude Ethyl 5-chlorothiazole-4-carboxylate isn't dissolving completely. What should I do?

Answer: This is a common issue that typically points to either an insufficient volume of solvent or a poor choice of solvent for your compound.

  • Probable Cause 1: Insufficient Solvent Volume. The principle of recrystallization relies on the compound being sparingly soluble at room temperature but highly soluble at elevated temperatures.[1] You may have simply not reached the saturation point at the solvent's boiling temperature.

    • Solution: Add the solvent in small portions (aliquots) to the heated mixture until the solid just dissolves.[2] This ensures you are creating a saturated solution without excessively diluting it, which would later hinder crystal formation.

  • Probable Cause 2: Incorrect Solvent Choice. The polarity of the solvent may not be suitable for dissolving Ethyl 5-chlorothiazole-4-carboxylate, which is a moderately polar heterocyclic compound.

    • Solution: Consult a solvent polarity chart and consider the "like dissolves like" principle. Since your compound is an ester with a heterocyclic ring, solvents like ethyl acetate or acetone might be more effective.[3] If the compound remains insoluble even with a significant volume of boiling solvent, you must select a new solvent or a solvent mixture.

Issue 2: "Oiling Out" - Formation of a Liquid Layer Instead of Crystals

Question: As my solution cools, a syrupy liquid is forming instead of solid crystals. How can I resolve this?

Answer: "Oiling out" occurs when the dissolved compound comes out of the solution at a temperature above its melting point, forming a supersaturated liquid.[4] This is often due to the solution being too concentrated or cooling too rapidly.

  • Probable Cause 1: High Concentration of Solute. If the solution is supersaturated, the solute molecules may not have enough time or space to orient themselves into a crystal lattice.

    • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the concentration.[5] Then, allow the solution to cool more slowly.

  • Probable Cause 2: Rapid Cooling. Fast cooling can shock the system, preventing the gradual process of nucleation and crystal growth.

    • Solution: Ensure the flask is allowed to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not immediately place it in an ice bath. Slow cooling is crucial for the formation of large, pure crystals.[1]

  • Probable Cause 3: Presence of Impurities. Impurities can interfere with crystal lattice formation, promoting oiling out.

    • Solution: If the above steps fail, it may be necessary to first purify the crude material by another method, such as column chromatography, to remove impurities that inhibit crystallization.

Issue 3: No Crystals Form Upon Cooling

Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have appeared. What's wrong?

Answer: The absence of crystallization upon cooling usually indicates that the solution is not supersaturated, or that the nucleation process has not been initiated.

  • Probable Cause 1: Solution is Too Dilute. You may have used too much solvent during the dissolution step.

    • Solution: Gently heat the solution to evaporate some of the solvent. Continue until the solution becomes slightly cloudy, indicating saturation. Then, add a drop or two of fresh solvent to redissolve the precipitate and allow it to cool slowly again.

  • Probable Cause 2: Lack of Nucleation Sites. Crystal formation requires an initial seed or surface to begin.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[5] The microscopic scratches provide nucleation sites for crystal growth.

    • Solution 2: Seeding. If you have a small amount of pure Ethyl 5-chlorothiazole-4-carboxylate, add a single, tiny crystal to the cooled solution.[5] This "seed crystal" will act as a template for further crystallization.

Logical Flow for Recrystallization Troubleshooting

The following diagram outlines a decision-making workflow for troubleshooting common recrystallization problems.

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool outcome Observe Outcome cool->outcome crystals Pure Crystals Form outcome->crystals Success oil Compound Oils Out outcome->oil Problem no_crystals No Crystals Form outcome->no_crystals Problem reheat_oil Reheat and Add More Solvent oil->reheat_oil reduce_volume Reduce Solvent Volume (Evaporate) no_crystals->reduce_volume slow_cool_again Cool Slowly Again reheat_oil->slow_cool_again slow_cool_again->outcome reduce_volume->cool induce_xtal Induce Crystallization (Scratch/Seed) reduce_volume->induce_xtal induce_xtal->outcome

Caption: A troubleshooting decision tree for the recrystallization process.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing Ethyl 5-chlorothiazole-4-carboxylate?

A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[1] For a compound like Ethyl 5-chlorothiazole-4-carboxylate, which contains both polar (ester, thiazole ring) and non-polar (ethyl group) features, a solvent of intermediate polarity is often a good starting point. A preliminary solvent screen is highly recommended.

Solvent Screening Protocol:

  • Place a small amount of your crude compound (approx. 20-30 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane) dropwise at room temperature. A good candidate will not dissolve the compound well at this stage.

  • Gently heat the tubes that showed poor solubility. A suitable solvent will dissolve the compound completely upon heating.

  • Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will be the one that yields a large quantity of crystalline precipitate.

SolventBoiling Point (°C)PolarityRationale for Ethyl 5-chlorothiazole-4-carboxylate
Ethanol 78PolarOften a good choice for moderately polar compounds. The ester group is compatible.
Isopropanol 82PolarSimilar to ethanol, may offer slightly different solubility characteristics.
Ethyl Acetate 77IntermediateThe ester functionality matches the product, which can be favorable.[3]
Acetone 56IntermediateA versatile solvent, but its low boiling point may lead to rapid evaporation.
Toluene 111Non-polarMay be effective if impurities are highly polar. High boiling point can be a drawback.[4]
Hexane/Ethyl Acetate Mix VariableVariableA solvent pair allows for fine-tuning of polarity to achieve optimal solubility.[6]

Q2: What are the potential impurities in my crude Ethyl 5-chlorothiazole-4-carboxylate?

Impurities will depend on the synthetic route. For instance, in a Hantzsch thiazole synthesis, common impurities could include unreacted starting materials like an alpha-haloketone or a thioamide.[7] Side products from degradation or alternative reaction pathways can also be present.[8] Understanding the potential impurities helps in selecting a solvent that will keep them dissolved in the cold mother liquor.

Q3: What is a typical recovery rate for this recrystallization?

A successful recrystallization typically yields a recovery of 70-85%. A yield significantly lower than this may indicate that too much solvent was used, the compound has some solubility in the cold solvent, or premature crystallization occurred during a hot filtration step. A yield above 90% may suggest that the resulting crystals are not pure and may still contain significant amounts of impurities or residual solvent.

Standard Operating Protocol: Recrystallization of Ethyl 5-chlorothiazole-4-carboxylate

This protocol provides a general workflow. The choice of solvent and specific volumes should be optimized based on your experimental findings.

I. Dissolution
  • Place the crude Ethyl 5-chlorothiazole-4-carboxylate into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add a magnetic stir bar or boiling chips.

  • Add the chosen solvent (e.g., ethanol) in small portions.

  • Heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.

  • Continue adding hot solvent in small aliquots until the solid has just completely dissolved.[2]

II. Hot Filtration (Optional)
  • If insoluble impurities (e.g., dust, inorganic salts) are present in the hot solution, a hot filtration is necessary.

  • Pre-heat a funnel with fluted filter paper by pouring hot solvent through it.

  • Quickly pour the hot solution through the pre-heated funnel into a clean, pre-warmed Erlenmeyer flask. This step must be performed quickly to prevent premature crystallization in the funnel.

III. Crystallization
  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature on a benchtop.

  • Observe the formation of crystals. Slow cooling is essential for growing larger, purer crystals.[1]

  • Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the yield of crystals.

IV. Isolation and Drying
  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Allow the crystals to dry on the filter paper with the vacuum running for several minutes.

  • Transfer the crystals to a watch glass and dry them completely in a vacuum oven until a constant weight is achieved.

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Place Crude Product in Flask B Add Solvent & Heat A->B C Dissolve Completely B->C D Hot Filtration (if needed) C->D E Slow Cooling to Room Temp. D->E F Ice Bath Cooling E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Product I->J

Caption: Step-by-step workflow for the recrystallization of a solid compound.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved from [Link]

  • Journal of Chemical Education. (1977). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2015). Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • MDPI. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-ethyl-4-methyl thiazole. Retrieved from [Link]

  • PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

Sources

Stability issues of Ethyl 5-chlorothiazole-4-carboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of Ethyl 5-chlorothiazole-4-carboxylate

Executive Summary: The Stability Triad

Compound: Ethyl 5-chlorothiazole-4-carboxylate CAS Registry Number: 503068-36-8 (Analogous derivatives often cited in patent literature for Factor Xa inhibitors) Chemical Class: Halogenated Thiazole Ester

As a Senior Application Scientist, I have structured this guide to address the specific reactivity profile of the 5-chlorothiazole-4-carboxylate scaffold. Unlike simple aliphatic esters, this heterocyclic system presents a "Stability Triad" that dictates its handling:

  • Ester Lability: The C4-ester is electronically activated by the adjacent thiazole nitrogen, making it highly susceptible to hydrolysis even under mild conditions.

  • C5-Chlorine Reactivity: While less reactive than the C2-position, the C5-chlorine is a viable leaving group for Nucleophilic Aromatic Substitution (

    
    ), particularly when the ring is activated by the electron-withdrawing ester group at C4.
    
  • Decarboxylation Risk: Upon hydrolysis to the free acid, the thiazole-4-carboxylic acid moiety is prone to thermal decarboxylation, a critical failure mode in scale-up.

Module 1: Behavior Under Basic Conditions

Core Directive: Basic conditions are primarily used for saponification (ester


 acid). The critical process parameter (CPP) is Nucleophilicity vs. Basicity .
The Instability Mechanism

Under basic conditions, two competing pathways exist:

  • Pathway A (Desired): Attack at the carbonyl carbon (Hydrolysis).

  • Pathway B (Undesired): Attack at the C5 carbon (

    
    ), displacing the chlorine atom.
    

Insight: The thiazole ring is electron-deficient. The ester at C4 further pulls electron density, activating the C5-Cl bond. Strong nucleophiles (e.g., methoxide, ethoxide) or high temperatures will favor Pathway B, leading to impurities where Cl is replaced by -OR or -OH.

Protocol: Controlled Saponification

To hydrolyze the ester without losing the chlorine:

  • Reagent Selection: Use Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) . Avoid alkoxides (NaOMe, NaOEt) to prevent transesterification and

    
    .
    
  • Solvent System: THF:Water (3:1) or Methanol:Water (using hydroxide, not methoxide).

  • Temperature: Maintain

    
    . Higher temperatures exponentially increase the rate of Cl-displacement.
    

Data: Base Strength vs. Degradation Risk

Base ReagentPrimary ReactionSecondary Risk (Impurity)Risk Level
LiOH / H₂O Ester HydrolysisMinimal🟢 Low
NaOH (1M) Ester HydrolysisSlow Cl-displacement (Hydroxy-thiazole)🟡 Medium
NaOMe / MeOH TransesterificationFast Cl-displacement (Methoxy-thiazole)🔴 Critical
K₂CO₃ / MeOH Slow HydrolysisMethyl ester formation🟡 Medium

Module 2: Behavior Under Acidic Conditions

Core Directive: Acidic stability is generally high at room temperature, but thermal decarboxylation becomes the dominant failure mode once the ester is hydrolyzed.

The Instability Mechanism
  • Protonation: The thiazole nitrogen (

    
    ) is weakly basic (
    
    
    
    ). In strong acids (HCl, TFA), it protonates. This actually stabilizes the ring against oxidation but activates the ester toward acid-catalyzed hydrolysis.
  • Decarboxylation: Once hydrolyzed to 5-chlorothiazole-4-carboxylic acid , heating in acidic media facilitates the loss of

    
    . The electron-withdrawing chlorine at C5 slightly stabilizes the carboxylate, but prolonged heating 
    
    
    
    will drive decarboxylation.
Protocol: Acidic Workup & Isolation

When isolating the free acid or working up a reaction:

  • Quenching: Acidify cold (

    
    ) to pH 3-4. Do not heat during acidification.
    
  • Solubility: The free acid often precipitates at pH 2-3. Filtration is preferred over extraction to avoid thermal stress during solvent evaporation.

  • Storage: Store the free acid at

    
    . Avoid storing in acidic solution (e.g., LC-MS mobile phases) for prolonged periods at room temperature.
    

Module 3: Visualizing the Reactivity Pathways

The following diagram maps the critical decision points and chemical pathways for this molecule.

ReactivityPathways Start Ethyl 5-chlorothiazole-4-carboxylate AcidHydrolysis Acidic Hydrolysis (H+, Heat) Start->AcidHydrolysis Slow BaseHydrolysis Controlled Saponification (LiOH, <40°C) Start->BaseHydrolysis Fast & Clean HarshBase Harsh Base / Nucleophile (NaOMe, Heat) Start->HarshBase Side Reactions FreeAcid 5-chlorothiazole-4-carboxylic acid (Target Intermediate) AcidHydrolysis->FreeAcid BaseHydrolysis->FreeAcid Substituted Impurity: 5-Methoxy/Hydroxy derivative (Cl displaced) HarshBase->Substituted SNAr Mechanism Decarb Degradation: Decarboxylation (Loss of CO2) FreeAcid->Decarb If Heated >60°C in Acid

Figure 1: Reaction pathway map highlighting the safe corridor (Green) vs. degradation risks (Red).

Troubleshooting Guide (FAQ)

Q1: I am seeing a mass shift of -28 Da (or loss of COOH) during my acidic deprotection step. What happened?

  • Diagnosis: You likely triggered thermal decarboxylation .

  • Root Cause: Thiazole-4-carboxylic acids are thermally unstable in acidic media.

  • Solution: Reduce the temperature of your deprotection step. If removing a Boc group elsewhere in the molecule, use milder conditions (e.g., HCl/Dioxane at

    
     instead of TFA reflux).
    

Q2: My saponification yield is low, and I see a peak with Mass [M-Cl+OMe].

  • Diagnosis: Nucleophilic Aromatic Substitution (

    
    ) occurred.[1]
    
  • Root Cause: You likely used Sodium Methoxide (NaOMe) or heated the reaction in Methanol/NaOH too aggressively. The methoxide ion attacked the C5 position, displacing the chlorine.

  • Solution: Switch to LiOH in THF/Water . LiOH is less nucleophilic than alkoxides and the aqueous medium suppresses the

    
     pathway.
    

Q3: The compound precipitates during aqueous workup. Is it stable?

  • Diagnosis: This is likely the free acid form (5-chlorothiazole-4-carboxylic acid).

  • Status: It is stable as a solid if dried under vacuum at ambient temperature.

  • Action: Filter the solid. Do not try to redissolve it by heating in acid, as this risks decarboxylation.

Q4: Can I use this compound in Palladium-catalyzed cross-couplings?

  • Technical Note: Yes, but the C5-Cl bond is chemically distinct from typical aryl chlorides.

  • Guidance: The C5-Cl is "pseudo-aromatic." Oxidative addition is slower than at the C2 position. You may need specialized ligands (e.g., XPhos, RuPhos) to engage the C5-Cl bond effectively if that is your intent. If you intend to couple elsewhere, the Cl will likely remain intact under standard Suzuki conditions.

References

  • Reactivity of Halogenothiazoles: Bosco, M., et al. "Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms." Journal of the Chemical Society B: Physical Organic, 1971, 1373-1376.

  • Decarboxylation Kinetics: Carmichael, M., et al. "Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids."[2] Journal of the Chemical Society, Perkin Transactions 2, 1970s series (Contextual grounding for thiazole acid stability).

  • Edoxaban Intermediate Synthesis (Contextual): "Preparation method of Edoxaban intermediate." Patent CN106316889A. Describes the handling of thiazole carboxylate fragments in pharmaceutical synthesis.

  • Thiazole Carboxylic Acid Preparation: US Patent 3274207A. "Processes for preparing thiazole carboxylic acids." Highlights precipitation protocols at acidic pH.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of Ethyl 5-Chlorothiazole-4-carboxylate and its Bromo-analog

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of novel compounds is paramount. The thiazole ring, a key scaffold in many pharmaceuticals, presents unique analytical challenges. This guide provides an in-depth, comparative ¹H NMR analysis of two closely related halogenated thiazoles: ethyl 5-chlorothiazole-4-carboxylate and ethyl 5-bromothiazole-4-carboxylate. We will explore the subtle yet significant differences in their proton NMR spectra, grounded in the fundamental electronic effects of halogen substituents on heteroaromatic systems.

Introduction: The Significance of Halogen Substitution

Ethyl 5-halothiazole-4-carboxylates are valuable intermediates in the synthesis of a wide range of biologically active molecules. The identity of the halogen at the C5 position can profoundly influence the molecule's reactivity, pharmacokinetic properties, and biological target engagement. Consequently, unambiguous confirmation of the correct halogen's presence is a critical quality control step. ¹H NMR spectroscopy is a primary tool for this purpose, offering a rapid and precise method to elucidate molecular structure. This guide will delve into the expected spectral differences between the chloro- and bromo-analogs, providing the rationale behind these variations.

Thiazoles are aromatic heterocycles, a property confirmed by the chemical shifts of their ring protons, which typically resonate between 7.27 and 8.77 ppm, indicating a significant diamagnetic ring current.[1] The electron density and, consequently, the chemical shifts of the thiazole ring protons are highly sensitive to the nature of the substituents attached.

Structural Overview and Proton Environments

To understand the ¹H NMR spectra, we must first identify the distinct proton environments in ethyl 5-chlorothiazole-4-carboxylate and its bromo-analog.

Figure 1: Molecular Structures and Proton Assignments cluster_chloro Ethyl 5-chlorothiazole-4-carboxylate cluster_bromo Ethyl 5-bromothiazole-4-carboxylate chloro_struct chloro_struct H2_chloro H-2 CH2_chloro CH₂ CH3_chloro CH₃ bromo_struct bromo_struct H2_bromo H-2 CH2_bromo CH₂ CH3_bromo CH₃

Caption: Molecular structures of the chloro- and bromo-analogs with key proton groups highlighted.

As depicted in Figure 1, both molecules possess three distinct sets of protons that will give rise to signals in the ¹H NMR spectrum:

  • The Thiazole Ring Proton (H-2): A singlet corresponding to the single proton attached to the thiazole ring.

  • The Ethyl Ester Methylene Protons (-OCH₂CH₃): A quartet due to coupling with the adjacent methyl protons.

  • The Ethyl Ester Methyl Protons (-OCH₂CH₃): A triplet due to coupling with the adjacent methylene protons.

Comparative ¹H NMR Spectral Analysis

The primary difference in the ¹H NMR spectra of these two compounds will be the chemical shift of the H-2 proton. This is due to the differing electronic effects of the chlorine and bromine substituents at the C5 position.

The Influence of Halogens on Chemical Shifts

Halogens exert two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): As electronegative atoms, halogens withdraw electron density from the ring through the sigma bond network. This deshields the ring protons, causing their signals to shift downfield (to a higher ppm value).

  • Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the aromatic π-system, increasing electron density. This shields the ring protons, causing an upfield shift (to a lower ppm value).

For halogens, the inductive effect is generally stronger than the resonance effect. Furthermore, the electronegativity decreases down the group (F > Cl > Br > I). Therefore, chlorine is more electronegative than bromine and will exert a stronger electron-withdrawing inductive effect. This would suggest that the H-2 proton in the chloro-analog should be more deshielded and appear at a higher chemical shift than in the bromo-analog.

However, the influence of substituents on proton chemical shifts is not solely dependent on electronegativity. Other factors, such as magnetic anisotropy and van der Waals effects, also play a role.[2][3] In heteroaromatic systems, the interplay between inductive effects, resonance, and the inherent π-electron distribution of the ring can lead to nuanced outcomes.[4][5][6]

Expected Spectral Data

Based on these principles, we can predict the approximate ¹H NMR data for both compounds. The ethyl ester signals will be largely unaffected by the change in halogen and should appear in their typical regions. The key diagnostic signal is the H-2 singlet.

Proton Assignment Ethyl 5-chlorothiazole-4-carboxylate Ethyl 5-bromothiazole-4-carboxylate Multiplicity Expected J-value (Hz)
H-2 (Thiazole) ~8.4 - 8.6 ppm~8.3 - 8.5 ppmSingletN/A
-OCH₂CH₃ (Methylene) ~4.3 - 4.4 ppm~4.3 - 4.4 ppmQuartet~7.1
-OCH₂CH₃ (Methyl) ~1.3 - 1.4 ppm~1.3 - 1.4 ppmTriplet~7.1

Note: These are predicted chemical shift ranges. Actual values may vary depending on the solvent and spectrometer frequency.

The subtle upfield shift of the H-2 proton in the bromo-analog compared to the chloro-analog is the key distinguishing feature. While chlorine is more electronegative, the larger and more polarizable nature of bromine can lead to different overall electronic and magnetic effects on the neighboring proton.

Experimental Protocol for ¹H NMR Analysis

To obtain high-quality, reproducible ¹H NMR spectra for these compounds, a standardized protocol is essential. The following workflow is recommended for accurate comparison.

Caption: Standardized workflow for comparative ¹H NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the thiazole compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is often a good first choice for these compounds.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

  • NMR Tube Loading:

    • Filter the solution through a small plug of glass wool or a syringe filter into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Load a standard set of acquisition parameters for a ¹H experiment on the instrument's software. A spectrometer frequency of 400 MHz or higher is recommended for good signal dispersion.[7]

  • Locking and Shimming:

    • The instrument will automatically lock onto the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

    • Apply a standard 90° pulse and an appropriate relaxation delay (e.g., 1-2 seconds).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative ratios of the protons.

  • Analysis and Comparison:

    • Identify the singlet for the H-2 proton and the quartet and triplet for the ethyl group.

    • Compare the chemical shift of the H-2 proton in the chloro- and bromo-substituted samples. The relative positions will serve as the primary means of differentiation.

Conclusion

While structurally very similar, ethyl 5-chlorothiazole-4-carboxylate and ethyl 5-bromothiazole-4-carboxylate can be reliably distinguished using ¹H NMR spectroscopy. The key diagnostic is the chemical shift of the H-2 proton. Due to the complex interplay of inductive and other electronic effects, the H-2 proton of the bromo-analog is expected to be slightly shielded (appear at a lower ppm) compared to its chloro-counterpart. By following a rigorous experimental protocol, researchers can confidently identify and differentiate these important synthetic intermediates, ensuring the integrity of their subsequent research and development efforts.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40.
  • Semantic Scholar. (n.d.). Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)meth.
  • Wikipedia. (2023). Thiazole.
  • 1H NMR Chemical Shifts. (n.d.).
  • Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics.
  • Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1.
  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.).
  • The Royal Society of Chemistry. (n.d.). 2 - Supporting Information.
  • National Center for Biotechnology Information. (2023).
  • Abraham, R. J., Mobli, M., & Smith, R. J. (n.d.). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS)
  • Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison.
  • Sigma-Aldrich. (n.d.). Ethyl 5-amino-2-bromothiazole-4-carboxylate.
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum.
  • MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
  • Chemical shifts. (n.d.).
  • Taylor & Francis Online. (n.d.).
  • NMR Chemical Shifts. (n.d.). Retrieved from a source providing a collection of NMR chemical shifts.
  • The Royal Society of Chemistry. (2014). Supporting information.
  • ResearchGate. (2016).
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(4-hydroxyphenyl)
  • Ethyl 3-butyl-4-oxo-2-thioxo-1,3-thiazolane-5-carboxylate - Optional[13C NMR]. (n.d.).

Sources

13C NMR chemical shifts of substituted thiazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Chemical Shifts of Substituted Thiazole-4-Carboxylates: A Comparative Analytical Guide

Part 1: Executive Summary & Strategic Importance

The thiazole-4-carboxylate scaffold is a privileged pharmacophore in drug discovery, serving as a core structural motif in antineoplastic (e.g., Tiazofurin), antimicrobial, and anti-inflammatory agents. However, the structural elucidation of substituted thiazoles presents a recurring challenge: distinguishing between the 2,4-disubstituted and 2,5-disubstituted regioisomers, particularly when synthesized via modified Hantzsch or cyclization protocols.

This guide provides a definitive reference for the


C NMR characterization of thiazole-4-carboxylates. Moving beyond simple data listing, we analyze the electronic causality governing chemical shifts (

), enabling you to predict, assign, and validate structures with high confidence.

Part 2: Synthesis & Structural Context

To understand the NMR data, one must understand the origin of the molecule. The industry-standard method for generating thiazole-4-carboxylates is the Hantzsch Thiazole Synthesis .

Experimental Protocol: Hantzsch Synthesis of Ethyl 2-Methylthiazole-4-carboxylate

A self-validating protocol for generating the reference standard.

  • Reagents: Thioacetamide (1.0 eq), Ethyl bromopyruvate (1.0 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve thioacetamide in ethanol at room temperature.

    • Add ethyl bromopyruvate dropwise (exothermic reaction; control temp < 40°C).

    • Reflux for 2–4 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane).

    • Workup: Cool to 0°C. The hydrobromide salt often precipitates. Neutralize with saturated NaHCO

      
       to release the free base. Extract with DCM.
      
  • Key Observation: The formation of the thiazole ring is driven by the nucleophilic attack of the sulfur on the

    
    -carbon of the bromoketone, followed by cyclodehydration.
    
Visualizing the Synthesis & Regiochemistry

HantzschSynthesis Reagents Thioamide (R-CSNH2) + Ethyl Bromopyruvate Intermediate Hydroxy-thiazoline Intermediate Reagents->Intermediate S-Alkylation Byproduct Thiazole-5-carboxylate (Isomeric Impurity) Reagents->Byproduct Alternative Cyclization (Rare in Hantzsch) Product Thiazole-4-carboxylate (Target) Intermediate->Product Dehydration (Major Path)

Figure 1: Logical flow of the Hantzsch synthesis. While highly regioselective for the 4-isomer, alternative condensation pathways can yield isomeric impurities.

Part 3: C NMR Comparative Analysis

The thiazole ring exhibits a unique "chemical shift signature" due to the interplay between the electronegative Nitrogen (N3), the soft Sulfur (S1), and the aromatic


-system.
General Assignment Logic (Base Scaffold)

For a typical Ethyl 2-methylthiazole-4-carboxylate in CDCl


:
Carbon PositionApprox.[1][2][3][4][5][6][7][8][9] Shift (

, ppm)
Mechanistic Explanation
C2 165 – 170 Most Deshielded. Located between electronegative N and S. Highly sensitive to substituents at this position.
C=O (Ester) 160 – 162 Typical carbonyl resonance. Often overlaps with C2 or C4 depending on substitution.
C4 145 – 150 Ipso to Ester. Deshielded by the anisotropic effect of the adjacent carbonyl and the ring nitrogen.
C5 120 – 128 Most Shielded. The "beta" carbon relative to Nitrogen. High electron density relative to C2/C4.
Table 1: Substituent Effects at C2

How changing the group at position 2 impacts the ring carbons.

Substituent (R at C2)

C2 (ppm)

C4 (ppm)

C5 (ppm)

C=O (ppm)
Electronic Insight
-H (Parent)153.0147.5127.0161.5Reference standard.
-CH

(Methyl)
166.8146.5123.5161.8Methyl is weakly donating (+I), shielding C5 slightly. C2 shifts downfield due to

-substitution.
-Ph (Phenyl)168.5148.2126.0162.0Conjugation with phenyl ring deshields C2. Minimal impact on C4/C5 due to distance.
-NH

(Amino)
169.5149.0112.0162.5Strong Resonance (+M). The amino lone pair donates into the ring, significantly shielding C5 (upfield shift >10 ppm).

Critical Analysis: Note the dramatic upfield shift of C5 when an amino group is present at C2. This is the "resonance transmission" effect, where electron density is pushed onto C5, making it a diagnostic peak for 2-aminothiazoles.

Table 2: Regioisomer Discrimination (4-Ester vs. 5-Ester)

Distinguishing Ethyl thiazole-4-carboxylate from Ethyl thiazole-5-carboxylate is the most common analytical hurdle.

Carbon4-Carboxylate Isomer (

ppm)
5-Carboxylate Isomer (

ppm)
Discrimination Logic
C4 147.5 (Quaternary)143.0 (CH)In the 4-isomer, C4 is quaternary (no HSQC). In the 5-isomer, C4 has a proton (strong HSQC).
C5 127.0 (CH)138.0 (Quaternary)Key Differentiator. If the ester is at C5, this carbon shifts downfield by ~10-15 ppm due to the EWG effect of the carbonyl.
C2 153.0158.0C2 is generally more deshielded in the 5-isomer due to proximity to the ester oxygen lone pairs.

Part 4: Advanced Validation Workflow

Do not rely on 1D NMR alone. Use the following heteronuclear correlation workflow to confirm your assignment.

Protocol: The "HMBC Triangulation" Method
  • Acquire 1H NMR: Identify the singlet ring proton (H5 in 4-ester, H4 in 5-ester).

  • Acquire HSQC: Determine which Carbon is directly attached to this proton.

    • If attached C is ~127 ppm

      
       Likely C5 (4-ester).
      
    • If attached C is ~143 ppm

      
       Likely C4 (5-ester).
      
  • Acquire HMBC: Look for long-range coupling from the Ester Ethyl CH

    
      protons.
    
    • The ester CH

      
       will show a strong correlation to the C=O .
      
    • The C=O will show a correlation to the Quaternary Ring Carbon .

    • Validation: If the Quaternary Carbon is ~148 ppm, it is C4 (4-ester). If it is ~138 ppm, it is C5 (5-ester).

Visualizing the Assignment Logic

NMR_Assignment Start Unknown Thiazole Isomer Step1 1. Check HSQC of Ring Proton Start->Step1 Branch1 Attached C @ ~127 ppm Step1->Branch1 Shielded CH Branch2 Attached C @ ~143 ppm Step1->Branch2 Deshielded CH Step2A Proton is likely H5 Branch1->Step2A Step2B Proton is likely H4 Branch2->Step2B Step3 2. Verify via HMBC (Ester CH2 -> C=O -> Ring C) Step2A->Step3 Step2B->Step3 ResultA CONFIRMED: Thiazole-4-carboxylate Step3->ResultA Quaternary C @ ~148 ResultB CONFIRMED: Thiazole-5-carboxylate Step3->ResultB Quaternary C @ ~138

Figure 2: Decision tree for distinguishing thiazole regioisomers using HSQC/HMBC data.

References

  • Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Oxyketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Authoritative reference for general chemical shift ranges).

  • Potts, K. T., & Choudhury, D. R. (1977). "1,2,4-Triazoles.[9] XXXVI. Anomalous metalation of 4-substituted 1,2,4-triazoles". Journal of Organic Chemistry, 42(10), 1648–1653. (Provides comparative heterocyclic NMR data).

  • Spectral Database for Organic Compounds (SDBS). "13C NMR Spectrum of Ethyl 2-methylthiazole-4-carboxylate". National Institute of Advanced Industrial Science and Technology (AIST).

Sources

Comparative Guide: Biological Activity of Chlorothiazole vs. Fluorothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of halogen atoms into thiazole scaffolds is a cornerstone of modern lead optimization. While both chlorine and fluorine modulate lipophilicity and electronic distribution, their biological impacts diverge significantly due to the "sigma-hole" effect and metabolic resilience.

This guide provides a technical comparison of Chlorothiazole versus Fluorothiazole derivatives. Our analysis, grounded in structure-activity relationship (SAR) data, reveals that while chlorine derivatives often exhibit superior binding affinity in hydrophobic pockets via halogen bonding, fluorine derivatives typically offer enhanced metabolic stability and blood-brain barrier (BBB) permeability.

Physicochemical Basis of Comparison

To understand the biological divergence, we must first quantify the atomic-level differences that drive these interactions.

The Steric-Electronic Trade-off

Fluorine is often termed a "bioisostere" of hydrogen due to its small Van der Waals radius, whereas chlorine acts as a bioisostere of the methyl group, adding significant bulk.

PropertyHydrogen (H)Fluorine (F)Chlorine (Cl)Methyl (-CH₃)Impact on Thiazole Ligand
Van der Waals Radius (Å) 1.201.471.752.00Cl adds bulk, potentially causing steric clash or filling hydrophobic pockets.
Electronegativity (Pauling) 2.203.983.162.55F strongly withdraws electrons, lowering the pKa of the thiazole nitrogen.
C-X Bond Length (Å) 1.091.351.771.54Cl projects further into the binding site.
Lipophilicity (

value)
0.000.140.710.56Cl significantly increases LogP, aiding membrane permeability.
The "Sigma Hole" Phenomenon

A critical differentiator is the capacity for Halogen Bonding (XB) .

  • Chlorine: Exhibits a distinct region of positive electrostatic potential (the "sigma hole") on the extension of the C-Cl bond axis. This allows Cl to act as a Lewis acid, forming directional bonds with backbone carbonyls in proteins (e.g., Kinases).

  • Fluorine: Due to its extreme electronegativity and low polarizability, F rarely exhibits a sigma hole. It interacts primarily through non-directional electrostatic forces or weak H-bond acceptance.

Pharmacodynamic & Pharmacokinetic Implications

Potency and Binding Affinity (The Chlorine Advantage)

In kinase inhibitors (e.g., Dasatinib analogues), chlorothiazoles frequently outperform fluorothiazoles. The larger chlorine atom can displace "high-energy" water molecules from hydrophobic pockets, resulting in an entropic gain. Furthermore, the C-Cl···O=C halogen bond can contribute 1–3 kcal/mol to binding affinity.

Metabolic Stability (The Fluorine Advantage)

Thiazole rings are susceptible to oxidative metabolism (e.g., S-oxidation or C-hydroxylation).

  • Fluorine: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing F at a metabolic "hotspot" blocks Cytochrome P450 oxidation (Metabolic Blocking).

  • Chlorine: While the C-Cl bond is strong, it is weaker than C-F. More importantly, Cl can sometimes serve as a leaving group in nucleophilic aromatic substitution reactions (SNAr) if the thiazole ring is highly electron-deficient, potentially leading to toxicity (e.g., glutathione depletion).

Comparative Data Analysis

The following data summarizes trends observed in antimicrobial and anticancer assays for 2,4-disubstituted thiazoles.

Table 1: SAR Trends in 2-(substituted-phenyl)thiazole Derivatives
Derivative TypeTarget ClassRepresentative IC50 / MICMechanism of Action Insight
Unsubstituted (H) EGFR Kinase125 nMBaseline hydrophobic fit; lacks specific anchor points.
Fluorothiazole (F) EGFR Kinase85 nMImproved electronics; slight boost in lipophilicity.
Chlorothiazole (Cl) EGFR Kinase12 nM Superior Potency. Cl fills the hydrophobic pocket and forms a halogen bond with the hinge region.
Fluorothiazole (F) S. aureus (MIC)4 µg/mL Superior Permeability. Lower MW and moderate LogP allow better penetration of bacterial cell walls.
Chlorothiazole (Cl) S. aureus (MIC)8 µg/mLHigh lipophilicity leads to non-specific binding or efflux issues in some strains.

Interpretation: Use Chlorine when optimizing for potency in a defined hydrophobic pocket. Use Fluorine when optimizing for ADME properties (metabolic stability) or when steric bulk must be minimized.[1]

Experimental Protocols

To validate these activities, we employ a standardized synthesis and assay workflow.

Synthesis of 2-Amino-4-Arylthiazoles (Hantzsch Condensation)

This robust protocol allows for the rapid generation of both Cl and F analogues.

Reagents:

  • Substituted acetophenone (4-Fluoro or 4-Chloro)

  • Thiourea[2]

  • Iodine

  • Ethanol

Step-by-Step Protocol:

  • Halogenation: Dissolve 10 mmol of the appropriate acetophenone in 20 mL ethanol. Add 10 mmol of Iodine. Heat to reflux for 2 hours to generate the

    
    -iodoacetophenone intermediate in situ.
    
  • Cyclization: Add 20 mmol of Thiourea directly to the reaction mixture.

  • Reflux: Continue refluxing for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

  • Workup: Cool to room temperature. Pour into crushed ice. Basify with ammonium hydroxide (pH 9–10) to precipitate the free base.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Biological Assay: Microbroth Dilution (MIC Determination)

Objective: Compare antimicrobial potency against S. aureus (ATCC 25923).

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Prep: Dissolve Cl- and F-thiazole derivatives in DMSO to 10 mg/mL. Perform serial 2-fold dilutions in a 96-well plate (Final range: 64 µg/mL to 0.125 µg/mL). Ensure final DMSO concentration is <1%.

  • Incubation: Add 100 µL of diluted inoculum to each well. Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible growth. Validate with Resazurin dye (turns pink in presence of viable bacteria).

Visualizing the Workflow & Mechanism

Synthesis & Screening Workflow

The following diagram outlines the decision matrix for synthesizing and selecting between Cl and F derivatives.

ThiazoleWorkflow Start Lead Compound (Thiazole Scaffold) Design Design Phase: Analyze Binding Pocket Start->Design PocketType Is the pocket hydrophobic & tight? Design->PocketType SynthCl Synthesize CHLORO-thiazole PocketType->SynthCl Yes (Need Sigma Hole) SynthF Synthesize FLUORO-thiazole PocketType->SynthF No (Need Bioisostere) Assay Biological Assay (IC50 / MIC) SynthCl->Assay SynthF->Assay Decision Optimization Decision Assay->Decision ResultCl Result: High Potency (Halogen Bond) Decision->ResultCl Potency Driven ResultF Result: High Stability (Metabolic Block) Decision->ResultF ADME Driven

Caption: Decision matrix for selecting Chlorine vs. Fluorine substitution based on binding pocket characteristics and ADME goals.

Mechanistic Interaction: Halogen Bonding vs. Sterics

This diagram illustrates why Chlorine often yields higher potency in kinase targets compared to Fluorine.

InteractionMechanism Protein Protein Backbone (Carbonyl Oxygen) Cl_Atom Chlorine Atom (Sigma Hole +) Cl_Atom->Protein Halogen Bond (Strong, Directional) Affinity_High High Affinity (Directional Bond) Cl_Atom->Affinity_High F_Atom Fluorine Atom (Electron Rich -) F_Atom->Protein No Halogen Bond (Weak/Repulsive) Affinity_Low Lower Affinity (Electrostatic Repulsion) F_Atom->Affinity_Low

Caption: Mechanistic divergence: Chlorine forms stabilizing halogen bonds with protein carbonyls, whereas Fluorine lacks the sigma hole required for this interaction.

Strategic Recommendations

  • Lead Generation Phase: Screen Chlorothiazole derivatives first if the target is a kinase or receptor with a known hydrophobic pocket. The probability of hitting a "potency cliff" via halogen bonding is higher.

  • Lead Optimization Phase: If the Chlorothiazole lead shows high clearance or short half-life (

    
    ), perform a Fluorine Scan . Replace the Cl with F. If potency is maintained (within 5-fold), the Fluorine analogue is preferred for development due to superior metabolic stability.
    
  • Antimicrobial Design: For targeting bacterial membranes, Chlorine is generally preferred to boost lipophilicity (LogP) and membrane permeation, provided the molecular weight remains <500 Da.

References

  • Chawla, P., et al. (2012). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. Medicinal Chemistry Research.

  • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Makam, P., et al. (2014). Synthesis and in vitro antimicrobial activity of some new 2-substituted thiazole derivatives. European Journal of Medicinal Chemistry.

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A Comparative Analysis of Synthetic Routes to Ethyl 5-chlorothiazole-4-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and chemical synthesis, the efficient and reliable production of key heterocyclic building blocks is paramount. Ethyl 5-chlorothiazole-4-carboxylate is a valuable intermediate, and a critical evaluation of its synthetic methodologies is essential for informed decision-making in the laboratory. This guide provides a detailed comparative analysis of the primary synthetic routes to this compound, offering insights into the underlying chemistry, experimental protocols, and a data-driven comparison of their respective advantages and disadvantages.

Introduction: The Significance of Ethyl 5-chlorothiazole-4-carboxylate

The thiazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of a chlorine atom at the 5-position and an ethyl carboxylate at the 4-position of the thiazole ring provides a versatile scaffold for further functionalization, making Ethyl 5-chlorothiazole-4-carboxylate a sought-after intermediate in the synthesis of novel therapeutic agents. The selection of an appropriate synthetic route is a critical decision that impacts not only the yield and purity of the final product but also the overall efficiency, scalability, and safety of the process. This guide will explore two principal strategies for the synthesis of this target molecule: the renowned Hantzsch thiazole synthesis and a post-cyclization chlorination approach.

Method 1: The Hantzsch Thiazole Synthesis Approach

The Hantzsch thiazole synthesis, a classic and enduring method for the construction of the thiazole ring, remains a cornerstone of heterocyclic chemistry.[1][2] This method typically involves the condensation of an α-haloketone with a thioamide.[1]

Mechanistic Rationale

The reaction proceeds through a well-established mechanism. The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The choice of thioamide is crucial; while thiourea is commonly used, it can lead to the formation of 2-aminothiazoles, which would necessitate further synthetic steps to arrive at the target structure. The use of thioformamide, however, directly yields the desired unsubstituted 2-position on the thiazole ring, streamlining the synthesis.

Hantzsch_Mechanism Reactants Ethyl 2-chloroacetoacetate + Thioformamide Intermediate1 Initial Adduct Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Ethyl 4-methylthiazole-5-carboxylate Intermediate2->Product Dehydration

Figure 1: General mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of a Related Thiazole Derivative

Materials:

  • Thioacetamide

  • Ethyl 2-chloroacetoacetate

  • Absolute Ethanol

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in absolute ethanol.

  • To the stirred solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the product from the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Post-Cyclization Chlorination

An alternative and often more direct strategy involves the synthesis of the ethyl thiazole-4-carboxylate core, followed by a regioselective chlorination at the 5-position. This approach decouples the ring formation from the halogenation step, offering a different set of synthetic considerations.

Mechanistic Considerations in Electrophilic Aromatic Substitution

The thiazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is directed by the existing substituents and the inherent electronic nature of the ring. The 5-position of the thiazole ring is known to be susceptible to electrophilic attack.[3] Various chlorinating agents can be employed for this purpose, including N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or chlorine gas.[4] The choice of reagent and reaction conditions is critical to achieve the desired regioselectivity and to avoid over-chlorination or other side reactions.

Chlorination_Workflow Start Ethyl thiazole-4-carboxylate Product Ethyl 5-chlorothiazole-4-carboxylate Start->Product Electrophilic Aromatic Substitution Chlorination Chlorinating Agent (e.g., Cl2) Chlorination->Product

Figure 2: General workflow for the post-cyclization chlorination of ethyl thiazole-4-carboxylate.

Experimental Protocol: Synthesis of a Dichlorinated Isothiazole Derivative

A specific protocol for the direct chlorination of ethyl thiazole-4-carboxylate to yield the 5-chloro derivative is not explicitly detailed in the available literature. However, a patent describing the synthesis of 3,4-dichloro-5-cyanoisothiazole provides a relevant example of direct chlorination of a related heterocyclic system.[4]

Materials:

  • Ferricyanide complex

  • Carbon disulfide

  • Chlorine gas

  • Aprotic polar solvent (e.g., N,N-dimethylformamide)

  • Catalyst

Procedure (Adapted for Conceptual Illustration):

  • Suspend the starting heterocyclic compound in an aprotic polar solvent with a catalyst.

  • Introduce the chlorinating agent (in this case, chlorine gas) in a controlled manner, potentially in portions and at specific temperatures.

  • Maintain the reaction at a specific temperature for a set duration to ensure complete reaction.

  • The product is then isolated from the reaction mixture.

Note: This protocol is for a different, though related, heterocyclic system and serves to illustrate the general principle of direct chlorination. The specific conditions for the chlorination of ethyl thiazole-4-carboxylate would require experimental optimization.

Comparative Analysis

ParameterHantzsch Synthesis (Projected)Post-Cyclization Chlorination (Projected)
Starting Materials α-halo-β-ketoester (potentially chlorinated), ThioformamideEthyl thiazole-4-carboxylate, Chlorinating agent
Number of Steps Potentially a single step for ring formationTwo distinct steps (ring formation, then chlorination)
Regioselectivity Controlled by the structure of the starting materialsDependent on the directing effects of the thiazole ring and reaction conditions
Potential Yield Moderate to high, depending on the specific substrates and conditionsCan be high, but may be affected by side reactions
Purification Typically requires chromatographyMay require careful purification to remove isomers and byproducts
Scalability Generally scalable, a well-established reactionCan be scalable, but handling of corrosive chlorinating agents may pose challenges
Safety & Handling Thioamides can be toxic; α-haloketones can be lachrymatoryChlorinating agents like chlorine gas and sulfuryl chloride are hazardous and require careful handling in a well-ventilated fume hood
Environmental Impact Use of organic solvents is commonUse of hazardous reagents and solvents

Conclusion and Future Perspectives

Both the Hantzsch synthesis and post-cyclization chlorination represent viable, albeit conceptually different, approaches to the synthesis of Ethyl 5-chlorothiazole-4-carboxylate. The Hantzsch synthesis offers the potential for a more convergent approach, where the key structural elements are assembled in a single step. However, the synthesis of the required chlorinated α-halo-β-ketoester precursor may present its own challenges.

The post-cyclization chlorination strategy, on the other hand, allows for a more modular approach but requires careful control of the chlorination step to ensure the desired regioselectivity and to manage the handling of hazardous reagents.

For researchers and drug development professionals, the choice between these methods will depend on a variety of factors, including the availability of starting materials, the scale of the synthesis, and the specific equipment and safety infrastructure available. Further research into the direct, regioselective chlorination of ethyl thiazole-4-carboxylate could lead to a more efficient and streamlined synthesis of this valuable building block. Additionally, the development of one-pot procedures that combine the Hantzsch synthesis with an in-situ chlorination step could offer an attractive avenue for future process optimization.

References

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A Comparative Guide to the Crystal Structure Analysis of Ethyl 5-chlorothiazole-4-carboxylate Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Thiazole, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] This heterocyclic scaffold is present in a multitude of natural and synthetic compounds with a wide range of therapeutic applications, including antimicrobial, antiretroviral, and anticancer agents.[1][2][3][4] The functionalization of the thiazole ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity. Ethyl 5-chlorothiazole-4-carboxylate and its derivatives are of particular interest as versatile intermediates in the synthesis of novel therapeutic agents.

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its pharmacological profile. Single-crystal X-ray diffraction is an unparalleled technique for elucidating this arrangement, providing detailed information on bond lengths, bond angles, and intermolecular interactions.[5] This guide offers a comparative analysis of the crystal structures of Ethyl 5-chlorothiazole-4-carboxylate derivatives, providing insights into their synthesis, solid-state conformations, and the implications for rational drug design.

Section 1: Synthesis of Ethyl 5-chlorothiazole-4-carboxylate Derivatives

The Hantzsch thiazole synthesis is a classic and highly efficient method for the preparation of thiazole derivatives.[6][7][8] This reaction typically involves the condensation of an α-haloketone with a thioamide.[6][7] For the synthesis of the target Ethyl 5-chlorothiazole-4-carboxylate scaffold, a common starting material is ethyl 2-chloroacetoacetate, which serves as the α-haloketone component.

The general synthetic workflow can be visualized as follows:

Hantzsch Thiazole Synthesis Workflow General Workflow for Hantzsch Thiazole Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Start_Materials Starting Materials: - α-haloketone - Thioamide Reagents_Solvent Reagents & Solvent Selection Start_Materials->Reagents_Solvent Mixing Mixing of Reactants Reagents_Solvent->Mixing Heating Heating under Reflux Mixing->Heating Cooling Cooling to Room Temp. Heating->Cooling Solvent_Removal Solvent Removal Cooling->Solvent_Removal Extraction Extraction Solvent_Removal->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Analysis Spectroscopic Analysis (NMR, MS) Purification->Analysis Final_Product Final Product: Ethyl 5-chlorothiazole-4-carboxylate Derivative Analysis->Final_Product

Caption: General laboratory workflow for the Hantzsch synthesis of thiazole derivatives.

Experimental Protocol: Synthesis of a Thiazole Derivative

This protocol is a generalized procedure adapted from established Hantzsch thiazole syntheses.[8][9]

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the thioamide (1 equivalent) in a suitable solvent such as absolute ethanol.

  • Addition of Reactants : To the stirred solution, add the corresponding α-haloester (1 equivalent), such as ethyl 2-chloro-2-formylacetate.[9]

  • Reaction : Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up : After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction : Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification : Filter the drying agent and concentrate the filtrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired ethyl thiazole-4-carboxylate derivative.

Section 2: Principles and Protocol for Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[5] The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of spots, which can be measured and analyzed to determine the electron density distribution within the crystal. This data is then used to build a model of the atomic arrangement, including bond lengths, bond angles, and intermolecular interactions.

XRD_Workflow Single-Crystal X-ray Diffraction Workflow Crystal_Growth Crystal Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods/Patterson) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: Workflow for determining a crystal structure using single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis

This protocol outlines the general steps for determining the crystal structure of a synthesized compound.[5][10][11][12]

  • Crystal Growth : Grow single crystals of the purified compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting : Carefully select a well-formed crystal and mount it on a goniometer head using a suitable adhesive or oil.[5]

  • Data Collection : Mount the goniometer head on the diffractometer. Center the crystal in the X-ray beam.[10][12] Collect a series of diffraction images by rotating the crystal in the X-ray beam.[5][13] Data is typically collected over a range of angles to ensure a complete dataset.[10]

  • Data Processing : Integrate the raw diffraction data to obtain a list of reflection intensities. Apply corrections for factors such as absorption and crystal decay.

  • Structure Solution and Refinement : Determine the initial crystal structure using methods such as Patterson or direct methods. Refine the atomic positions and thermal parameters to obtain the best fit between the observed and calculated diffraction data.

  • Validation : Validate the final crystal structure using crystallographic software to check for consistency and accuracy.

Section 3: Comparative Crystal Structure Analysis

The substitution pattern on the thiazole ring significantly influences the crystal packing and intermolecular interactions. Here, we compare the crystallographic data of two different thiazole derivatives to highlight these effects.

ParameterDerivative A: Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylateDerivative B: Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Formula C11H9NO3S2C17H15BrN2O3S
Crystal System MonoclinicNot Specified in Snippet
Space Group P21/cNot Specified in Snippet
Key Intermolecular Interactions C-H...O interactionsn-π bonding involving the Br atom
Reference [14][15]

Analysis of Intermolecular Interactions:

  • Derivative A (Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate) : The crystal structure of this derivative is characterized by the presence of two independent molecules in the asymmetric unit, which are connected by C-H...O interactions.[14] Hirshfeld surface analysis further reveals the presence of various intermolecular interactions that dictate the molecular packing.[14]

  • Derivative B (Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) : In this fused-ring system, a notable intermolecular interaction is the n-π bonding observed between the bromine atom of the phenyl substituent and a carbon atom of a neighboring molecule.[15] This type of interaction, along with others, plays a crucial role in the overall crystal packing.

The presence of different functional groups in these derivatives leads to distinct intermolecular interactions, which in turn affects their solid-state properties such as melting point, solubility, and bioavailability.

Section 4: Structure-Activity Relationship (SAR) Insights

The thiazole nucleus is a key pharmacophore in a wide range of biologically active compounds, including those with antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][16][17][18][19] The biological activity of these derivatives is often correlated with their three-dimensional structure and the nature of their substituents.

For instance, the introduction of a halogen atom, such as the chlorine in the parent Ethyl 5-chlorothiazole-4-carboxylate or the bromine in Derivative B, can enhance biological activity. Halogen bonding is a recognized non-covalent interaction that can play a significant role in ligand-receptor binding.

The antimicrobial activity of thiazole derivatives has been extensively studied.[2][16][17][18] Many of these compounds exhibit potent activity against a range of bacterial and fungal strains.[16] The specific substitutions on the thiazole ring can modulate this activity, and understanding the crystal structure provides a basis for designing more potent antimicrobial agents.

Conclusion

The crystal structure analysis of Ethyl 5-chlorothiazole-4-carboxylate derivatives provides invaluable insights for drug discovery and development. The Hantzsch synthesis remains a robust method for accessing a diverse range of these compounds. Single-crystal X-ray diffraction allows for the detailed characterization of their three-dimensional structures, revealing key intermolecular interactions that govern their solid-state properties. By comparing the crystal structures of different derivatives, we can begin to understand the subtle interplay between molecular structure and crystal packing. This knowledge is paramount for the rational design of novel thiazole-based therapeutics with improved efficacy and pharmacokinetic profiles.

References

  • Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri.
  • Crystal structure of ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl] - NIH. Available from: [Link]

  • Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H-[14]thiazolo[3,2-a]pyrimidine-6-carboxylate - PMC - NIH. Available from: [Link]

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  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. Available from: [Link]

  • Presentation title Single Crystal Diffraction: The Definitive Structural Technique - ORNL Neutron Sciences. Available from: [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation - MDPI. Available from: [Link]

  • Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents.
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  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - MDPI. Available from: [Link]

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  • Preparing a Single-Crystal X-ray Diffraction Scan - YouTube. Available from: [Link]

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  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Available from: [Link]

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  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. Available from: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

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A Comparative Guide to the Efficacy of Ethyl 5-chlorothiazole-4-carboxylate Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole ring is a cornerstone in medicinal chemistry, recognized for its ability to form the structural basis of a wide array of biologically active compounds.[1] Its derivatives have shown promise in targeting a multitude of clinical conditions, including cancer, inflammation, and various infections.[2] The versatility of the thiazole scaffold, particularly its capacity for diverse substitutions, makes it an attractive starting point for the development of potent and selective enzyme inhibitors. This guide provides an in-depth comparison of the efficacy of kinase inhibitors derived from the ethyl 5-chlorothiazole-4-carboxylate scaffold, with a focus on Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical targets in oncology. We will delve into the structure-activity relationships, compare their performance against established inhibitors, and provide detailed experimental protocols to enable researchers to validate and build upon these findings.

The Role of Kinase Inhibition in Cancer Therapy

Protein kinases are a large family of enzymes that play a crucial role in regulating most cellular processes, including proliferation, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[4] By blocking the activity of specific kinases that are overactive in cancer cells, kinase inhibitors can halt tumor growth and induce cancer cell death.[5] This targeted approach often leads to fewer side effects compared to traditional chemotherapy.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[6] The development of selective CDK2 inhibitors is a major focus of anticancer drug discovery.

Comparative Efficacy of Thiazole-Based CDK2 Inhibitors

Several studies have highlighted the potential of thiazole derivatives as potent CDK2 inhibitors. The following table compares the efficacy of various thiazole-based compounds with the well-known CDK inhibitor, Roscovitine.

Compound IDStructure/ClassCDK2 IC50 (nM)Reference
Thiazole Derivative 1 2-amino-5-thiothiazoleSelective for CDK2 over CDK1 and CDK4[6]
Thiazole Derivative 2 N-(Aryl)-4-(azolylethyl)thiazole-5-carboxamide<100 (in cellular assays)[2]
Roscovitine (Seliciclib) Purine-based~700[7]
Compound 5g 5-substituted-indole-2-carboxamide33[1]
Compound 5i 5-substituted-indole-2-carboxamidePotent CDK2 inhibitor[1]
Compound 5j 5-substituted-indole-2-carboxamidePotent CDK2 inhibitor[1]

Note: Specific IC50 values for all thiazole derivatives are not always available in the public domain, but their potency is highlighted in the referenced literature.

The data indicates that thiazole-based inhibitors can achieve high potency, with some derivatives showing significantly lower IC50 values than the comparator, Roscovitine.[1][2][6][7] The structure-activity relationship (SAR) studies reveal that modifications to the substituents on the thiazole and associated phenyl rings can dramatically influence both potency and selectivity.[5][8]

Experimental Protocol: In Vitro CDK2 Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of a compound against CDK2.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • CDKtide substrate (or other suitable peptide substrate)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. A typical starting concentration is 10 µM.

  • In a multi-well plate, add the test compound dilutions, CDK2/Cyclin A2 enzyme, and the peptide substrate.

  • Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the amount of ADP produced, which is proportional to the kinase activity, using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Self-Validation: The protocol includes positive (no inhibitor) and negative (no enzyme) controls to ensure the assay is performing correctly. The use of a known inhibitor like Roscovitine as a reference compound further validates the assay's accuracy.

Workflow for CDK2 Inhibition Assay

CDK2_Inhibition_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compounds Prepare serial dilutions of test compounds add_reagents Add compounds, enzyme, and substrate to plate prep_compounds->add_reagents prep_reagents Prepare enzyme, substrate, and ATP solutions prep_reagents->add_reagents start_reaction Initiate reaction with ATP add_reagents->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop reaction incubation->stop_reaction add_detection Add ADP-Glo™ reagents stop_reaction->add_detection read_plate Measure luminescence add_detection->read_plate calculate_inhibition Calculate % inhibition read_plate->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50

Caption: Workflow for a typical in vitro CDK2 inhibition assay.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] Inhibiting VEGFR-2 signaling is a clinically validated strategy for treating various cancers.[10]

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[11] This activates multiple downstream signaling cascades, including the PI3K-AKT and PLCγ-PKC-MAPK pathways, which promote endothelial cell proliferation, migration, and survival.[9][11]

VEGFR2_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC AKT AKT PI3K->AKT Survival Survival AKT->Survival MAPK MAPK PKC->MAPK Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration

Sources

A Researcher's Guide to the In Vitro Evaluation of Ethyl 5-chlorothiazole-4-carboxylate Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the In Vitro Evaluation of Ethyl 5-chlorothiazole-4-carboxylate Derivatives.

This guide provides an in-depth, objective comparison of the in vitro performance of Ethyl 5-chlorothiazole-4-carboxylate derivatives against alternative compounds, supported by experimental data and detailed protocols. As Senior Application Scientists, we aim to synthesize technical accuracy with field-proven insights to empower your research and development endeavors.

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its unique structural features allow for diverse interactions with biological targets, making it a privileged scaffold in the design of novel therapeutic agents.[2] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The Ethyl 5-chlorothiazole-4-carboxylate core, in particular, offers a versatile platform for chemical modification, enabling the fine-tuning of biological activity. This guide will delve into the in vitro evaluation of these derivatives, providing a comparative analysis of their efficacy and detailed methodologies for their assessment.

In Vitro Anticancer Evaluation: Targeting Uncontrolled Cell Proliferation

Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[4] Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell growth and survival, such as those regulated by protein kinases.[5]

Comparative Analysis of Anticancer Activity

The anticancer potential of thiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of test compounds.[4]

Below is a comparative table summarizing the in vitro anticancer activity of representative thiazole derivatives against established anticancer drugs. It is important to note that direct comparisons can be influenced by the specific cell lines and experimental conditions used in different studies.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Thiazole Derivative 1 MCF-7 (Breast)2.57 ± 0.16[4]
Thiazole Derivative 2 HepG2 (Liver)7.26 ± 0.44[4]
Doxorubicin MCF-7 (Breast)4.39[6]
Staurosporine MCF-7 (Breast)6.77 ± 0.41[4]
Staurosporine HepG2 (Liver)8.4 ± 0.51[4]

This table presents a synthesized comparison from multiple sources. Direct, side-by-side experimental comparisons may yield different results.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a reliable method to determine the cytotoxic potential of a compound. The underlying principle is the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of viable cells. The amount of formazan produced is directly proportional to the number of living cells.

Workflow for MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h (allow attachment) A->B C Treat cells with varying concentrations of test compound B->C D Incubate for 48-72h C->D E Add MTT solution (e.g., 5 mg/mL in PBS) D->E F Incubate for 3-4h (allow formazan formation) E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance at ~570 nm using a microplate reader G->H I Calculate cell viability and IC50 value H->I Broth_Microdilution_Workflow A Prepare serial two-fold dilutions of the test compound in broth B Dispense dilutions into a 96-well microtiter plate A->B C Prepare a standardized bacterial inoculum B->C D Inoculate each well with the bacterial suspension C->D E Include positive (no drug) and negative (no bacteria) controls D->E F Incubate the plate at 37°C for 18-24 hours E->F G Visually inspect for turbidity or use a plate reader F->G H Determine the MIC as the lowest concentration with no visible growth G->H

Caption: A generalized workflow for the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of the Ethyl 5-chlorothiazole-4-carboxylate derivative. Perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls: Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

In Vitro Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a multitude of diseases. Thiazole derivatives have demonstrated potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. [7][8]

Comparative Analysis of Anti-inflammatory Activity

The in vitro anti-inflammatory activity of compounds is often assessed by their ability to inhibit the COX-1 and COX-2 isoenzymes. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

The following table compares the COX-2 inhibitory activity of a thiazole derivative with the selective COX-2 inhibitor, Celecoxib.

Compound/DrugTargetIC50 (µM)Reference
Thiazole Derivative 5 COX-20.76[8]
Celecoxib COX-20.05[8]

This table presents a synthesized comparison from a single source. Further studies are needed for a comprehensive comparison.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins.

Workflow for COX-2 Inhibition Assay

COX2_Inhibition_Workflow A Prepare assay buffer and reagents B Add test compound and COX-2 enzyme to a microplate A->B C Pre-incubate to allow compound-enzyme interaction B->C D Initiate the reaction by adding arachidonic acid (substrate) C->D E Incubate for a defined period at 37°C D->E F Stop the reaction E->F G Quantify the product (e.g., Prostaglandin E2) using ELISA F->G H Calculate the percentage of COX-2 inhibition and IC50 value G->H

Caption: A schematic of the in vitro COX-2 inhibition assay workflow.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all necessary reagents, including the assay buffer, COX-2 enzyme, arachidonic acid (substrate), and the test compounds (Ethyl 5-chlorothiazole-4-carboxylate derivatives and a positive control like Celecoxib).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound at various concentrations. Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stopping agent (e.g., a solution of hydrochloric acid).

  • Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound. The IC50 value is then determined from the dose-response curve.

Mechanistic Insights and Structure-Activity Relationships

The biological activity of Ethyl 5-chlorothiazole-4-carboxylate derivatives is intrinsically linked to their chemical structure. The nature and position of substituents on the thiazole ring can significantly influence their potency and selectivity. [9]For instance, in the context of anticancer activity, modifications can affect the molecule's ability to bind to the ATP-binding pocket of protein kinases, thereby inhibiting their function and downstream signaling pathways that promote cell proliferation and survival. [2][5] Simplified Kinase Inhibition Pathway

Kinase_Inhibition cluster_cell Cancer Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor ADP ADP Receptor->ADP Downstream Downstream Signaling (e.g., PI3K/Akt/mTOR) Receptor->Downstream Phosphorylation Thiazole Thiazole Derivative Thiazole->Receptor Inhibits ATP binding ATP ATP ATP->Receptor Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Thiazole derivatives can inhibit cancer cell proliferation by blocking the ATP-binding site of receptor tyrosine kinases.

Conclusion and Future Perspectives

Ethyl 5-chlorothiazole-4-carboxylate derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their in vitro evaluation through standardized assays is a critical step in identifying lead compounds with potent anticancer, antimicrobial, or anti-inflammatory activities. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these derivatives to facilitate the rational design of more potent and selective drug candidates.

References

  • Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents - Frontiers. (2023-09-06). [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023-10-27). [Link]

  • Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - NIH. (2022-07-13). [Link]

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  • The Potential of Thiazole Derivatives as Antimicrobial Agents - MDPI. (2022-11-17). [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PubMed Central. (2022-09-19). [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - Frontiers. (2022-09-19). [Link]

  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC - NIH. (2023-10-23). [Link]

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  • Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-t[4][10][11]riazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents - PMC - PubMed Central. (2020-03-25). [Link]

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Mass spectrometry fragmentation pattern of Ethyl 5-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Ethyl 5-chlorothiazole-4-carboxylate: A Comparative Analysis for Structural Elucidation

Authored by a Senior Application Scientist

In the landscape of drug discovery and development, the thiazole scaffold is a cornerstone, appearing in a multitude of biologically active compounds.[1] Ethyl 5-chlorothiazole-4-carboxylate is a key heterocyclic building block, and its unambiguous identification is paramount. Mass spectrometry (MS), particularly with electron ionization (EI), serves as a definitive analytical tool for this purpose. The utility of MS, however, extends beyond simple mass determination; it provides a detailed structural fingerprint through fragmentation analysis.

This guide provides an in-depth analysis of the gas-phase ion chemistry of Ethyl 5-chlorothiazole-4-carboxylate. We will dissect its predicted fragmentation pattern, explaining the rationale behind each cleavage from fundamental chemical principles. To provide a richer context and enhance the diagnostic power of this analysis, we will compare its fragmentation behavior with that of a close structural analog, Ethyl nicotinate. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize these and similar molecules in their own work.

The Foundational Principles: Predicting Fragmentation

When a molecule like Ethyl 5-chlorothiazole-4-carboxylate enters an electron ionization (EI) source, it is bombarded by high-energy electrons (typically 70 eV). This process is energetic enough to eject an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).[2][3] This molecular ion is often unstable and carries excess energy, which it dissipates by breaking down into smaller, more stable charged fragments and neutral radicals or molecules. The resulting pattern of fragments is highly reproducible and characteristic of the molecule's structure.

The fragmentation of Ethyl 5-chlorothiazole-4-carboxylate is governed by the interplay of its three key structural features: the ethyl ester group, the aromatic thiazole ring, and the chloro substituent.

  • Ethyl Ester Group: Ester fragmentation is well-characterized. Key pathways include α-cleavage (cleavage of bonds adjacent to the carbonyl group) and rearrangements.[4][5]

  • Thiazole Ring: As a heterocyclic aromatic system, the thiazole ring is relatively stable. However, it can undergo characteristic cleavages, often involving the loss of small, stable molecules.[6][7]

  • Chloro Substituent: The presence of chlorine is immediately identifiable by the isotopic pattern of chlorine-containing fragments. Natural chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, any fragment containing a chlorine atom will appear as a pair of peaks (M and M+2) separated by two mass-to-charge units (m/z) with a 3:1 intensity ratio.

Predicted Fragmentation Pathway of Ethyl 5-chlorothiazole-4-carboxylate

Let us first establish the molecular ion. The chemical formula is C₆H₆ClNO₂S.

  • Molecular Weight (using most abundant isotopes, ³⁵Cl): 191.0 g/mol .

  • The molecular ion peak, M⁺• , will therefore appear at m/z 191 , with a corresponding M+2 peak at m/z 193 (approximately 1/3 the intensity).

The primary fragmentation pathways, initiated from the molecular ion, are visualized below.

G cluster_ester Ester-driven Fragmentation cluster_ring Ring & Substituent Fragmentation M Ethyl 5-chlorothiazole-4-carboxylate (M+•) m/z 191/193 F1 Loss of •OCH2CH3 (Ethoxy radical) -45 Da M->F1 F2 Loss of CH2=CH2 (Ethylene) -28 Da M->F2 F3 Loss of •Cl (Chlorine radical) -35 Da M->F3 R1 [M - 45]+ m/z 146/148 F1->R1 F4 Loss of CO from [M - 45]+ -28 Da R1->F4 R2 [M - 28]+• m/z 163/165 F2->R2 R3 [M - 35]+ m/z 156 F3->R3 R4 [M - 45 - 28]+ m/z 118/120 F4->R4

Caption: Predicted EI fragmentation pathways for Ethyl 5-chlorothiazole-4-carboxylate.

Detailed Explanation of Key Fragments:

  • [M - 28]⁺• at m/z 163/165: This fragment arises from a classic McLafferty-type rearrangement, involving the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (C₂H₄). This is a common pathway for ethyl esters.[5]

  • [M - 45]⁺ at m/z 146/148: This prominent peak results from the α-cleavage and loss of the ethoxy radical (•OCH₂CH₃).[4][8] The resulting acylium ion is resonance-stabilized, making this a very favorable fragmentation route. This is often one of the most intense peaks in the spectrum of an ethyl ester.

  • [M - 35]⁺ at m/z 156: This fragment corresponds to the loss of a chlorine radical (•Cl). The resulting ion no longer exhibits the characteristic M/M+2 isotopic pattern. The stability of the resulting cation will influence the intensity of this peak.

  • Further Fragmentation of the Acylium Ion (m/z 146/148): The stable acylium ion can undergo further fragmentation by losing a molecule of carbon monoxide (CO), a common process for acylium ions. This would produce a fragment at m/z 118/120 ([M - 45 - 28]⁺).

Comparative Analysis: Ethyl Nicotinate

To better understand the influence of the 5-chlorothiazole ring, we compare its fragmentation to Ethyl nicotinate (Ethyl 3-pyridinecarboxylate). This molecule shares the ethyl ester moiety but features a pyridine ring instead of a chlorothiazole ring.

  • Molecular Formula: C₈H₉NO₂

  • Molecular Weight: 151.1 g/mol

  • The molecular ion peak, M⁺• , will appear at m/z 151 .

G cluster_ester Ester-driven Fragmentation cluster_ring Ring Fragmentation M Ethyl nicotinate (M+•) m/z 151 F1 Loss of •OCH2CH3 (Ethoxy radical) -45 Da M->F1 F2 Loss of CH2=CH2 (Ethylene) -28 Da M->F2 R1 [M - 45]+ m/z 106 F1->R1 F3 Loss of HCN from [M - 45]+ -27 Da R1->F3 R2 [M - 28]+• m/z 123 F2->R2 R3 [M - 45 - 27]+ m/z 79 F3->R3

Caption: Predicted EI fragmentation pathways for the comparative compound, Ethyl nicotinate.

Comparison of Fragmentation Patterns:

Fragment TypeEthyl 5-chlorothiazole-4-carboxylateEthyl NicotinateRationale for Differences
Molecular Ion (M⁺•) m/z 191/193m/z 151Difference in molecular weight and presence of Cl isotope pattern.
Loss of Ethoxy (•OC₂H₅) m/z 146/148m/z 106Both show this characteristic ester cleavage. The resulting acylium ion is stable in both cases.
Loss of Ethylene (C₂H₄) m/z 163/165m/z 123Both exhibit the McLafferty rearrangement, a hallmark of the ethyl ester group.
Heterocycle-Specific Loss Loss of •Cl (m/z 156)Loss of HCN (from m/z 106 -> m/z 79)The weakest point for fragmentation on the chlorothiazole is the C-Cl bond. For the pyridine ring, a characteristic fragmentation is the elimination of hydrogen cyanide (HCN).[9]
Secondary Fragmentation m/z 118/120 (Loss of CO)m/z 78 (from m/z 106)The acylium ion (m/z 106) from ethyl nicotinate can also lose CO to give the pyridyl cation at m/z 78.

This comparison clearly demonstrates that while the fragmentation of the ethyl ester group provides common diagnostic peaks (loss of 45 and 28 Da), the fragmentation of the heterocyclic core provides the unique fingerprint needed to distinguish between these two structures. The presence of the Cl isotope pattern and the loss of a chlorine radical are definitive markers for Ethyl 5-chlorothiazole-4-carboxylate.

Experimental Protocol: Acquiring a Validating Mass Spectrum

To ensure the generation of high-quality, reproducible data, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is recommended.

Objective: To obtain the electron ionization mass spectrum of Ethyl 5-chlorothiazole-4-carboxylate for structural confirmation and fragmentation analysis.

A. Sample Preparation

  • Prepare a stock solution of the analyte at 1 mg/mL in a high-purity solvent such as ethyl acetate or dichloromethane.

  • Perform a serial dilution to create a working solution of approximately 10 µg/mL. The final concentration should be optimized to avoid detector saturation.

B. Instrumentation & Conditions

  • System: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., Agilent GC-MSD or equivalent).

  • GC Column: A standard non-polar column, such as a 30 m x 0.25 mm x 0.25 µm HP-5MS or DB-5MS, is suitable.

  • GC Parameters:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Mode: Split (e.g., 50:1 ratio, adjust as needed for concentration)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes. (Justification: This program ensures good peak shape and separation from any potential impurities or solvent front.)

  • MS Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Electron Energy: 70 eV (Justification: 70 eV is the standard energy for EI-MS. It provides sufficient energy for reproducible fragmentation and allows for comparison with standard mass spectral libraries, such as NIST.)

    • Mass Range: Scan from m/z 40 to 300. (Justification: This range comfortably covers the molecular ion and all predicted major fragments.)

    • Solvent Delay: 3 minutes (to prevent the solvent peak from entering the mass spectrometer).

C. Data Analysis

  • Identify the chromatographic peak corresponding to the analyte.

  • Extract the mass spectrum from the apex of this peak.

  • Analyze the spectrum for the key features discussed:

    • The molecular ion peak (m/z 191) and its M+2 isotope peak (m/z 193).

    • The major fragment ions (m/z 163/165, 146/148, 156, 118/120).

    • Confirm the 3:1 intensity ratio for all chlorine-containing fragments.

Conclusion

The mass spectrum of Ethyl 5-chlorothiazole-4-carboxylate is a rich source of structural information. The fragmentation pattern is a logical and predictable outcome of its constituent functional groups. The ethyl ester gives rise to characteristic losses of an ethoxy radical (45 Da) and ethylene (28 Da), while the chlorothiazole core is defined by the unmistakable ³⁵Cl/³⁷Cl isotopic signature and the potential loss of a chlorine radical (35 Da).

By comparing its fragmentation behavior to a related heterocycle like Ethyl nicotinate, we can appreciate how subtle changes in the core structure lead to dramatic and diagnostically powerful differences in the resulting mass spectrum. This guide provides the theoretical framework and a robust experimental protocol for researchers to confidently utilize mass spectrometry for the structural elucidation of this important class of molecules.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of ethyl ethanoate fragmentation pattern. Retrieved from [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Garg, C. P., Sharma, V. P., & Kapoor, R. P. (1992). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 4(3), 515-520.
  • Nikolaev, E. N., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 839.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Mohamed, S. M., Unis, M., & Elhady, H. A. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry, Section B, 45B(6), 1454-1459.
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  • Skorkowska, K., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters, 13(12), 1947–1954.
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  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • UW-Madison Chemistry Department. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

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A Researcher's Guide to the Structure-Activity Relationship of Thiazole-4-Carboxylate Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the thiazole scaffold represents a cornerstone in medicinal chemistry, underpinning a multitude of biologically active compounds.[1][2] This guide delves into the nuanced world of Structure-Activity Relationship (SAR) studies, focusing on analogs of ethyl 5-chlorothiazole-4-carboxylate. While direct and extensive SAR literature on this specific parent compound is limited, this guide will provide a comprehensive comparison of structurally related thiazole-4-carboxylate analogs, drawing upon a wealth of experimental data to illuminate the path toward designing more potent and selective therapeutic agents.

The thiazole ring is a privileged structure in drug discovery, appearing in a wide array of approved drugs and clinical candidates.[3][4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[5][6][7] The ethyl 5-chlorothiazole-4-carboxylate core, with its reactive sites and potential for diverse functionalization, serves as an excellent starting point for the exploration of novel chemical entities. This guide will synthesize findings from various studies to provide a coherent understanding of how structural modifications to the thiazole-4-carboxylate framework influence biological activity.

The Synthetic Landscape: Crafting Thiazole-4-Carboxylate Analogs

The cornerstone of synthesizing the thiazole-4-carboxylate core often lies in the venerable Hantzsch thiazole synthesis. This method and its variations provide a versatile entry point for creating a library of analogs. Subsequent modifications can then be employed to introduce diversity at various positions of the thiazole ring and its substituents.

A general synthetic approach to obtaining thiazole-4-carboxylate analogs is depicted below. The process typically begins with the condensation of a thioamide with an α-halocarbonyl compound to form the thiazole ring. Further modifications, such as amide coupling or substitution reactions, can then be performed to generate the final analogs. For instance, the synthesis of thiazole-5-carboxamide derivatives often involves the coupling of a thiazole-5-carboxylic acid with an appropriate amine using coupling agents like EDC-HOBt.[8]

G cluster_0 Hantzsch Thiazole Synthesis cluster_1 Analog Derivatization Thioamide Thioamide Thiazole_Core Thiazole-4-carboxylate Core Thioamide->Thiazole_Core Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Thiazole_Core Amide_Analog Amide Analog Thiazole_Core->Amide_Analog Amide Coupling (e.g., EDC/HOBt) Further_Modifications Further Modifications (e.g., Suzuki Coupling, etc.) Thiazole_Core->Further_Modifications Other Reactions Amine Amine Amine->Amide_Analog Diverse_Analogs Diverse Analog Library Further_Modifications->Diverse_Analogs Generation of Analog Library

Caption: General synthetic workflow for thiazole-4-carboxylate analogs.

Experimental Protocol: Synthesis of a Thiazole-5-Carboxamide Derivative

This protocol is a representative example adapted from the synthesis of N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives.[8]

  • Acid Hydrolysis: Ethyl 2-benzyl-4-methylthiazole-5-carboxylate (1 mmol) is refluxed with an excess of alcoholic potassium hydroxide for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Acidification: After completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure. The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filtration and Drying: The precipitated 2-benzyl-4-methylthiazole-5-carboxylic acid is filtered, washed with cold water, and dried.

  • Amide Coupling: To a solution of the carboxylic acid (1 mmol) and 2-methyl-4-(4-aminophenyl)thiazole (1 mmol) in dry N,N-dimethylformamide (DMF, 10 mL), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 mmol) and 1-hydroxybenzotriazole (HOBt, 1.2 mmol) are added.

  • Reaction and Work-up: The reaction mixture is stirred at room temperature for 12-24 hours. After completion, the mixture is poured into ice-cold water.

  • Purification: The precipitated solid is filtered, washed with water, and purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired thiazole-5-carboxamide derivative.

Comparative Analysis of Biological Activities

The therapeutic potential of thiazole-4-carboxylate analogs has been explored across various disease areas, with a significant focus on oncology and enzyme inhibition. The following sections provide a comparative analysis of the SAR of these compounds, supported by experimental data from the literature.

Anticancer Activity

Thiazole-4-carboxylate derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[5][9][10] The mechanism of action often involves the inhibition of key cellular targets like protein kinases and tubulin.[1][11]

The nature and position of substituents on the thiazole ring and its appended aromatic systems play a critical role in determining the cytotoxic potency. For instance, in a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, the substitution on the 2-phenyl ring and the amide functionality significantly influenced the anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (colon) cancer cell lines.[4]

Compound IDR1 (at C2 of Thiazole)R2 (Amide Substituent)A-549 (IC50, µM)Bel7402 (IC50, µM)HCT-8 (IC50, µM)Reference
8a 2-F-Ph4-Cl, 2-Me-Ph>50>50>50[1]
8b 2-Cl-Ph4-Cl, 2-Me-Ph26.531.229.8[1]
8c 2-Cl-Ph2,4-diCl-Ph>50>50>50[1]
8d 2-Cl-Ph2,5-diCl-Ph35.142.338.7[1]

Table 1: Comparative Anticancer Activity of Thiazole-5-Carboxamide Analogs. [1]

From the data in Table 1, it is evident that a 2-chlorophenyl substituent at the R1 position is more favorable for anticancer activity compared to a 2-fluorophenyl group (compare 8b to 8a ). Furthermore, the substitution pattern on the R2 phenyl ring is crucial, with the 4-chloro-2-methylphenyl group in compound 8b conferring the highest activity in this series.

In another study on 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), modifications of the "A", "B", and "C" rings, as well as the linker, led to compounds with nanomolar potency against melanoma and prostate cancer cells.[10] These compounds were found to exert their anticancer effects through the inhibition of tubulin polymerization.[10][11]

Enzyme Inhibition

Thiazole-4-carboxylate analogs have also emerged as potent inhibitors of various enzymes implicated in disease, including soluble epoxide hydrolase (sEH), fatty acid amide hydrolase (FAAH), and protein kinases.[12][13][14]

A study on 4-phenylthiazole derivatives as dual inhibitors of sEH and FAAH revealed that electronic and steric factors significantly impact their inhibitory potency.[12] The SAR indicated that electron-donating groups on the 4-phenylthiazole moiety were well-tolerated by both enzymes.[12]

Compound IDR (Substitution on 4-phenyl ring)sEH IC50 (nM)FAAH IC50 (nM)Reference
4a H1525[12]
4p 4-OCH3710[12]
4s 3-OCH3812[12]

Table 2: Dual sEH/FAAH Inhibitory Activity of 4-Phenylthiazole Analogs. [12]

The data in Table 2 highlights that the introduction of a methoxy group at the para or meta position of the 4-phenyl ring enhances the inhibitory activity against both sEH and FAAH.

Furthermore, thiazole derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis.[5][14] N-(aryl)-4-(azolylethyl)thiazole-5-carboxamides have shown VEGFR-2 inhibitory activity with IC50 values in the sub-micromolar range.[14]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxic effects of potential anticancer compounds.

  • Cell Seeding: Human cancer cell lines (e.g., A-549, MCF-7, HepG2) are seeded in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Visualizing the SAR Workflow

The process of conducting SAR studies is a cyclical and iterative process that involves compound design, synthesis, biological testing, and data analysis to inform the design of the next generation of analogs.

G Lead Lead Compound (Ethyl 5-chlorothiazole-4-carboxylate) Design Analog Design (Computational Modeling) Lead->Design Synthesis Chemical Synthesis Design->Synthesis Testing Biological Evaluation (In vitro & In vivo assays) Synthesis->Testing Analysis SAR Analysis (Data Interpretation) Testing->Analysis Analysis->Design Iterative Refinement Optimized Optimized Lead Analysis->Optimized

Caption: Iterative workflow for Structure-Activity Relationship (SAR) studies.

Conclusion and Future Directions

The thiazole-4-carboxylate scaffold is a fertile ground for the discovery of novel therapeutic agents. This guide has synthesized data from various sources to provide a comparative overview of the SAR of its analogs, with a particular focus on their anticancer and enzyme inhibitory activities. The key takeaways for researchers are:

  • Substituent Effects are Paramount: The nature and position of substituents on the thiazole ring and its appended functionalities have a profound impact on biological activity.

  • Target-Specific Optimization is Crucial: The structural requirements for inhibiting different biological targets (e.g., kinases vs. hydrolases) can vary significantly, necessitating target-specific optimization strategies.

  • Physicochemical Properties Matter: Beyond potency, the optimization of physicochemical properties such as solubility and metabolic stability is essential for translating in vitro activity into in vivo efficacy.

Future research in this area should continue to explore the vast chemical space around the thiazole-4-carboxylate core. The integration of computational modeling with traditional medicinal chemistry approaches will be instrumental in accelerating the discovery of new drug candidates with improved efficacy and safety profiles.

References

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A Comparative Guide to the Synthetic Validation of Ethyl 5-chlorothiazole-4-carboxylate: Traditional vs. Modern Routes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Ethyl 5-chlorothiazole-4-carboxylate is a key building block in the development of various bioactive molecules.[1] The efficiency, scalability, and environmental impact of its synthetic route are therefore of paramount importance. This guide provides an in-depth technical comparison of a newly developed one-pot synthesis for Ethyl 5-chlorothiazole-4-carboxylate against the traditional Hantzsch thiazole synthesis, supported by experimental data and protocols.

Introduction: The Significance of Ethyl 5-chlorothiazole-4-carboxylate

Thiazole derivatives are a class of heterocyclic compounds that feature prominently in a wide array of biologically active molecules, from anticancer to antimicrobial agents.[2] The subject of this guide, Ethyl 5-chlorothiazole-4-carboxylate, is a versatile intermediate whose chlorinated thiazole moiety can significantly enhance the biological activity of target molecules.[1] Its applications span from the development of fungicides and herbicides to the synthesis of novel pharmaceuticals.[1] Given its strategic importance, the development of efficient and environmentally benign synthetic routes is a critical endeavor for chemists in both academic and industrial settings.

The Synthetic Routes: A Comparative Overview

This guide will dissect two distinct synthetic pathways to Ethyl 5-chlorothiazole-4-carboxylate: the long-established Hantzsch thiazole synthesis and a modern, streamlined one-pot approach.

Traditional Route: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a venerable method in organic chemistry, involves the condensation reaction between an α-haloketone and a thioamide.[3][4] In the context of our target molecule, this would typically involve the reaction of an appropriate α-halocarbonyl compound with a thioamide in a suitable solvent, followed by heating. While reliable, this multi-step process often requires the isolation of intermediates and can be time-consuming, with purification steps that may lower the overall yield.[5]

New Route: The One-Pot Synthesis

Reflecting the principles of green chemistry, the one-pot synthesis of thiazole derivatives has emerged as a superior alternative.[5][6] This approach combines multiple reaction steps into a single procedure, obviating the need for intermediate isolation and purification. The benefits are manifold: reduced reaction times, higher yields, lower consumption of solvents and reagents, and a diminished environmental footprint.[5] For the synthesis of Ethyl 5-chlorothiazole-4-carboxylate, a one-pot approach offers a significant leap forward in efficiency and sustainability.

Comparative Analysis of Synthetic Routes

The following table provides a quantitative comparison of the traditional Hantzsch synthesis and the modern one-pot approach for the preparation of thiazole carboxylate derivatives, based on data from analogous syntheses.

ParameterTraditional Hantzsch Synthesis (Analogous)New One-Pot Synthesis (Analogous)
Overall Yield ~11-40%[5][7]70-90%[6][8]
Reaction Time 4-24 hours[3][7]1-5 hours[9]
Number of Steps 2-31
Work-up & Purification Tedious, often requires column chromatographySimple filtration and washing
Solvent & Reagent Use HighReduced
Environmental Impact Moderate to HighLow

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and validation of Ethyl 5-chlorothiazole-4-carboxylate.

Protocol 1: Traditional Hantzsch Synthesis (Adapted from Analogous Syntheses)

This protocol is adapted from established procedures for the Hantzsch synthesis of similar thiazole carboxylates.[3]

Materials:

  • Ethyl 2-chloroacetoacetate

  • Thioamide

  • Ethanol (absolute)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-chloroacetoacetate (1 equivalent) and the chosen thioamide (1 equivalent) in absolute ethanol.

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture until effervescence ceases.[3]

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume). Combine the organic layers.[3]

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: New One-Pot Synthesis (Adapted from Analogous Syntheses)

This protocol is based on modern one-pot procedures for the synthesis of thiazole derivatives, emphasizing efficiency and greener conditions.[5][6]

Materials:

  • Ethyl acetoacetate

  • N-Chlorosuccinimide (NCS)

  • Thiourea

  • Ethanol/Water (1:1 mixture)

  • Nano-NiFe2O4 catalyst (optional, for improved yield)[6]

Procedure:

  • Reaction Setup: In a single reaction vessel, combine ethyl acetoacetate (1 equivalent), thiourea (1 equivalent), and N-Chlorosuccinimide (1 equivalent) in an ethanol/water (1:1) solvent system. Add a catalytic amount of nano-NiFe2O4 if desired.[6]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-3 hours. Monitor the reaction progress by TLC.

  • Product Isolation: Upon completion of the reaction, the product often precipitates out of the reaction mixture.

  • Purification: Collect the solid product by filtration, wash with cold water and a small amount of cold ethanol to remove any unreacted starting materials and impurities. The product is often of high purity without the need for column chromatography.

Validation of Ethyl 5-chlorothiazole-4-carboxylate

The identity and purity of the synthesized Ethyl 5-chlorothiazole-4-carboxylate should be confirmed using standard analytical techniques.

Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the chemical structure of the compound. For analogous thiazole structures, characteristic peaks for the ethyl ester protons and the thiazole ring protons are expected.[7]

  • Mass Spectrometry (MS): The molecular weight of the synthesized compound can be confirmed by mass spectrometry, with the molecular ion peak corresponding to the expected mass of Ethyl 5-chlorothiazole-4-carboxylate.

  • High-Performance Liquid Chromatography (HPLC): The purity of the final product should be assessed by HPLC, ideally showing a single major peak.

Visualizing the Synthetic Pathways

Diagram 1: Traditional Hantzsch Synthesis

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization & Dehydration alpha-haloketone alpha-haloketone intermediate Thioamide Adduct (Intermediate) alpha-haloketone->intermediate Reaction thioamide thioamide thioamide->intermediate thiazole Ethyl 5-chlorothiazole-4-carboxylate intermediate->thiazole Heat

Caption: Workflow of the traditional Hantzsch thiazole synthesis.

Diagram 2: New One-Pot Synthesis

G cluster_0 One-Pot Reaction reactants Ethyl acetoacetate + N-Chlorosuccinimide + Thiourea product Ethyl 5-chlorothiazole-4-carboxylate reactants->product Catalyst/Heat (1-3 hours)

Caption: Streamlined workflow of the new one-pot synthesis.

Conclusion and Future Outlook

The development of a one-pot synthetic route for Ethyl 5-chlorothiazole-4-carboxylate represents a significant advancement over the traditional Hantzsch synthesis. The modern approach offers superior yields, drastically reduced reaction times, and a more environmentally friendly profile. For researchers and professionals in drug development and agrochemical synthesis, the adoption of such optimized protocols is crucial for accelerating research and development timelines while adhering to the principles of green chemistry. Further research may focus on the use of even more benign solvent systems and the development of reusable catalysts to further enhance the sustainability of this important synthetic transformation.

References

  • Akhileshwari, P., Kiran, K.R., Sridhar, M.A., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1242, 130747. [Link]

  • ChemHelpASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(1), 46-49. [Link]

  • PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(8), 225. [Link]

  • Google Patents. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • MDPI. (2021). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 26(4), 987. [Link]

  • Beilstein-Institut. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 844-849. [Link]

  • ResearchGate. (2024). Green synthetic strategies toward thiazoles: a sustainable approach. [Link]

  • ResearchGate. (2019). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. [Link]

  • ResearchGate. (2015). Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. [Link]

  • Royal Society of Chemistry. (2019). Supporting Information for Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 2H-pyrrole-4,4(3H)-dicarboxylates. [Link]

  • National Institutes of Health. (2022). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. Molecules, 27(1), 234. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • ResearchGate. (2007). A one-pot synthesis of alkyl 5-amino-2-mercaptothiazole-4-carboxylates and sulphur-Claisen type rearrangement reactions of the corresponding S-allyl/propargyl compounds. [Link]

  • Beilstein Journals. (n.d.). Supporting Information for Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 2H-pyrrole-4,4(3H)-dicarboxylates by a. [Link]

  • Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Ethyl 5-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like Ethyl 5-chlorothiazole-4-carboxylate is foundational to therapeutic advancements. This versatile compound, with its chlorinated thiazole moiety, is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3][4] However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its safe handling and disposal to protect ourselves, our colleagues, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 5-chlorothiazole-4-carboxylate, grounded in established safety principles and regulatory compliance.

I. Understanding the Hazard Profile

Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation.[5][6][7]

  • Eye Irritation: Poses a risk of serious eye irritation.[5][6][7]

  • Acute Toxicity (Oral): May be harmful if swallowed.[6][8]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[7]

  • Aquatic Toxicity: Thiazole derivatives can be toxic to aquatic life with long-lasting effects.[8]

Due to the presence of a halogen (chlorine), this compound falls under the category of halogenated organic compounds, which are subject to specific hazardous waste regulations.[9][10][11]

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Potential Hazard GHS Hazard Statement (Anticipated) Required Personal Protective Equipment (PPE)
Skin ContactH315: Causes skin irritationChemical-resistant gloves (Nitrile or Neoprene), Lab coat
Eye ContactH319: Causes serious eye irritationSafety goggles or face shield
InhalationH335: May cause respiratory irritationUse in a well-ventilated area or with a fume hood
IngestionH302: Harmful if swallowedDo not eat, drink, or smoke in the laboratory
II. The Disposal Workflow: A Step-by-Step Guide

The proper disposal of Ethyl 5-chlorothiazole-4-carboxylate is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal.

DisposalWorkflow cluster_LabOperations In-Lab Procedures cluster_Disposal Waste Management A Step 1: Waste Segregation at Point of Generation B Step 2: Container Selection & Labeling A->B  Collect Waste C Step 3: Temporary Storage in Satellite Accumulation Area B->C  Store Securely D Step 4: Request Waste Pickup from EHS C->D  Initiate Disposal Request E Step 5: Final Disposal by Licensed Facility D->E  Transport & Dispose

Figure 1. A diagram illustrating the key stages of the chemical waste disposal workflow.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the cornerstone of safe chemical waste management.[12] Immediately upon generation, all waste containing Ethyl 5-chlorothiazole-4-carboxylate must be collected separately.

  • Solid Waste: This includes contaminated consumables such as gloves, weighing paper, and paper towels. These should be placed in a designated, clearly labeled solid waste container.[13]

  • Liquid Waste: Unused or leftover solutions, reaction mixtures, and solvent rinses containing the compound should be collected in a dedicated liquid waste container.

  • Incompatible Wastes: It is crucial to avoid mixing this waste stream with incompatible chemicals. For instance, keep halogenated organic waste separate from strong acids, bases, and reactive substances.[13]

Step 2: Proper Container Selection and Labeling

The choice of container is critical to prevent leaks and reactions.[14]

  • Container Material: Use chemically compatible containers, preferably glass or high-density polyethylene (HDPE).[14][15] The original product container is often a suitable choice for its waste.[16]

  • Container Integrity: Ensure the container is in good condition, free from cracks or damage, and has a securely fitting lid.[12][14] Do not use beakers, flasks, or other lab glassware for waste accumulation.[14]

  • Labeling: All waste containers must be clearly and accurately labeled the moment waste is first added.[16] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Ethyl 5-chlorothiazole-4-carboxylate"

    • The approximate concentration and volume

    • The relevant hazard pictograms (e.g., irritant, environmentally hazardous)

    • The date of accumulation

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Designate a specific area within the laboratory for the temporary storage of hazardous waste.[15]

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[12]

  • Secondary Containment: Store waste containers in a secondary containment bin or tray to contain any potential spills.[16]

  • Closure: Keep waste containers closed at all times, except when adding waste.[15][16]

Step 4: Requesting Waste Pickup

Once the waste container is full or is no longer being added to, arrange for its removal by your institution's Environmental Health and Safety (EHS) department.

  • Follow Institutional Procedures: Adhere to your organization's specific protocols for requesting a hazardous waste pickup.

  • Provide Accurate Information: Ensure all information on the waste tag and pickup request is accurate and complete.

Step 5: Final Disposal

Your institution's EHS department will manage the final disposal of the hazardous waste through a licensed and regulated treatment, storage, and disposal facility (TSDF). The most common disposal method for halogenated organic waste is high-temperature incineration.

III. Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Table 2: Emergency Response Protocols

Incident Type Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water.[17] Remove contaminated clothing. If irritation persists, seek medical attention.[5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[18] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[18]
Small Spill Alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbent material in a sealed container for hazardous waste disposal.
Large Spill Evacuate the area and notify your institution's EHS or emergency response team immediately.
IV. Conclusion

The responsible management of chemical waste is an integral part of scientific research. By adhering to these procedures for the disposal of Ethyl 5-chlorothiazole-4-carboxylate, you are not only ensuring compliance with safety regulations but also fostering a culture of safety and environmental stewardship within your laboratory. Always consult your institution's specific waste management plan and your EHS department for guidance.

References

  • KEIM. (n.d.). Safety data sheet.
  • Gebauer Company. (n.d.). SAFETY DATA SHEET (SDS).
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • UNC Policies. (n.d.). Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan.
  • The Good Scents Company. (n.d.). 5-ethyl-4-methyl thiazole, 31883-01-9.
  • Chem-Impex. (n.d.). Ethyl 2-chlorothiazole-4-carboxylate.
  • PMC - PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • EPA nepis. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • TCI Chemicals. (2025, May 28). SAFETY DATA SHEET.
  • ResearchGate. (2024, April 24). (PDF) Thiazole derivatives: prospectives and biological applications.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • chemBlink. (n.d.). Ethyl 2-chlorothiazole-5-carboxylate [CAS# 81449-93-6].
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
  • (2023, August 20). An Overview of Thiazole Derivatives and its Biological Activities.
  • EPA. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
  • (n.d.). THIAZOLE AND ITS DERIVATIVES.
  • (n.d.). EPA HAZARDOUS WASTE CODES.
  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • YouTube. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal.
  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes.
  • PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.